molecular formula C20H32O3 B1231026 (±)14,15-Epoxyeicosatrienoic acid CAS No. 81276-03-1

(±)14,15-Epoxyeicosatrienoic acid

Número de catálogo: B1231026
Número CAS: 81276-03-1
Peso molecular: 320.5 g/mol
Clave InChI: JBSCUHKPLGKXKH-JFGLUDJCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RN given refers to cpd without isomeric designation

Propiedades

Número CAS

81276-03-1

Fórmula molecular

C20H32O3

Peso molecular

320.5 g/mol

Nombre IUPAC

(5E,8E,11E)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4+,9-7+,13-10+

Clave InChI

JBSCUHKPLGKXKH-JFGLUDJCSA-N

SMILES isomérico

CCCCCC1C(O1)C/C=C/C/C=C/C/C=C/CCCC(=O)O

SMILES canónico

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Descripción física

Solid

Sinónimos

14,15-EET
14,15-epoxy-5,8,11-eicosatrienoic acid
14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer
14,15-epoxyeicosatrienoic acid
14,15-oxido-5,8,11-eicosatrienoic acid

Origen del producto

United States

Foundational & Exploratory

The Discovery and Scientific Journey of (±)14,15-Epoxyeicosatrienoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(±)14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. Since its discovery in the early 1980s, 14,15-EET has emerged as a critical signaling molecule with pleiotropic effects, including potent vasodilation, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 14,15-EET. It details the seminal experimental protocols, presents quantitative data on its biological activities, and illustrates its key signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Early History

The journey into the world of epoxyeicosatrienoic acids began with the exploration of the "third pathway" of arachidonic acid metabolism, distinct from the well-known cyclooxygenase and lipoxygenase pathways. In the early 1980s, two independent research groups made the groundbreaking discovery of EETs.

In 1982, the laboratory of Jorge Capdevila published a pivotal paper by Chacos N, Falck JR, Wixtrom C, et al. , titled "Novel epoxides formed during the liver cytochrome P-450 oxidation of arachidonic acid."[1][2][3] This study demonstrated that rat liver microsomes, in the presence of NADPH and an epoxide hydrolase inhibitor, could metabolize arachidonic acid into novel epoxide derivatives.

Contemporaneously, the group led by John A. Oates published a detailed study by Oliw EH, Guengerich FP, and Oates JA , "Oxygenation of arachidonic acid by hepatic monooxygenases. Isolation and metabolism of four epoxide intermediates."[4] This work not only identified 11,12-EET and 14,15-EET but also characterized the formation of all four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) by purified cytochrome P450 enzymes from phenobarbital-treated rats and rabbits.[4]

These initial studies laid the foundation for understanding the enzymatic basis of EET formation and their subsequent metabolism. It was quickly established that EETs are rapidly converted to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), by the enzyme soluble epoxide hydrolase (sEH).[5]

The 1980s and 1990s saw a surge in research elucidating the physiological roles of EETs. Early investigations highlighted their potent vasodilator effects, suggesting a role in the regulation of blood pressure.[6] Subsequent research expanded their functional repertoire to include anti-inflammatory actions, first described by Node et al. in 1999 , who demonstrated that EETs could inhibit the NF-κB signaling pathway.[7] In the same decade, Wong and colleagues provided the first evidence for a cell-surface receptor for EETs by identifying specific binding sites for [3H]-14,15-EET in U-937 monocytes.[6]

Key Experimental Protocols

The following sections detail the methodologies from the foundational studies that led to the discovery and initial characterization of 14,15-EET.

Formation and Isolation of 14,15-EET from Liver Microsomes (Adapted from Chacos et al., 1982 and Oliw et al., 1982)

This protocol describes the in vitro generation and purification of EETs from arachidonic acid using liver microsomes.

Experimental Workflow:

G cluster_prep Microsome Preparation cluster_incubation Incubation cluster_extraction Extraction and Purification liver Rat/Rabbit Liver homogenize Homogenization (in buffer) liver->homogenize centrifuge1 Centrifugation (e.g., 10,000 x g) homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 Ultracentrifugation (e.g., 105,000 x g) supernatant1->centrifuge2 microsomes Microsomal Pellet centrifuge2->microsomes resuspend Resuspend in Buffer microsomes->resuspend incubation_mix Incubation Mixture: - Microsomes - [3H]Arachidonic Acid - NADPH - Epoxide Hydrolase Inhibitor (e.g., TCPO) resuspend->incubation_mix incubate Incubate at 37°C incubation_mix->incubate acidify Acidify to pH 3.5-4.0 incubate->acidify extract Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract hplc Reverse-Phase HPLC extract->hplc gcms GC-MS Analysis hplc->gcms

Caption: Workflow for the biosynthesis and isolation of 14,15-EET.

Methodology:

  • Microsome Preparation: Livers from phenobarbital-treated rats or rabbits were homogenized in a buffered solution (e.g., potassium phosphate (B84403) buffer with EDTA and KCl). The homogenate was subjected to differential centrifugation, first at a lower speed (e.g., 10,000 x g) to remove cell debris and mitochondria, followed by ultracentrifugation of the supernatant (e.g., 105,000 x g) to pellet the microsomes. The microsomal pellet was washed and resuspended in a suitable buffer.

  • Incubation: The microsomal suspension was incubated with [3H]-labeled arachidonic acid in the presence of an NADPH-generating system (or NADPH) and an epoxide hydrolase inhibitor, such as 1,2-epoxy-3,3,3-trichloropropane (TCPO), to prevent the degradation of the newly formed EETs.[4] Incubations were typically carried out at 37°C for a defined period (e.g., 15 minutes).[4]

  • Extraction: The reaction was terminated, and the mixture was acidified to a pH of 3.5-4.0. The lipids were then extracted with an organic solvent like ethyl acetate.

  • Purification and Identification: The extracted metabolites were separated by reverse-phase high-performance liquid chromatography (HPLC). The fractions corresponding to the EETs were collected and further analyzed by gas chromatography-mass spectrometry (GC-MS) for structural identification.[1][4]

Quantitative Data on the Biological Activities of 14,15-EET

The following tables summarize key quantitative data related to the biological effects of 14,15-EET.

Table 1: Vasodilatory Effects of 14,15-EET

Vascular BedSpeciesEC50Reference
Coronary ArteriolesCanine0.2 pM[4]
Coronary ArteriolesPorcine0.7 ± 0.4 pM[4]
Bovine Coronary ArteryBovine~1 µM[8]

Table 2: Effects of 14,15-EET on Ion Channels

Ion ChannelCell Type/TissueEffectEffective ConcentrationReference
Large-conductance Ca2+-activated K+ (BKCa) channelsVascular Smooth MuscleActivation50 nM[6]
ATP-sensitive K+ (KATP) channelsVascular Smooth MuscleActivation-[9]

Table 3: Anti-inflammatory Effects of EETs

Inflammatory MarkerCell TypeEffectIC50/Effective ConcentrationReference
VCAM-1 Expression (TNF-α induced)Human Endothelial CellsNo significant inhibition by 14,15-EET>1 µM[10]
IκBα Degradation (TNF-α induced)Primary Human Lung TissueInhibition-[11]

Table 4: Metabolism of 14,15-EET by Soluble Epoxide Hydrolase (sEH)

SubstrateEnzyme SourceKmVmaxReference
(±)11,12-EETRecombinant rat sEH0.45 ± 0.08 µM9.2 ± 1.4 µmol/min/mg[12]
14,15-EET hydrolysis is preferred over other regioisomersRat renal cortical S9 fractions--[13]

Signaling Pathways of 14,15-EET

14,15-EET exerts its diverse biological effects through multiple signaling pathways. While a high-affinity, specific receptor for 14,15-EET remains elusive, evidence suggests it can interact with low-affinity G-protein coupled receptors (GPCRs), particularly prostaglandin (B15479496) receptors, and also acts through intracellular mechanisms.[7][12][14][15]

G-Protein Coupled Receptor (GPCR) Signaling

Studies have shown that 14,15-EET can activate several prostaglandin receptors, leading to an increase in intracellular cAMP levels. This suggests a potential for cross-talk between the epoxygenase and prostanoid signaling pathways.[7][14][15]

G EET 14,15-EET GPCR Prostaglandin Receptor (e.g., EP2, EP4) EET->GPCR Binds G_protein Gs GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->downstream Phosphorylates

Caption: Putative GPCR signaling pathway for 14,15-EET.

PI3K/Akt Signaling Pathway

14,15-EET has been shown to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. This activation is implicated in the anti-apoptotic effects of 14,15-EET. The mechanism may involve the upregulation of integrin αvβ3, leading to the activation of focal adhesion kinase (FAK) and subsequent PI3K/Akt signaling.[8][14]

G EET 14,15-EET Integrin Integrin αvβ3 EET->Integrin Upregulates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates downstream Downstream Effects: - Cell Survival - Proliferation - Inhibition of Apoptosis Akt->downstream Phosphorylates

Caption: 14,15-EET activation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of EETs are, in part, mediated by the inhibition of the NF-κB signaling pathway. While 11,12-EET appears to be a more potent inhibitor of this pathway, 14,15-EET has also been shown to inhibit the degradation of IκBα in certain cell types, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5][11]

G cluster_nucleus EET 14,15-EET IKK IKK Complex EET->IKK Inhibits TNFa TNF-α TNFR TNF Receptor TNFa->TNFR TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases translocation Nuclear Translocation NFkB->translocation nucleus Nucleus gene_expression Inflammatory Gene Expression translocation->gene_expression

Caption: Inhibition of the NF-κB signaling pathway by 14,15-EET.

Key Researchers and Their Contributions Post-Discovery

Following the initial discovery, numerous researchers have made significant contributions to our understanding of 14,15-EET.

  • Jorge Capdevila and J. R. Falck: Continued to be pioneers in the field, extensively characterizing the biochemistry of CYP-mediated arachidonic acid metabolism and the synthesis of EETs and their analogs.[16]

  • John A. Oates and E. H. Oliw: Their early work was crucial in identifying all four EET regioisomers and their metabolism.[4]

  • Darryl C. Zeldin: His laboratory has made significant contributions to understanding the role of CYP epoxygenases and EETs in the cardiovascular and pulmonary systems.

  • Bruce D. Hammock: A leading figure in the study of soluble epoxide hydrolase (sEH) and the development of sEH inhibitors as a therapeutic strategy to augment the beneficial effects of endogenous EETs.[5]

  • William B. Campbell: His research has been instrumental in elucidating the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs) and their mechanisms of action in the vasculature.[10]

Conclusion and Future Directions

From its discovery as a product of a then-lesser-known pathway of arachidonic acid metabolism, this compound has been established as a vital signaling molecule with significant therapeutic potential. Its roles in regulating vascular tone, inflammation, and cell survival have made it and its metabolic pathway attractive targets for the development of novel therapeutics for cardiovascular diseases, inflammatory disorders, and cancer.

Future research will likely focus on several key areas:

  • Identification of a high-affinity receptor: The definitive identification of a specific, high-affinity receptor for 14,15-EET will be a major breakthrough, enabling a more precise understanding of its signaling mechanisms.

  • Elucidation of downstream signaling networks: A more detailed mapping of the downstream targets and signaling cascades activated by 14,15-EET in different cell types will provide a more complete picture of its pleiotropic effects.

  • Clinical translation of sEH inhibitors: The continued development and clinical testing of soluble epoxide hydrolase inhibitors hold great promise for harnessing the therapeutic benefits of endogenous EETs.

  • Development of stable EET analogs: The synthesis of metabolically stable analogs of 14,15-EET with enhanced potency and selectivity will be crucial for their development as therapeutic agents.

The ongoing exploration of the intricate biology of 14,15-EET promises to yield new insights into cellular signaling and open up new avenues for the treatment of a wide range of human diseases.

References

An In-depth Technical Guide to the Biological Synthesis of 14,15-EET from Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of 14,15-epoxyeicosatrienoic acid (14,15-EET) from arachidonic acid. It details the enzymatic pathways, key enzymes, quantitative data, experimental protocols, and associated signaling cascades, offering valuable insights for professionals in research and drug development.

Introduction to 14,15-EET Synthesis

14,15-EET is a bioactive lipid mediator, classified as a nonclassic eicosanoid, formed from the metabolism of arachidonic acid.[1] It is one of four regioisomeric epoxyeicosatrienoic acids (EETs), which also include 5,6-EET, 8,9-EET, and 11,12-EET.[2][3] These molecules are known to function as autocrine and paracrine mediators, playing crucial roles in various physiological processes, particularly in the cardiovascular system where they act as endothelium-derived hyperpolarizing factors (EDHFs), causing vasodilation.[2][4] 14,15-EET is also implicated in anti-inflammatory responses, angiogenesis, and the protection of ischemic tissues.[2] Given its significant biological activities, the synthesis and signaling of 14,15-EET are critical areas of study for understanding and potentially treating a range of diseases.

The Enzymatic Pathway of 14,15-EET Synthesis and Metabolism

The synthesis of 14,15-EET from arachidonic acid is a multi-step process primarily involving cytochrome P450 epoxygenases and subsequent metabolism by soluble epoxide hydrolase.

Liberation of Arachidonic Acid

The process begins with the release of arachidonic acid from the sn-2 position of cellular phospholipids. This is typically initiated by cellular stimuli such as bradykinin (B550075) or acetylcholine, which activate phospholipase A₂ (cPLA₂) enzymes.[1][5]

Epoxidation by Cytochrome P450 Epoxygenases

Once liberated, arachidonic acid is metabolized by a specific subset of cytochrome P450 (CYP) enzymes, known as epoxygenases.[1][5] These enzymes are membrane-bound hemoproteins located in the endoplasmic reticulum.[6] They catalyze the insertion of an oxygen atom across one of the four double bonds of arachidonic acid, resulting in the formation of the four EET regioisomers.[2][5]

The primary human CYP enzymes responsible for the synthesis of EETs, with a notable production of 14,15-EET, are members of the CYP2C and CYP2J subfamilies.[7][8] Specifically, CYP2C8, CYP2C9, and CYP2J2 are the key epoxygenases involved in 14,15-EET formation in various tissues, including the vascular endothelium and heart.[7][8][9] While these enzymes produce a spectrum of EET regioisomers, they often exhibit a preference, with many cell types producing 14,15-EET as a major product.[2][7]

Metabolism by Soluble Epoxide Hydrolase (sEH)

14,15-EET is a transient signaling molecule, as it is rapidly metabolized and generally inactivated by the enzyme soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2.[1] This cytosolic enzyme catalyzes the hydrolysis of the epoxide group, converting 14,15-EET into its corresponding, and generally less active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] This rapid conversion makes sEH a critical regulator of EET bioavailability and a potential therapeutic target for enhancing the beneficial effects of EETs.[2]

Key Enzymes in 14,15-EET Synthesis and Metabolism

A summary of the key enzymes involved in the 14,15-EET pathway is provided in the table below.

Enzyme FamilySpecific IsoformsCellular LocalizationPrimary Function in 14,15-EET Pathway
Cytochrome P450 (CYP) Epoxygenases CYP2C8, CYP2C9, CYP2J2Endoplasmic ReticulumCatalyze the epoxidation of arachidonic acid to form 14,15-EET.[7][8][9]
Soluble Epoxide Hydrolase (sEH) EPHX2CytosolHydrolyzes 14,15-EET to the less active 14,15-DHET.[1][2]
Phospholipase A₂ (cPLA₂) Various isoformsCytosol, MembranesReleases arachidonic acid from membrane phospholipids.[1][5]

Quantitative Data: Enzyme Kinetics

The efficiency of 14,15-EET synthesis by the key human CYP epoxygenases can be described by their kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). The following table summarizes available data for the formation of 14,15-EET from arachidonic acid. It is important to note that kinetic parameters can vary depending on the experimental system (e.g., recombinant enzyme source, reconstitution components).

EnzymeKₘ (µM)Vₘₐₓ (pmol/min/pmol P450)Substrate Inhibition (Kₛ) (µM)Notes
Human CYP2C8 Not explicitly stated in provided resultsNot explicitly stated in provided resultsLower than Kₘ, indicating potent substrate inhibition.[7]Exhibits substrate inhibition at arachidonic acid concentrations >5.0 µM.[7]
Human CYP2C9 Not explicitly stated in provided resultsNot explicitly stated in provided resultsNot explicitly stated in provided resultsA major contributor to arachidonic acid epoxygenation in human liver microsomes.[10]
Human CYP2J2 ~10.4 (for NADPH oxidation with doxorubicin)29.4 (for terfenadine (B1681261) hydroxylation)Similar to Kₘ.[7]Exhibits substrate inhibition at arachidonic acid concentrations >20 µM.[7] The provided Kₘ and Vₘₐₓ are for other substrates and may not directly reflect arachidonic acid metabolism.[4][11]

Note: Comprehensive and directly comparable kinetic data for 14,15-EET formation by all three human enzymes from a single study is limited in the provided search results. The data presented is compiled from multiple sources and should be interpreted with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 14,15-EET synthesis and signaling.

In Vitro Reconstitution and Activity Assay of Purified CYP Epoxygenases

This protocol describes the general procedure for reconstituting purified CYP enzymes and measuring their activity in forming 14,15-EET from arachidonic acid.

A. Expression and Purification of Recombinant CYPs:

  • Express human CYP2C8, CYP2C9, or CYP2J2 in a suitable heterologous expression system, such as E. coli or baculovirus-infected insect cells.[1][2]

  • Isolate the microsomal fraction (for membrane-bound CYPs) or the soluble fraction (if engineered for solubility).

  • Purify the recombinant CYP enzyme using chromatographic techniques, such as affinity chromatography (e.g., if His-tagged) followed by ion-exchange chromatography.[12]

B. Reconstitution of the Enzyme System:

  • Prepare a reaction mixture containing the purified CYP enzyme, cytochrome P450 reductase (CPR), and a lipid environment (e.g., liposomes) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[4][11]

  • The molar ratio of CYP:CPR:lipid should be optimized for maximal activity.

  • Incubate the reconstitution mixture on ice for a specified period to allow for the proper assembly of the components.

C. Enzyme Activity Assay:

  • Pre-warm the reconstituted enzyme system to 37°C.

  • Initiate the reaction by adding the substrate, arachidonic acid, at various concentrations.

  • Add an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents for the CYP catalytic cycle.[7]

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range with respect to time and protein concentration.[4]

  • Terminate the reaction by adding a quenching solution, such as a strong acid (e.g., acetic acid) or an organic solvent (e.g., ice-cold acetonitrile).[11]

  • Add an internal standard (e.g., a deuterated EET analog) for accurate quantification.

  • Extract the lipid metabolites using a suitable organic solvent (e.g., ethyl acetate (B1210297) or a chloroform/methanol mixture).

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with LC-MS/MS analysis.

  • Analyze the formation of 14,15-EET by LC-MS/MS (see protocol 5.2).

  • Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of 14,15-EET in Biological Samples using LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of 14,15-EET in biological matrices like cell culture media or plasma.

A. Sample Preparation and Extraction:

  • Thaw biological samples on ice.

  • Add an internal standard (e.g., 14,15-EET-d11) to each sample for accurate quantification.[13]

  • Perform lipid extraction using a method such as liquid-liquid extraction with ethyl acetate or a modified Bligh and Dyer extraction with a chloroform/methanol mixture.[6][13]

  • For total EET measurement (free and esterified), saponify the lipid extract to release EETs from phospholipids.[14]

  • Purify the extract using solid-phase extraction (SPE) to remove interfering substances.[13]

  • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

B. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column suitable for lipid analysis.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Optimize the gradient to achieve chromatographic separation of 14,15-EET from other EET regioisomers and interfering lipids.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode.

    • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • The precursor ion for 14,15-EET is typically [M-H]⁻ at m/z 319.

    • Select specific product ions for quantification and confirmation (e.g., m/z 183.1 for 14,15-EET-d11).[13]

  • Quantification:

    • Generate a calibration curve using known concentrations of a 14,15-EET standard.

    • Calculate the concentration of 14,15-EET in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard, by interpolating from the calibration curve.

Western Blot Analysis of the 14,15-EET-induced PI3K/AKT Signaling Pathway

This protocol describes how to assess the activation of the PI3K/AKT signaling pathway in response to 14,15-EET treatment in cultured cells (e.g., endothelial cells).

A. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., human umbilical vein endothelial cells - HUVECs) to an appropriate confluency.

  • Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling activity.

  • Treat the cells with 14,15-EET at various concentrations and for different time points. Include appropriate vehicle controls.

B. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).

C. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

D. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of a key protein in the PI3K/AKT pathway (e.g., phospho-AKT at Ser473).

  • Wash the membrane thoroughly with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system or X-ray film.

E. Data Analysis:

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., total AKT) or a housekeeping protein (e.g., GAPDH or β-actin).

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein to the intensity of the total protein or the loading control to determine the relative level of pathway activation.

Signaling Pathways and Visualizations

14,15-EET exerts its biological effects by activating various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the synthesis of 14,15-EET and a key downstream signaling cascade.

Biological Synthesis and Metabolism of 14,15-EET

14_15_EET_Synthesis_and_Metabolism PL Membrane Phospholipids AA Arachidonic Acid PL->AA Stimuli (e.g., Bradykinin) EET_14_15 14,15-EET AA->EET_14_15 DHET_14_15 14,15-DHET (Less Active) EET_14_15->DHET_14_15 cPLA2 cPLA₂ cPLA2->PL CYP CYP Epoxygenase (CYP2C8/9, CYP2J2) CYP->AA sEH sEH sEH->EET_14_15

Caption: Synthesis and metabolism of 14,15-EET.

14,15-EET-Induced PI3K/AKT Signaling Pathway

14_15_EET_PI3K_AKT_Signaling EET_14_15 14,15-EET Receptor Putative Receptor (e.g., GPCR) EET_14_15->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP₂ PI3K->PIP2 PIP3 PIP₃ PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effects (e.g., Cell Survival, Anti-apoptosis) pAKT->Downstream

Caption: 14,15-EET activates the PI3K/AKT signaling pathway.

Conclusion

The biological synthesis of 14,15-EET from arachidonic acid is a tightly regulated process with significant physiological implications. The key enzymes, CYP epoxygenases and soluble epoxide hydrolase, represent important targets for therapeutic intervention in a variety of diseases, particularly those related to the cardiovascular system. A thorough understanding of the enzymatic kinetics, cellular pathways, and appropriate experimental methodologies is essential for researchers and drug development professionals working in this field. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation into the promising biology of 14,15-EET.

References

The Pivotal Role of Cytochrome P450 Epoxygenases in 14,15-EET Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a class of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers of EETs, 14,15-eicosatrienoic acid (14,15-EET) has garnered significant attention for its diverse physiological and pathophysiological roles, including regulation of vascular tone, inflammation, angiogenesis, and cell proliferation.[1] The formation of 14,15-EET is a critical step in its biological activity, and understanding the enzymatic machinery responsible for its synthesis is paramount for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the role of cytochrome P450 epoxygenases in the formation of 14,15-EET, tailored for researchers, scientists, and drug development professionals.

Cytochrome P450 Epoxygenases: The Key Synthesizers of 14,15-EET

The biosynthesis of 14,15-EET from arachidonic acid is primarily catalyzed by a specific subset of CYP enzymes, namely members of the CYP2C and CYP2J subfamilies.[1][2][3] In humans, the most prominent epoxygenases involved in 14,15-EET formation are CYP2C8, CYP2C9, and CYP2J2 .[2][3][4] These enzymes are expressed in various tissues, with notable levels in the liver, kidney, cardiovascular system, and cancer tissues.[2][5]

The expression levels of these enzymes can vary significantly between individuals and tissues, influencing the local concentrations of 14,15-EET and its biological effects. For instance, in human heart tissue, CYP2J2 mRNA is generally much more abundant than that of CYP2C8 or CYP2C9, whereas in the human aorta and coronary arteries, CYP2C9 mRNA levels are typically higher.[4][5] Furthermore, the expression of these CYP epoxygenases can be upregulated in certain pathological conditions, such as breast cancer, leading to elevated levels of 14,15-EET in tumor tissues.[1]

Quantitative Analysis of CYP-Mediated 14,15-EET Formation

The catalytic efficiency of CYP epoxygenases in producing 14,15-EET is a crucial factor determining its bioavailability. While comprehensive comparative kinetic data is still an active area of research, the available literature provides insights into the kinetic parameters of the key enzymes.

Table 1: Catalytic Efficiency of Human CYP Epoxygenases in Arachidonic Acid Metabolism

CYP IsoformSubstrateKey Product(s)Km (μM)kcat (min-1)kcat/Km (min-1μM-1)Reference
CYP2J2 Arachidonic Acid14,15-EET, 11,12-EET~19.4Not explicitly statedNot explicitly stated[6]
CYP2C8 Arachidonic Acid11,12-EET, 14,15-EETNot explicitly statedNot explicitly statedNot explicitly stated[7]
CYP2C9 Arachidonic Acid11,12-EET, 14,15-EETNot explicitly statedNot explicitly statedNot explicitly stated[7]

Note: The kinetic parameters for arachidonic acid metabolism by CYP enzymes can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and assay conditions.[8] The data presented here is indicative and should be interpreted within the context of the cited studies. Further research is needed to establish a definitive comparative analysis of the catalytic efficiencies of these enzymes specifically for 14,15-EET formation under standardized conditions.

Signaling Pathways Activated by 14,15-EET

14,15-EET exerts its biological effects by activating several intracellular signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.[9][10][11] These pathways are integral to cell survival, proliferation, migration, and apoptosis.

PI3K/Akt Signaling Pathway

The activation of the PI3K/Akt pathway by 14,15-EET is a key mechanism underlying its pro-survival and anti-apoptotic effects.[11]

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol EET_Receptor 14,15-EET Receptor (Putative GPCR) PI3K PI3K EET_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates (Thr308) Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits mTORC2->Akt Phosphorylates (Ser473) Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis EET 14,15-EET EET->EET_Receptor Binds ERK_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EET_Receptor 14,15-EET Receptor (Putative GPCR) EGFR EGFR EET_Receptor->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Migration) Transcription_Factors->Gene_Expression EET 14,15-EET EET->EET_Receptor Binds InVitro_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitution Reconstitute recombinant CYP, CYP reductase, and cytochrome b5 in a lipid mixture. Incubation_Mix Combine reconstituted enzyme mix, arachidonic acid, and buffer. Reconstitution->Incubation_Mix Substrate_Prep Prepare arachidonic acid solutions at various concentrations. Substrate_Prep->Incubation_Mix Initiation Initiate reaction by adding NADPH regenerating system. Incubation_Mix->Initiation Incubate Incubate at 37°C for a defined time period (e.g., 10-30 min). Initiation->Incubate Termination Terminate reaction with an organic solvent (e.g., acetonitrile). Incubate->Termination Extraction Extract lipids with an organic solvent (e.g., ethyl acetate). Termination->Extraction LCMS Analyze EET regioisomers by LC-MS/MS. Extraction->LCMS Data_Analysis Determine kinetic parameters (Km, Vmax) using Michaelis-Menten kinetics. LCMS->Data_Analysis

References

Stereoisomers of 14,15-Epoxyeicosatrienoic Acid: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] As a member of the epoxyeicosanoid family, 14,15-EET plays a crucial role in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, cell proliferation, and signal transduction.[2][4][5] The epoxide at the 14,15-position of the eicosanoid carbon chain exists as two stereoisomers: 14(R),15(S)-EET and 14(S),15(R)-EET. These enantiomers, while structurally similar, can exhibit distinct biological activities and potencies, highlighting the stereospecificity of their interactions with cellular targets. This technical guide provides an in-depth overview of the biological activities of the stereoisomers of 14,15-EET, with a focus on their differential effects and the underlying signaling mechanisms.

Biosynthesis and Metabolism

14,15-EET is synthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[4] The stereoselectivity of these enzymes can vary, leading to the production of different ratios of the 14(R),15(S) and 14(S),15(R) enantiomers.[4] The biological activity of 14,15-EET is terminated through its conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH).[1][3] Inhibition of sEH has emerged as a therapeutic strategy to augment the endogenous levels and prolong the biological actions of EETs.

Biological Activities of 14,15-EET Stereoisomers

The stereochemistry of the epoxide group at the 14,15-position significantly influences the biological activity of 14,15-EET. The following sections detail the distinct effects of the 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers in various physiological contexts.

Cardiovascular Effects: Vasodilation

One of the most well-characterized effects of 14,15-EET is its potent vasodilatory action, contributing to the regulation of blood pressure and tissue blood flow.[1][3] Studies have shown stereospecificity in this response.

  • 14(S),15(R)-EET has been reported to be more potent than 14(R),15(S)-EET in causing relaxation of bovine coronary arteries.[6][7]

  • However, in canine and porcine coronary microvessels, both enantiomers of 14,15-EET were found to be equipotent vasodilators, with EC50 values in the picomolar range.[8] The racemic mixture of 14,15-EET relaxes bovine coronary arterial rings with an ED50 of approximately 10⁻⁶ M.[6]

This vasodilation is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Table 1: Vasodilatory Potency of 14,15-EET Stereoisomers

StereoisomerVessel TypePotency (EC50/ED50)Reference
Racemic 14,15-EETBovine Coronary Artery~ 1 µM[6]
14(S),15(R)-EETBovine Coronary ArteryMore potent than 14(R),15(S)-EET[6][7]
14(R),15(S)-EETBovine Coronary ArteryLess potent than 14(S),15(R)-EET[6][7]
14(S),15(R)-EETCanine & Porcine Coronary MicrovesselspM range (equipotent with R,S)[8]
14(R),15(S)-EETCanine & Porcine Coronary MicrovesselspM range (equipotent with S,R)[8]
Anti-inflammatory Activity

Epoxyeicosatrienoic acids are generally considered to have anti-inflammatory properties. However, the specific roles of the 14,15-EET stereoisomers are complex and can be context-dependent.

  • In some studies, 14,15-EET showed negligible effect on inhibiting TNF-α-induced vascular cell adhesion molecule-1 (VCAM-1) expression, whereas other regioisomers like 11,12-EET were potent inhibitors.[4]

  • Conversely, other research indicates that 14,15-EET can reduce inflammation in TNF-α-treated human bronchi.[4] It has also been shown to play a role in ameliorating delayed wound healing in ischemic wounds, a process heavily influenced by the inflammatory response.[9]

  • One study found that 14,15-EET treatment enhanced the adhesion of a human monocytic cell line (U937) to endothelial cells, suggesting a potential pro-inflammatory role in certain contexts.[4]

Further research is required to delineate the precise anti-inflammatory or pro-inflammatory roles of individual 14,15-EET stereoisomers and to quantify their potency (e.g., IC50 values) in various inflammatory assays.

Role in Cancer

Recent evidence has implicated 14,15-EET in the regulation of cancer cell proliferation, migration, and invasion.

  • 14,15-EET has been shown to promote the proliferation of various tumor cell lines in a dose- and time-dependent manner.[10]

  • It can enhance the adhesion and invasion of breast cancer cells.[11]

  • The pro-proliferative and pro-migratory effects of 14,15-EET are thought to be mediated through the activation of signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[10][12]

The stereoselectivity of these effects on cancer cells is an active area of investigation.

Table 2: Pro-proliferative and Pro-invasive Effects of 14,15-EET

Cell LineEffectConcentrationReference
Tca-8113, A549, Ncl-H446, HepG2Increased proliferationDose-dependent[10]
MCF-7, MDA-MB-231Enhanced adhesion and invasion100 nM[11][13]

Signaling Pathways of 14,15-EET Stereoisomers

The biological effects of 14,15-EET stereoisomers are initiated by their interaction with specific cellular receptors and the subsequent activation of downstream signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

There is substantial evidence suggesting that 14,15-EETs exert many of their effects through G-protein coupled receptors (GPCRs).

  • Radioligand binding studies have identified specific, high-affinity binding sites for 14(R),15(S)-EET on the surface of U-937 cells and guinea pig mononuclear cells, with a dissociation constant (Kd) in the nanomolar range.[8][14]

  • The binding of 14(R),15(S)-EET to its putative receptor is stereospecific, with the 14(S),15(R)-isomer being a less effective competitor.[14]

  • Activation of this putative receptor by 14(R),15(S)-EET is coupled to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[14]

  • While a specific high-affinity receptor for 14,15-EET has not yet been definitively identified, several prostaglandin (B15479496) receptors have been shown to be low-affinity receptors for 14,15-EET.[6]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 14_15_EET 14(R),15(S)-EET GPCR Putative GPCR 14_15_EET->GPCR Binds G_protein Gs Protein GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

14(R),15(S)-EET GPCR Signaling Pathway
PI3K/Akt and MAPK Signaling Pathways

In the context of cancer, 14,15-EET has been shown to activate pro-survival and pro-proliferative signaling pathways.

  • Treatment of cancer cells with 14,15-EET leads to the phosphorylation and activation of Akt (a key component of the PI3K pathway) and ERK1/2 (key components of the MAPK pathway).[10][12]

  • Inhibition of these pathways attenuates the proliferative effects of 14,15-EET.[10]

The stereospecificity of 14,15-EET in activating these pathways in cancer cells is an area that warrants further investigation.

Cancer_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway 14_15_EET 14,15-EET Receptor Receptor 14_15_EET->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Migration, Invasion Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Wire_Myography_Workflow Vessel_Isolation Isolate & Prepare Arterial Rings Mounting Mount Rings in Wire Myograph Vessel_Isolation->Mounting Equilibration Equilibrate & Check Viability Mounting->Equilibration Pre_contraction Pre-contract with Vasoconstrictor Equilibration->Pre_contraction Add_EET Add Cumulative Concentrations of 14,15-EET Stereoisomer Pre_contraction->Add_EET Record_Tension Record Isometric Tension Changes Add_EET->Record_Tension Data_Analysis Analyze Data & Calculate EC50 Record_Tension->Data_Analysis Transwell_Assay_Workflow Cell_Prep Prepare & Starve Cells Assay_Setup Set up Transwell Plate (with/without Matrigel) Cell_Prep->Assay_Setup Add_Components Add Chemoattractant (EET) to Lower Chamber & Cells to Upper Chamber Assay_Setup->Add_Components Incubation Incubate at 37°C Add_Components->Incubation Cell_Removal Remove Non-migrated Cells Incubation->Cell_Removal Fix_Stain Fix & Stain Migrated Cells Cell_Removal->Fix_Stain Quantification Quantify Migrated/Invaded Cells Fix_Stain->Quantification

References

downstream signaling pathways of 14,15-EET in endothelial cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Downstream Signaling Pathways of 14,15-EET in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly CYP2C and CYP2J isoforms in human endothelial cells.[1][2] As an endothelium-derived hyperpolarizing factor (EDHF), 14,15-EET plays a crucial role in vascular homeostasis by regulating vascular tone, inflammation, cell proliferation, and angiogenesis.[1][2][3][4] Its biological activity is primarily terminated through conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the soluble epoxide hydrolase (sEH).[5][6] This makes sEH a significant therapeutic target for enhancing the beneficial effects of 14,15-EET.[4] This document provides a comprehensive overview of the key downstream signaling pathways activated by 14,15-EET in endothelial cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of 14,15-EET in Endothelial Cells

14,15-EET exerts its pleiotropic effects by modulating a complex network of intracellular signaling cascades. While a specific high-affinity G protein-coupled receptor (GPCR) has been suggested, its definitive identification remains elusive.[6][7] Nevertheless, evidence points to both receptor-mediated and intracellular mechanisms of action.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central mediator of 14,15-EET-induced cell survival, proliferation, and angiogenesis.[8] In aged endothelial cells, 14,15-EET has been shown to inhibit senescence by promoting the formation of the mTORC2 complex and subsequently phosphorylating Akt at Ser473.[9] This anti-senescence effect was notably attenuated by an Akt1/2 kinase inhibitor.[9] Furthermore, this pathway is implicated in protecting cerebral microvascular endothelial cells from apoptosis under conditions of oxygen and glucose deprivation.[10]

PI3K_Akt_mTOR_Pathway EET 14,15-EET Receptor Putative Receptor(s) EET->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt (Phosphorylation at Ser473) PI3K->Akt eNOS eNOS Activation Akt->eNOS Proliferation Cell Proliferation & Survival Akt->Proliferation AntiSenescence Inhibition of Senescence Akt->AntiSenescence mTORC2 mTORC2 mTORC2->Akt Promotes Formation MAPK_ERK_Pathway EET 14,15-EET Receptor Putative Receptor(s) EET->Receptor Activates MEK MEK1/2 Receptor->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Cardioprotection Cardioprotection ERK->Cardioprotection EGFR_Transactivation_Pathway EET 14,15-EET Metalloproteinase Metalloproteinase EET->Metalloproteinase Activates proHBEGF pro-HB-EGF Metalloproteinase->proHBEGF Cleaves sHBEGF Soluble HB-EGF proHBEGF->sHBEGF EGFR EGF Receptor (Phosphorylation) sHBEGF->EGFR Binds & Activates Downstream Downstream Mitogenic Signaling EGFR->Downstream SIRT1_FOXO3a_Pathway EET 14,15-EET SIRT1 SIRT1 EET->SIRT1 Activates FOXO3a FOXO3a SIRT1->FOXO3a Autophagy Mitochondrial Autophagy (Mitophagy) FOXO3a->Autophagy Protection Protection from Ischemia-Reperfusion Injury Autophagy->Protection Anti_Inflammatory_Pathway EET 14,15-EET PPARg PPARγ EET->PPARg Upregulates STAT1 STAT1 Signaling PPARg->STAT1 Inhibits Inflammation Inflammation (e.g., VCAM-1 expression) STAT1->Inflammation Transwell_Assay_Workflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Coat Transwell insert (e.g., Collagen I) B Plate serum-starved endothelial cells in upper chamber A->B C Add medium +/- 14,15-EET to lower chamber B->C D Incubate for 12 hours at 37°C C->D E Remove non-migrated cells from top of insert D->E F Fix and stain migrated cells on bottom of insert E->F G Count stained cells F->G

References

The Physiological Role of 14,15-Epoxyeicosatrienoic Acid in Cardiovascular Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a critical signaling molecule in the cardiovascular system. It plays a pleiotropic role in maintaining cardiovascular homeostasis through its potent vasodilatory, anti-hypertensive, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the physiological functions of 14,15-EET, with a focus on the underlying molecular mechanisms, quantitative data from key experimental findings, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals in cardiovascular research and drug development.

Introduction to 14,15-EET and Cardiovascular Homeostasis

14,15-EET is one of four regioisomers of epoxyeicosatrienoic acids (EETs) produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J subfamilies. It is rapidly metabolized to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the soluble epoxide hydrolase (sEH). The balance between the synthesis and degradation of 14,15-EET is crucial for its biological activity. Inhibition of sEH has emerged as a promising therapeutic strategy to augment the beneficial cardiovascular effects of endogenous EETs.

Cardiovascular homeostasis is maintained through a complex interplay of factors that regulate vascular tone, blood pressure, inflammation, and cardiac function. 14,15-EET contributes to this balance by acting on various cell types within the cardiovascular system, including endothelial cells, vascular smooth muscle cells (VSMCs), and cardiomyocytes.

Role of 14,15-EET in Vasodilation and Vascular Tone

14,15-EET is a potent vasodilator in various vascular beds, contributing to the regulation of blood flow and vascular resistance. Its vasodilatory effects are primarily mediated by the hyperpolarization of vascular smooth muscle cells.

Signaling Pathways in Vasodilation

The primary mechanism of 14,15-EET-induced vasodilation involves the activation of potassium channels in VSMCs, leading to membrane hyperpolarization and subsequent closure of voltage-gated calcium channels. This reduces intracellular calcium concentration and promotes smooth muscle relaxation.

  • Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels: 14,15-EET activates BKCa channels in VSMCs, leading to potassium efflux and hyperpolarization. This activation is thought to occur through a G-protein coupled receptor (GPCR), potentially a prostaglandin (B15479496) EP2 receptor, which stimulates adenylyl cyclase, leading to cAMP production and protein kinase A (PKA) activation.[1][2]

  • Involvement of Transient Receptor Potential (TRP) Channels: In endothelial cells, 14,15-EET can activate TRPV4 channels, leading to calcium influx and subsequent activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), which further contributes to vasodilation.

Vasodilation_Signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell 14,15-EET_EC 14,15-EET TRPV4 TRPV4 14,15-EET_EC->TRPV4 Activates 14,15-EET_VSMC 14,15-EET 14,15-EET_EC->14,15-EET_VSMC Paracrine signaling Ca2+_influx_EC Ca2+ Influx TRPV4->Ca2+_influx_EC eNOS eNOS Ca2+_influx_EC->eNOS Activates NO NO eNOS->NO Produces Relaxation Vasodilation NO->Relaxation Diffuses and activates sGC GPCR GPCR (e.g., EP2) 14,15-EET_VSMC->GPCR Binds Gs Gαs GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates/ Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ Efflux Hyperpolarization->Relaxation

Figure 1: Signaling pathways of 14,15-EET-induced vasodilation.

Quantitative Data on Vasodilation
Vascular BedSpeciesAgonistEC50Reference
Coronary ArteriesBovine14,15-EET~1 µM[3]
Mesenteric Artery (Primary)Rat (WKY)14,15-EET~0.3 µM[1]
Mesenteric Artery (Secondary)Rat (WKY)14,15-EET~0.1 µM[1]
Coronary MicrovesselsCanine14,15-EET3-120 pM[4]
Experimental Protocol: Pressure Myography

This protocol describes the assessment of 14,15-EET-induced vasodilation in isolated small arteries using a pressure myograph system.

  • Vessel Isolation and Mounting:

    • Isolate a segment of the desired artery (e.g., rat mesenteric artery) in cold physiological salt solution (PSS).

    • Carefully clean the vessel of surrounding adipose and connective tissue.

    • Mount the vessel segment onto two glass cannulas in the chamber of a pressure myograph and secure with sutures.

  • Pressurization and Equilibration:

    • Pressurize the vessel to a physiological intraluminal pressure (e.g., 60-80 mmHg for mesenteric arteries) with PSS.

    • Equilibrate the vessel at 37°C for approximately 60 minutes, allowing it to develop spontaneous myogenic tone.

  • Pre-constriction:

    • Constrict the vessel to approximately 50-70% of its resting diameter using a vasoconstrictor such as the thromboxane (B8750289) A2 analog U46619 or phenylephrine.

  • Concentration-Response Curve:

    • Once a stable constriction is achieved, add cumulative concentrations of 14,15-EET to the superfusing PSS.

    • Record the changes in vessel diameter at each concentration until a maximal response is observed or the highest concentration is reached.

  • Data Analysis:

    • Express the vasodilation at each concentration as a percentage of the pre-constriction.

    • Plot the concentration-response curve and calculate the EC50 value.

Role of 14,15-EET in Blood Pressure Regulation

14,15-EET contributes to the lowering of blood pressure through its vasodilatory effects and its actions on the kidney to promote natriuresis and diuresis.

Effects on Blood Pressure in Hypertensive Models

Studies using spontaneously hypertensive rats (SHR) and angiotensin II-induced hypertensive models have demonstrated the antihypertensive effects of increasing endogenous EET levels through the inhibition of soluble epoxide hydrolase (sEH).

Quantitative Data on Blood Pressure Reduction by sEH Inhibitors
Animal ModelsEH InhibitorDose/RouteChange in Systolic Blood PressureReference
Spontaneously Hypertensive Rat (SHR)AUDAIntracerebroventricularIncreased by 32 ± 6 mmHg[1][5]
Angiotensin II-induced Hypertension (Rat)NCND3 mg/day, IPDecreased by ~30 mmHg[2]
Angiotensin II-induced Hypertension (Rat, high salt)AUDAOralDecreased from 172±5 to 151±6 mmHg[6]
Cyp1a1-Ren-2 Transgenic Ratc-AUCB13 or 26 mg/L in drinking waterAttenuated increase from 118±2 to 181±4 and 176±4 mmHg, respectively (vs. 202±3 mmHg in untreated)[7]

Anti-inflammatory Effects of 14,15-EET

14,15-EET exerts significant anti-inflammatory effects in the vasculature, which are crucial for protecting against atherosclerosis and other inflammatory cardiovascular diseases.

Signaling Pathways in Anti-inflammation

14,15-EET's anti-inflammatory actions are primarily mediated by the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).

  • Inhibition of NF-κB Signaling: 14,15-EET can inhibit the activation of NF-κB, thereby reducing the expression of downstream pro-inflammatory genes, including those encoding for adhesion molecules (VCAM-1, ICAM-1) and cytokines.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET can activate PPARs, which have known anti-inflammatory properties.

Anti_inflammatory_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Degradation releases NFkB_translocation Nuclear Translocation NFkB_complex->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (VCAM-1, ICAM-1, Cytokines) NFkB_translocation->Gene_Expression Induces 14,15-EET 14,15-EET 14,15-EET->IKK Inhibits

Figure 2: 14,15-EET inhibits NF-κB-mediated inflammation.

Quantitative Data on Anti-inflammatory Effects
Cell TypeInflammatory StimulusEffect of 14,15-EETQuantitative ChangeReference
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αInhibition of VCAM-1 expressionDose-dependent inhibition[8]
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αInhibition of ICAM-1 expressionDose-dependent inhibition[8]
RAW264.7 MacrophagesLPSInhibition of NF-κB activityIC50 of 172.2 ± 11.4 nM for a related compound[9]
Experimental Protocol: Western Blot for VCAM-1 Expression

This protocol details the measurement of TNF-α-induced VCAM-1 protein expression in human umbilical vein endothelial cells (HUVECs) and its inhibition by 14,15-EET.

  • Cell Culture and Treatment:

    • Culture HUVECs to confluence in appropriate media.

    • Pre-treat cells with various concentrations of 14,15-EET for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against VCAM-1 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cardioprotective Effects of 14,15-EET

14,15-EET exhibits direct cardioprotective effects by attenuating cardiac hypertrophy and protecting against ischemia-reperfusion injury.

Anti-hypertrophic Effects

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and the re-expression of fetal genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[10][11] 14,15-EET has been shown to attenuate the development of cardiac hypertrophy.

The anti-hypertrophic effects of 14,15-EET are linked to the activation of pro-survival signaling pathways and the inhibition of hypertrophic signaling.

  • PI3K/Akt Pathway: 14,15-EET can activate the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.

  • Inhibition of Calcineurin-NFAT Signaling: 14,15-EET may inhibit the calcineurin-NFAT pathway, a key signaling cascade in pathological cardiac hypertrophy.

Anti_hypertrophy_Signaling Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Angiotensin II, Phenylephrine) Calcineurin Calcineurin Hypertrophic_Stimuli->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_translocation Nuclear Translocation NFAT->NFAT_translocation Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP, β-MHC) NFAT_translocation->Hypertrophic_Genes Induces 14,15-EET 14,15-EET 14,15-EET->Calcineurin Inhibits PI3K PI3K 14,15-EET->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Hypertrophic_Genes Inhibits

Figure 3: Anti-hypertrophic signaling of 14,15-EET.

ModelHypertrophic StimulusEffect of 14,15-EETQuantitative ChangeReference
Neonatal Rat CardiomyocytesPhenylephrineAttenuation of ANP and BNP mRNA expressionDose-dependent reduction[12][13]
UCD-T2DM ratsHyperglycemiaLower expression of BNP~30% reduction in APAU-treated rats

This protocol describes the assessment of cardiac hypertrophy in a mouse model.

  • Induction of Hypertrophy:

    • Induce cardiac hypertrophy in mice using methods such as transverse aortic constriction (TAC) or infusion of pro-hypertrophic agents like angiotensin II or isoproterenol.

  • Measurement of Heart Weight to Body Weight/Tibia Length Ratio:

    • At the end of the experimental period, euthanize the mice and excise the hearts.

    • Measure the body weight and the length of the tibia.

    • Blot the hearts dry and measure the total heart weight.

  • Histological Analysis:

    • Fix the hearts in formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.

    • Quantify cardiomyocyte cross-sectional area using image analysis software.

  • Gene Expression Analysis:

    • Isolate RNA from ventricular tissue.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of hypertrophic markers such as ANP, BNP, and β-myosin heavy chain (β-MHC).[10][11][12][16][17][18][19]

Conclusion and Future Directions

14,15-EET is a multifaceted signaling molecule with significant protective effects on the cardiovascular system. Its ability to promote vasodilation, lower blood pressure, reduce inflammation, and prevent cardiac hypertrophy makes it an attractive therapeutic target. The development of sEH inhibitors to increase endogenous levels of 14,15-EET and other EETs holds great promise for the treatment of a range of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.

Future research should focus on further elucidating the specific receptors and downstream signaling pathways of 14,15-EET in different cardiovascular cell types. Moreover, the long-term efficacy and safety of sEH inhibitors in clinical trials will be crucial in translating the therapeutic potential of modulating the EET pathway into novel treatments for cardiovascular disease.

Experimental Workflow Diagrams

Experimental_Workflow_Myography Start Start Isolate_Vessel Isolate Artery Segment Start->Isolate_Vessel Mount_Vessel Mount on Pressure Myograph Isolate_Vessel->Mount_Vessel Pressurize Pressurize and Equilibrate Mount_Vessel->Pressurize Pre-constrict Pre-constrict with U46619 Pressurize->Pre-constrict Add_EET Cumulative Addition of 14,15-EET Pre-constrict->Add_EET Record_Diameter Record Vessel Diameter Add_EET->Record_Diameter For each concentration Record_Diameter->Add_EET Analyze_Data Analyze Data (EC50) Record_Diameter->Analyze_Data End End Analyze_Data->End

Figure 4: Experimental workflow for pressure myography.

Experimental_Workflow_WesternBlot Start Start Culture_Cells Culture HUVECs Start->Culture_Cells Treat_Cells Pre-treat with 14,15-EET Stimulate with TNF-α Culture_Cells->Treat_Cells Lyse_Cells Cell Lysis and Protein Quantification Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-VCAM-1) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze End End Analyze->End

References

The Anti-Inflammatory Properties of 14,15-Epoxyeicosatrienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosatrienoic acid (14,15-EET), a key metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, has emerged as a potent endogenous signaling molecule with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental methodologies used to investigate the anti-inflammatory effects of 14,15-EET. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of drug development. The intricate signaling cascades, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), are visually represented through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, pharmacology, and drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. Eicosanoids, a class of signaling molecules derived from polyunsaturated fatty acids, are critical regulators of inflammation. Among these, 14,15-epoxyeicosatrienoic acid (14,15-EET) has garnered considerable attention for its potent anti-inflammatory effects.[1]

14,15-EET is synthesized from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[2] Its biological activity is tightly regulated by soluble epoxide hydrolase (sEH), which converts 14,15-EET to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3] Inhibition of sEH has become a key therapeutic strategy to enhance the endogenous levels and prolong the anti-inflammatory actions of 14,15-EET.[4][5] This guide delves into the molecular mechanisms underlying the anti-inflammatory properties of 14,15-EET, providing a technical framework for its study and therapeutic exploitation.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 14,15-EET are multifaceted and involve the modulation of key signaling pathways that govern the expression of pro-inflammatory genes. The two most well-characterized mechanisms are the inhibition of the NF-κB pathway and the activation of PPARγ.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

14,15-EET has been shown to potently inhibit NF-κB activation.[7] This inhibition is primarily achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[7] The precise upstream mechanisms by which 14,15-EET blocks IκBα degradation are still under investigation but may involve the modulation of IKK activity.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARγ by its ligands leads to the transrepression of pro-inflammatory transcription factors, including NF-κB. 14,15-EET has been identified as an endogenous ligand for PPARγ.[8] By binding to and activating PPARγ, 14,15-EET can suppress the expression of inflammatory genes. This provides an additional, and potentially synergistic, mechanism for its anti-inflammatory effects. The activation of PPARγ by 14,15-EET has been demonstrated to inhibit the activation of murine fibroblasts, suggesting a role in mitigating fibrotic processes that can accompany chronic inflammation.[8][9]

Quantitative Data on the Anti-inflammatory Effects of 14,15-EET

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of 14,15-EET.

Table 1: In Vitro Effects of 14,15-EET on Inflammatory Markers

Cell TypeInflammatory Stimulus14,15-EET ConcentrationEffectReference
Porcine Aortic Smooth Muscle Cells-Not specifiedReduced PGE2 formation by 40-75%[3]
Murine Brain Microvascular Smooth Muscle Cells-Not specifiedReduced PGE2 formation by 40-75%[3]
Human Carcinoma Cells (Tca-8113)-100 nMActivated the expression of PPARγ[7][10]
Murine Fibroblasts (NIH3T3)TGF-β1 (10 ng/mL)1 µMInhibited phosphorylation of Smad2/3[8][9]
Rat Aortic Smooth Muscle CellsDibutyryl cAMP1 µMInhibited aromatase activity by 80-100%[11]
Human Monocytic Tumor U937 Cells-2.5 to 5 x 10⁻⁷ MEnhanced attachment to endothelial cells[3]

Table 2: In Vivo Effects of 14,15-EET and sEH Inhibition on Inflammation

Animal ModelInflammatory StimulusTreatmentOutcomeReference
RatsTNFα injectionSystemic overexpression of human CYP2J2 (produces 14,15-EET)Significantly reduced plasma levels of adhesion molecules and inflammatory cytokines[12]
MiceLipopolysaccharide (LPS)sEH knockoutReduced inflammatory response to endotoxin[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment
  • Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines can be cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum.[13] Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically seeded in multi-well plates and allowed to reach confluence.[14]

  • Macrophage Culture: Murine macrophage cell lines like RAW264.7 or primary bone marrow-derived macrophages can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • 14,15-EET Treatment: 14,15-EET is a lipid and should be dissolved in an organic solvent like ethanol (B145695) or DMSO before being diluted in culture medium to the final desired concentration. A vehicle control (medium with the same concentration of the solvent) should always be included in experiments.

Quantification of 14,15-EET by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 14,15-EET in biological samples.

  • Sample Preparation: Plasma or cell culture supernatant is spiked with a deuterated internal standard (e.g., 14,15-EET-d8). Lipids are extracted using a liquid-liquid extraction method, for example, with ethyl acetate (B1210297) or a modified Bligh and Dyer method.[1][5] The organic phase is then evaporated to dryness and the residue is reconstituted in the mobile phase.

  • LC Separation: The extracted lipids are separated on a C18 reverse-phase column using a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.[15]

  • MS/MS Detection: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 14,15-EET and its internal standard.[4] The concentration of 14,15-EET is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[5]

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to measure the levels of key proteins in the NF-κB signaling pathway, such as IκBα and the phosphorylated form of the p65 subunit of NF-κB.

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., anti-IκBα or anti-phospho-p65), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected using an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control protein such as β-actin or GAPDH.[16]

PPARγ Reporter Gene Assay

This assay is used to quantify the activation of PPARγ by 14,15-EET.

  • Cell Transfection: Cells (e.g., HEK293T or COS-7) are co-transfected with a plasmid containing a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

  • Treatment and Lysis: After transfection, the cells are treated with 14,15-EET or a known PPARγ agonist (positive control) for a specified period. The cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is then calculated to determine the extent of PPARγ activation.[17][18]

In Vivo Model of LPS-Induced Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a systemic inflammatory response in animal models.

  • Animal Model: Male C57BL/6 mice are often used.[9] The animals are acclimatized for at least one week before the experiment.

  • LPS Administration: LPS is dissolved in sterile, pyrogen-free saline and administered via intraperitoneal (i.p.) injection at a dose typically ranging from 1 to 10 mg/kg body weight.[1][9]

  • 14,15-EET or sEH Inhibitor Treatment: 14,15-EET or an sEH inhibitor can be administered prior to or concurrently with the LPS challenge, depending on the study design. The route of administration can be i.p., intravenous (i.v.), or oral gavage.

  • Assessment of Inflammation: At various time points after LPS injection, blood and tissues (e.g., lung, liver, spleen) are collected. Inflammatory markers such as cytokine levels (e.g., TNF-α, IL-6) in the plasma can be measured by ELISA. The infiltration of inflammatory cells into tissues can be assessed by histology and immunohistochemistry.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 14,15-EET.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation EET_14_15 14,15-EET EET_14_15->IKK_complex inhibits EET_14_15->IkB prevents degradation DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by 14,15-EET.

PPARg_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EET_14_15_ext 14,15-EET EET_14_15_cyt 14,15-EET EET_14_15_ext->EET_14_15_cyt PPARg_cyt PPARγ EET_14_15_cyt->PPARg_cyt binds & activates PPARg_RXR PPARγ-RXR Heterodimer PPARg_cyt->PPARg_RXR heterodimerizes with RXR RXR_cyt RXR RXR_cyt->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds to NFkB_n NF-κB PPARg_RXR->NFkB_n transrepresses Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_inflammatory_Genes Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes

References

14,15-EET as an Endothelium-Derived Hyperpolarizing Factor (EDHF): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelium-derived hyperpolarizing factor (EDHF) plays a crucial role in regulating vascular tone, particularly in resistance arteries, mediating vasodilation independently of nitric oxide (NO) and prostacyclin. Growing evidence identifies epoxyeicosatrienoic acids (EETs), cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid, as key components of the EDHF response in various vascular beds. Among the four regioisomers, 14,15-EET has been extensively studied for its potent vasodilatory and hyperpolarizing effects. This technical guide provides an in-depth overview of the role of 14,15-EET as an EDHF, focusing on its signaling pathways, quantitative physiological effects, and the experimental methodologies used to elucidate its function.

Core Concepts: The EDHF Pathway and the Role of 14,15-EET

The classic EDHF response involves the hyperpolarization of vascular smooth muscle cells (VSMCs), leading to the closure of voltage-gated Ca2+ channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation. 14,15-EET is a key mediator in this process, acting as a transferable factor from the endothelium to the underlying smooth muscle.[1]

Synthesis and Release of 14,15-EET:

Vascular endothelial cells are the primary site of 14,15-EET synthesis.[2] Agonists such as acetylcholine (B1216132) and bradykinin, as well as physical stimuli like shear stress, trigger the release of arachidonic acid from the cell membrane.[2][3] Cytochrome P450 epoxygenases, particularly isoforms from the CYP2C and CYP2J families, then metabolize arachidonic acid to form 14,15-EET.[4] This lipophilic molecule can then diffuse across the endothelial cell membrane to act on adjacent VSMCs.

Signaling Pathways of 14,15-EET-Mediated Hyperpolarization

The signaling cascade initiated by 14,15-EET involves both paracrine effects on VSMCs and potential autocrine actions on endothelial cells.

Paracrine Signaling in Vascular Smooth Muscle Cells

The predominant mechanism of 14,15-EET-induced vasorelaxation involves its direct action on VSMCs. Evidence suggests that 14,15-EET activates large-conductance Ca2+-activated K+ (BKCa) channels on the smooth muscle membrane.[1][2] This activation is thought to be mediated through a G-protein-dependent pathway, possibly involving Gsα.[1][5] The opening of BKCa channels leads to an efflux of K+ ions, causing hyperpolarization of the VSMC membrane and subsequent relaxation. Some studies also suggest a role for ATP-sensitive K+ (KATP) channels in 14,15-EET-mediated vasodilation in certain vascular beds.[1][5]

cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Agonist Agonist PLA2 PLA2 Agonist->PLA2 Activates AA AA PLA2->AA Releases CYP Epoxygenase CYP Epoxygenase AA->CYP Epoxygenase Metabolizes 14,15-EET_EC 14,15-EET CYP Epoxygenase->14,15-EET_EC 14,15-EET_VSMC 14,15-EET 14,15-EET_EC->14,15-EET_VSMC Paracrine Signaling GPCR G-Protein Coupled Receptor (Putative) 14,15-EET_VSMC->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates & Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ Efflux Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell 14,15-EET 14,15-EET TRPV4 TRPV4 Channel 14,15-EET->TRPV4 Activates Ca_influx Ca2+ Influx TRPV4->Ca_influx IK_SK IKCa/SKCa Channels Ca_influx->IK_SK Activates EC_Hyper Endothelial Hyperpolarization IK_SK->EC_Hyper K+ Efflux MEGJ Myoendothelial Gap Junctions EC_Hyper->MEGJ VSMC_Hyper VSMC Hyperpolarization Vasorelaxation Vasorelaxation VSMC_Hyper->Vasorelaxation MEGJ->VSMC_Hyper A Isolate and mount arterial rings in organ bath B Equilibrate under optimal passive tension A->B C Pre-constrict with an agonist (e.g., U46619, Phenylephrine) B->C F (Optional) Pre-incubate with inhibitors (e.g., 14,15-EEZE, L-NAME, Indomethacin) before pre-constriction B->F D Cumulative addition of 14,15-EET C->D E Record changes in isometric tension D->E F->C A Isolate single vascular smooth muscle cells B Establish whole-cell or cell-attached patch-clamp configuration A->B C Record baseline channel activity or membrane potential B->C D Perfuse with 14,15-EET C->D E Measure changes in channel open probability or membrane potential D->E F (Optional) Apply channel blockers (e.g., Iberiotoxin, TEA) to confirm channel identity E->F

References

The Metabolism of 14,15-EET to 14,15-DHET: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the enzymatic conversion of 14,15-epoxyeicosatrienoic acid (14,15-EET) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), detailing the core biochemistry, experimental methodologies, and physiological significance for researchers, scientists, and drug development professionals.

The conversion of 14,15-epoxyeicosatrienoic acid (14,15-EET) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) is a critical metabolic step that regulates the biological activity of a class of lipid signaling molecules known as epoxyeicosanoids. This process is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH), which plays a pivotal role in various physiological and pathophysiological processes, including cardiovascular function and inflammation.[1][2][3] This technical guide provides a comprehensive overview of this metabolic pathway, with a focus on experimental protocols and quantitative data presentation.

The Core Metabolic Pathway

14,15-EET is an arachidonic acid derivative produced by cytochrome P450 epoxygenases.[4] It is a potent signaling molecule with vasodilatory, anti-inflammatory, and cardioprotective effects.[3][5] However, its in vivo half-life is short due to rapid metabolism. The primary route of 14,15-EET inactivation is its hydrolysis to the less biologically active 14,15-DHET, a reaction catalyzed by soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[6][7][8] While often considered an inactivation step, 14,15-DHET has been shown to possess biological activity in some contexts, such as the activation of the peroxisome proliferator-activated receptor-alpha (PPARα).[9][10]

The sEH enzyme exhibits a preference for 14,15-EET as a substrate compared to other EET regioisomers.[2][11][12] This metabolic conversion is a key target for therapeutic intervention, with sEH inhibitors being developed to increase the bioavailability of protective EETs.[1][3]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the metabolism of 14,15-EET to 14,15-DHET.

ParameterValueSpecies/SystemReference
Enzyme Kinetics
Km (for 14,15-EET)Not explicitly found in searches, but protocols to determine it are available.Recombinant human sEH[13]
Vmax (for 14,15-EET)Highest among EET regioisomersRecombinant human sEH[14]
Concentrations in Biological Samples
14,15-DHET in human plasma (healthy controls)1.65 ± 1.54 ng/mLHuman[10]
14,15-DHET in human plasma (coronary heart disease patients)2.53 ± 1.60 ng/mLHuman[10]
14,15-EET in human plasma10.7 ng/mLHuman[15]
Inhibitor Potency
IC50 of AUDA for human sEH3 nMRecombinant human sEH[16]
IC50 of N-Cyclohexyl-Nʹ-dodecylurea (NCND) for sEH7.15 ± 0.43 nMRecombinant sEH[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 14,15-EET metabolism.

Recombinant Soluble Epoxide Hydrolase (sEH) Expression and Purification

The production of recombinant sEH is essential for in vitro characterization of its activity and for inhibitor screening. Both prokaryotic (E. coli) and eukaryotic (HEK293 cells) expression systems can be utilized.[2][3]

Protocol for Expression in E. coli (C-terminal domain):

  • Cloning: The cDNA for the C-terminal hydrolase domain of human sEH is cloned into a suitable expression vector, such as one containing an N-terminal His-tag for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain, like Rosetta™(DE3) cells.

  • Expression: Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA). Lysozyme and DNase I can be added to facilitate lysis. Sonication is then used to disrupt the cells.

  • Purification:

    • Immobilized Metal Affinity Chromatography (IMAC): The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni2+-charged IMAC column. The His-tagged sEH is eluted with an imidazole (B134444) gradient.

    • Affinity Chromatography: Further purification can be achieved using Benzylthio-Sepharose (BTS) affinity chromatography.

    • Size Exclusion Chromatography (SEC): A final polishing step using SEC removes any remaining impurities and aggregates.

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

Soluble Epoxide Hydrolase (sEH) Activity Assay

sEH activity can be measured using various methods, including radiometric, fluorometric, and mass spectrometric assays.[11][13] A common and high-throughput method is the fluorometric assay.

Fluorometric sEH Activity Assay Protocol:

This assay is based on the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), to a highly fluorescent product.[17][18]

  • Reagent Preparation:

    • Prepare sEH Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • Dilute the purified recombinant sEH to the desired concentration in the assay buffer.

    • Prepare the PHOME substrate solution in a suitable solvent like DMSO and then dilute it in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the diluted sEH enzyme to the wells of a black 96-well plate.

    • For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the PHOME substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. For inhibitor studies, IC50 values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantification of 14,15-EET and 14,15-DHET by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 14,15-EET and 14,15-DHET in biological matrices.[9][12][15][19]

Protocol for Plasma Sample Analysis:

  • Sample Collection and Preparation:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Separate plasma by centrifugation at 1,000-2,000 x g for 10 minutes at 4°C.

    • To prevent ex vivo degradation of EETs, it is crucial to add an antioxidant and an sEH inhibitor to the plasma immediately after collection.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Acidify the plasma sample and extract the lipids with an organic solvent such as ethyl acetate.

    • Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge to isolate the analytes. Condition the cartridge, load the sample, wash away interferences, and elute the EETs and DHETs.

  • Saponification (Optional): To measure total (free and esterified) EETs and DHETs, the lipid extract can be saponified using a base (e.g., KOH) to hydrolyze the ester bonds.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Reconstitute the dried extract in the mobile phase and inject it onto a C18 reverse-phase column. Use a gradient elution with solvents like water and acetonitrile (B52724) containing a modifier (e.g., formic acid) to separate 14,15-EET and 14,15-DHET from other isomers and endogenous lipids.

    • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for 14,15-EET, 14,15-DHET, and their corresponding deuterated internal standards for quantification.

  • Quantification: Construct a calibration curve using known concentrations of analytical standards and their corresponding internal standards to quantify the analytes in the samples.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

metabolic_pathway Arachidonic_Acid Arachidonic Acid EET_14_15 14,15-EET Arachidonic_Acid->EET_14_15 CYP450 Epoxygenase DHET_14_15 14,15-DHET EET_14_15->DHET_14_15 Soluble Epoxide Hydrolase (sEH) Bio_Activity Biological Activity (Vasodilation, Anti-inflammation) EET_14_15->Bio_Activity Modulates PPARa_Activation PPARα Activation DHET_14_15->PPARa_Activation Activates experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (LLE or SPE) Biological_Sample->Extraction Derivatization Saponification (Optional) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Quantification LC_MSMS->Data_Analysis signaling_pathway EET_14_15 14,15-EET AC Adenylyl Cyclase EET_14_15->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CaMKII CaMKII PKA->CaMKII ERK ERK PKA->ERK LTP Long-Term Potentiation CaMKII->LTP ERK->LTP

References

The Pivotal Role of Soluble Epoxide Hydrolase (sEH) in the Degradation of 14,15-EET: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Enzymatic Regulation of a Key Eicosanoid Signaling Molecule and its Implications for Drug Development

Abstract

Epoxyeicosatrienoic acids (EETs), particularly 14,15-EET, are crucial lipid signaling molecules with potent vasodilatory, anti-inflammatory, and cardioprotective properties.[1][2] Their bioavailability and, consequently, their beneficial effects are tightly regulated by the enzyme soluble epoxide hydrolase (sEH). This technical guide provides a comprehensive overview of the function of sEH in the degradation of 14,15-EET, detailing the biochemical transformation, the contrasting biological activities of the substrate and its metabolite, and the significant therapeutic potential of sEH inhibition. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, biochemistry, and cardiovascular medicine.

Introduction: The Cytochrome P450-sEH Axis in Eicosanoid Metabolism

Arachidonic acid, a key component of cell membranes, is metabolized by cytochrome P450 (CYP) epoxygenases to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3] These molecules act as autocrine and paracrine signaling mediators in various physiological processes.[4] However, the biological activity of EETs is short-lived due to their rapid metabolism. The primary enzyme responsible for the inactivation of 14,15-EET is soluble epoxide hydrolase (sEH), a cytosolic enzyme that catalyzes the hydrolysis of the epoxide moiety.[5]

The Enzymatic Degradation of 14,15-EET by Soluble Epoxide Hydrolase

Soluble epoxide hydrolase converts 14,15-EET to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5] This enzymatic hydration is a critical step in terminating the signaling actions of 14,15-EET. The conversion is generally considered an inactivation process, as 14,15-DHET often exhibits reduced or different biological activity compared to its parent epoxide.[1][6]

AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET sEH->DHET Excretion Further Metabolism and Excretion DHET->Excretion sEHI sEH Inhibitors sEHI->sEH Inhibition

Metabolic pathway of 14,15-EET degradation by sEH.

Contrasting Biological Activities of 14,15-EET and 14,15-DHET

The conversion of 14,15-EET to 14,15-DHET results in a significant alteration of biological activity. While 14,15-EET is a potent vasodilator, its diol metabolite, 14,15-DHET, is generally considered to be less active in this regard.[6] Some studies suggest that 14,15-DHET is approximately fivefold less potent than 14,15-EET in inducing relaxation of bovine coronary arteries.[6] However, it is important to note that 14,15-DHET is not biologically inert and has been shown to activate the peroxisome proliferator-activated receptor-α (PPARα).[7]

Data Presentation: Comparative Activities
Parameter 14,15-EET 14,15-DHET Reference
Vasodilation (Bovine Coronary Artery) ED50 = 10⁻⁶ M~5-fold less potent than 14,15-EET[6]
PPARα Activation (COS-7 cells) 3-fold increase in luciferase activity at 10 µM12-fold increase in luciferase activity at 10 µM[7]
Human Coronary Arterioles Dilation Potent vasodilatorLess potent than 14,15-EET[8]

Signaling Pathways Modulated by 14,15-EET

14,15-EET exerts its diverse biological effects by modulating several key signaling pathways. In endothelial cells, it has been shown to activate the mTOR complex 2 (mTORC2)/Akt signaling pathway, which is crucial for its anti-senescence effects.[9] Additionally, 14,15-EET can protect against cerebral microvascular endothelial cell injury by modulating mitochondrial autophagy via the SIRT1/FOXO3a signaling pathway.[10] Inhibition of sEH, by increasing the levels of 14,15-EET, can therefore potentiate these protective pathways.

cluster_0 14,15-EET Signaling EET 14,15-EET mTORC2 mTORC2 EET->mTORC2 SIRT1 SIRT1 EET->SIRT1 Akt Akt mTORC2->Akt Endo_Sen Inhibition of Endothelial Senescence Akt->Endo_Sen FOXO3a FOXO3a SIRT1->FOXO3a Mito_Auto Modulation of Mitochondrial Autophagy FOXO3a->Mito_Auto

Signaling pathways modulated by 14,15-EET.

Therapeutic Implications of sEH Inhibition

Given the beneficial effects of 14,15-EET, inhibiting its degradation by sEH has emerged as a promising therapeutic strategy for a variety of diseases.[11] sEH inhibitors (sEHIs) increase the endogenous levels of EETs, thereby enhancing their anti-inflammatory, antihypertensive, and cardioprotective actions.[1][12] sEHIs have shown therapeutic potential in preclinical models of cardiovascular diseases, inflammation, pain, and neurodegenerative disorders.[13][14]

Experimental Protocols

Soluble Epoxide Hydrolase Activity Assay

This protocol describes a fluorometric assay to measure sEH activity in tissue homogenates or purified enzyme preparations.

Materials:

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT)

  • sEH fluorescent substrate (e.g., PHOME)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Sample Preparation: Homogenize tissue in ice-cold Homogenization Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant (cytosolic fraction).[15]

  • Assay Setup: In a 96-well plate, add 90 µL of tissue homogenate or purified enzyme solution to each well.[15] For blank wells, add 90 µL of Homogenization Buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[15]

  • Reaction Initiation: Add 10 µL of the sEH fluorescent substrate to all wells.[15]

  • Measurement: Immediately measure the fluorescence intensity kinetically every minute for 15-30 minutes at 37°C.[15] The rate of fluorescence increase is proportional to sEH activity.

start Start prep Prepare Tissue Homogenate (Cytosolic Fraction) start->prep add_sample Add 90 µL Sample/Blank to 96-well Plate prep->add_sample pre_incubate Pre-incubate at 37°C for 5 minutes add_sample->pre_incubate add_substrate Add 10 µL Fluorescent Substrate pre_incubate->add_substrate measure Kinetic Fluorescence Measurement (Ex: 330 nm, Em: 465 nm) add_substrate->measure end End measure->end

Workflow for sEH activity assay.
LC-MS/MS Analysis of 14,15-EET and 14,15-DHET

This protocol provides a general method for the simultaneous quantification of 14,15-EET and 14,15-DHET in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Internal standards (e.g., deuterated 14,15-EET-d11 and 14,15-DHET-d11)

  • Ethyl acetate

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation: Spike plasma or other biological samples with internal standards.[16]

  • Liquid-Liquid Extraction: Extract the lipids using ethyl acetate.[16]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Load the extracted sample, wash with water, and elute the analytes with ethyl acetate.[15]

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 50:50 methanol/water).[15]

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Separate the analytes using a C18 column with a suitable gradient. Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode.[15][16]

Analyte Precursor Ion (m/z) Product Ion (m/z)
14,15-EET 319.2167.1
14,15-DHET 337.2207.1
14,15-EET-d11 330.3175.2
14,15-DHET-d11 348.3216.2

Note: The specific mass transitions may vary depending on the instrument and analytical conditions.

Conclusion

Soluble epoxide hydrolase plays a critical role in regulating the levels and biological activity of 14,15-EET. The degradation of this potent signaling molecule to the less active 14,15-DHET has profound implications for cardiovascular health and disease. The development of sEH inhibitors represents a promising therapeutic avenue for a range of conditions by preserving the beneficial effects of endogenous EETs. A thorough understanding of the function of sEH and the ability to accurately measure its activity and the levels of its substrates and products are essential for advancing research and drug development in this field.

References

14,15-Epoxyeicosatrienoic Acid (14,15-EET) Signaling in Non-Vascular Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. While its role in the vasculature is well-documented, emerging evidence highlights its critical signaling functions in a variety of non-vascular tissues. This guide provides an in-depth technical overview of 14,15-EET signaling, focusing on its synthesis, metabolism, and diverse physiological effects in tissues such as the kidney, pancreas, adipose tissue, and lungs. We present key quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of the core signaling pathways to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction to 14,15-EET

14,15-EET is one of four regioisomers of epoxyeicosatrienoic acids (EETs) produced from arachidonic acid.[1] These signaling molecules are involved in a wide array of biological processes, acting in an autocrine or paracrine fashion.[2] The biological activity of 14,15-EET is tightly regulated by its synthesis via CYP epoxygenases, primarily from the CYP2C and CYP2J families, and its degradation by the soluble epoxide hydrolase (sEH) enzyme, which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][3] Inhibition of sEH has become a key therapeutic strategy to augment the beneficial effects of endogenous EETs.[3][4]

Synthesis and Metabolism of 14,15-EET

The synthesis of 14,15-EET from arachidonic acid is catalyzed by CYP epoxygenases.[5] The subsequent hydrolysis of 14,15-EET to 14,15-DHET by sEH is a critical step in terminating its signaling activity.[3]

Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases (e.g., CYP2J2, CYP2C8) Arachidonic_Acid->CYP_Epoxygenases EETs 14,15-EET CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs 14,15-DHET sEH->DHETs sEH_Inhibitors sEH Inhibitors (e.g., AUDA, TPPU) sEH_Inhibitors->sEH

Synthesis and metabolism of 14,15-EET.

Signaling Pathways and Physiological Roles in Non-Vascular Tissues

14,15-EET exerts its effects through various signaling pathways, leading to a range of physiological responses in non-vascular tissues.

Renal System

In the kidney, 14,15-EET plays a crucial role in regulating renal hemodynamics and tubular transport. It is produced in the renal cortex and glomeruli.[6][7] Inhibition of sEH, which increases 14,15-EET levels, has been shown to lower blood pressure in hypertensive models.[4]

  • Renin Release: 14,15-EET has been shown to inhibit stimulated renin release from renal cortical slices.[8]

  • Ion Transport: While the direct effects of 14,15-EET on specific ion channels in the kidney are still being fully elucidated, EETs, in general, are known to regulate ion transport processes.

Quantitative Data on 14,15-EET in the Renal System

ParameterTissue/ModelEffect of 14,15-EET or sEH InhibitionValueReference
Urinary 14,15-DHETAngiotensin II Hypertensive RatsIncreased in hypertension8.1 ± 1.3 ng/day[4]
Urinary 14,15-DHETNormotensive RatsBaseline2.7 ± 1.1 ng/day[4]
Renin ReleaseRat Renal Cortical SlicesInhibition of isoproterenol-stimulated release by 10⁻⁶ M 14,15-EETReduced increase to 47%[8]
Pancreas

In the pancreas, 14,15-EET is involved in the regulation of hormone secretion and the protection of pancreatic β-cells.

  • Insulin (B600854) and Glucagon (B607659) Secretion: Studies have shown that 8,9-, 11,12-, and 14,15-EETs increase glucagon release without affecting insulin secretion, whereas 5,6-EET directly stimulates insulin release.[1] However, a mixture of EETs including 14,15-EET has been found to potentiate glucose-stimulated insulin secretion (GSIS) in murine islets.[5]

  • β-Cell Protection: 14,15-EET has demonstrated protective effects against pro-inflammatory cytokine-induced toxicity in pancreatic β-cells, an effect associated with the inhibition of NF-κB activation.[9][10]

Quantitative Data on 14,15-EET in the Pancreas

ParameterModelTreatmentEffectReference
Glucose-Stimulated Insulin Secretion (GSIS)Murine IsletsEET mixture (including 14,15-EET)Potentiated GSIS at 60 min[5]
Cytokine-Induced Caspase ActivationRat Pancreatic β-cell lineCo-treatment with 14,15-EETAttenuated increase in caspase activation[9]
Adipose Tissue

The role of 14,15-EET in adipose tissue is an emerging area of research, with implications for adipogenesis and insulin sensitivity.

  • Adipogenesis: While direct studies on 14,15-EET and adipogenesis are limited, the sEH inhibitor GSK2256294 has been shown to decrease sEH activity in adipose tissue.[11]

  • Insulin Sensitivity: Although sEH inhibition did not alter insulin sensitivity in one human study, the role of specific EETs warrants further investigation.[11]

Quantitative Data on 14,15-EET in Adipose Tissue

ParameterTissueTreatmentEffectReference
sEH Activity (14,15-EET to 14,15-DHET conversion)Human Adipose TissueGSK2256294Significantly decreased[11]
Lungs

In the lungs, 14,15-EET has demonstrated protective effects against inflammation and apoptosis in epithelial cells.[12][13]

  • Anti-inflammatory Effects: 14,15-EET can inhibit TNF-α-stimulated inflammation in human bronchi.[14]

  • Anti-apoptotic Effects: It has been shown to suppress cigarette smoke extract-induced apoptosis in lung epithelial cells by inhibiting endoplasmic reticulum stress.[12][13] Levels of 14,15-EET have been found to be significantly lower in the lung tissues of patients with idiopathic pulmonary fibrosis.[15]

Quantitative Data on 14,15-EET in the Lungs

ParameterModelTreatment/ConditionEffectReference
EET Levels (including 14,15-EET)Idiopathic Pulmonary Fibrosis Lung Tissue-Significantly lower than in control tissues[15]
ApoptosisHuman Bronchial Epithelial CellsPretreatment with 14,15-EETAbolished CSE-induced apoptosis[12]
Central Nervous System

In the central nervous system, 14,15-EET has been shown to play a role in synaptic plasticity and neuroprotection.

  • Synaptic Potentiation: Exogenous 14,15-EET enhances high-frequency stimulation-induced long-term potentiation (LTP) in the hippocampus.[16] This effect is mediated through the AC-cAMP-PKA signaling cascade and upregulation of ERKs and CaMKII.[16]

  • Neuroprotection: 14,15-EET mediates mGluR5-dependent anti-excitotoxicity by protecting astrocytes to maintain glutamate (B1630785) homeostasis.[17]

EET 14,15-EET mGluR5 mGluR5 EET->mGluR5 AC Adenylate Cyclase (AC) EET->AC ERKs ERKs EET->ERKs CaMKII CaMKII EET->CaMKII Astrocyte_Survival Astrocyte Survival mGluR5->Astrocyte_Survival cAMP cAMP AC->cAMP PKA PKA cAMP->PKA NR2B NR2B (p) PKA->NR2B GluR1 GluR1 (p) PKA->GluR1 LTP Long-Term Potentiation ERKs->LTP CaMKII->LTP NR2B->LTP GluR1->LTP

14,15-EET signaling in the hippocampus.
Other Signaling Pathways

  • PI3K/Akt Pathway: In breast cancer cells, 14,15-EET has been shown to activate the FAK/PI3K/AKT signaling pathway by up-regulating integrin αvβ3.[18]

  • PPARα Activation: While 14,15-EET is a weak activator, its metabolite 14,15-DHET is a potent activator of peroxisome proliferator-activated receptor-α (PPARα).[19]

  • TRPV4 Channels: EETs can induce smooth muscle membrane hyperpolarization and relaxation through a TRPV4-TRPC1-KCa1.1 complex.[20]

EET 14,15-EET Integrin Integrin αvβ3 EET->Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt EMT Epithelial-Mesenchymal Transition (EMT) Akt->EMT Cisplatin_Resistance Cisplatin (B142131) Resistance Akt->Cisplatin_Resistance

14,15-EET-induced FAK/PI3K/Akt signaling.

Experimental Protocols

Measurement of sEH Activity

A common method for determining sEH activity is a fluorometric assay using a non-fluorescent substrate that is converted to a highly fluorescent product upon hydrolysis by sEH.[3][21]

Protocol: Fluorometric sEH Activity Assay [3][22]

  • Enzyme Preparation: Dilute recombinant or tissue homogenate sEH in a cold assay buffer to a working concentration that ensures a linear reaction rate.

  • Assay Setup (96-well plate):

    • Test Wells: Assay buffer, diluted sEH inhibitor (e.g., AUDA).

    • Positive Control (No Inhibition): Assay buffer, vehicle (e.g., DMSO).

    • Negative Control (No Enzyme): Assay buffer, vehicle.

  • Enzyme Addition: Add the diluted sEH enzyme solution to all wells except the negative control wells.

  • Inhibitor Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the sEH fluorogenic substrate solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).

  • Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve). The percentage of inhibition is determined by comparing the rates in the test wells to the positive control.

Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Setup_Plate Set up 96-well Plate (Test, Positive, Negative Controls) Prepare_Reagents->Setup_Plate Add_Enzyme Add sEH Enzyme Setup_Plate->Add_Enzyme Incubate_Inhibitor Incubate with Inhibitor (10-15 min) Add_Enzyme->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (330/465 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition) Measure_Fluorescence->Analyze_Data

Workflow for fluorometric sEH activity assay.
Quantification of 14,15-EET and 14,15-DHET

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of EETs and DHETs in biological samples.[22][23] ELISA kits are also commercially available for the measurement of 14,15-EET/DHET.[24][25]

Protocol: Sample Preparation for 14,15-EET/DHET Measurement by ELISA [24][25]

  • Sample Collection: Collect biological samples in the presence of an antioxidant such as triphenylphosphine (B44618) (TPP) at a final concentration of 0.1 mM.

  • Acidification: Adjust the sample pH to approximately 5 using 20% formic acid.

  • Extraction: Perform liquid-liquid extraction with ethyl acetate (B1210297) (1 part aqueous sample + 1 part ethyl acetate). Vortex thoroughly and centrifuge at 2000 rpm for 10 minutes. Repeat the extraction twice more and pool the organic phases.

  • Evaporation: Evaporate the pooled organic phase under a stream of argon gas.

  • Hydrolysis (for total EET + DHET measurement): Dissolve the dried residue in a minimal amount of ethanol (B145695) (~20 µL) and add 20 µL of acetic acid to achieve a pH of approximately 3-4. Incubate for 12 hours at 45°C or 18 hours at room temperature to hydrolyze EETs to DHETs.

  • ELISA: Re-dissolve the sample in an appropriate buffer and follow the manufacturer's instructions for the 14,15-DHET ELISA kit. To determine the EET concentration, measure DHET in a separate sample without the hydrolysis step and subtract this value from the total EET + DHET measurement.

Conclusion and Future Directions

14,15-EET is a pleiotropic signaling molecule with significant and diverse roles in non-vascular tissues. Its involvement in renal function, pancreatic hormone secretion, lung protection, and neuronal activity underscores its importance in maintaining tissue homeostasis. The development of potent and selective sEH inhibitors has provided a valuable pharmacological tool to investigate the endogenous functions of 14,15-EET and holds promise for the treatment of a range of diseases, including hypertension, inflammation, and neurodegenerative disorders.

Future research should focus on elucidating the specific receptors and downstream signaling targets of 14,15-EET in different non-vascular tissues. A deeper understanding of the tissue-specific regulation of CYP epoxygenases and sEH will also be crucial for the development of targeted therapies that can harness the beneficial effects of 14,15-EET while minimizing off-target effects. The continued development of novel analytical techniques for the precise quantification of EETs and their metabolites in vivo will be instrumental in advancing our knowledge of this important signaling pathway.

References

An In-depth Technical Guide to the Cellular Uptake and Intracellular Trafficking of 14,15-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and intracellular trafficking of 14,15-epoxyeicosatrienoic acid (14,15-EET), a critical lipid signaling molecule. This document details the mechanisms of its entry into cells, subsequent movement and localization, and the signaling pathways it modulates. The information is presented with a focus on quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes to support further research and drug development efforts.

Cellular Uptake and Metabolism

14,15-EET is rapidly taken up by various cell types, particularly endothelial cells.[1][2] The uptake is not saturable at concentrations up to 5 µM, suggesting a mechanism of passive diffusion or a high-capacity transport system.[1][2] Once inside the cell, 14,15-EET is quickly metabolized or incorporated into phospholipids.

A primary metabolic pathway is the conversion of 14,15-EET to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by soluble epoxide hydrolase (sEH).[3][4][5] This metabolic inactivation is a key regulator of intracellular 14,15-EET levels and its biological activity.[6] Interestingly, much of the 14,15-EET taken up by endothelial cells is temporarily retained, with half being released back into the medium as 14,15-DHET within two hours.[1]

The following table summarizes the quantitative data found regarding the cellular uptake and metabolism of 14,15-EET.

ParameterCell TypeValue/ObservationReference
Uptake Kinetics Porcine Aortic Endothelial CellsMaximum uptake reached in 15-30 minutes.[1][2]
Porcine Aortic Endothelial CellsNo saturation observed with concentrations up to 5 µM.[1][2]
Intracellular Fate Porcine Aortic Endothelial Cells>70% of incorporated 14,15-EET is found in choline (B1196258) and inositol (B14025) glycerophospholipids.[1][2]
Metabolism Porcine Aortic Endothelial CellsHalf of the uptaken 14,15-EET is released as 14,15-DHET in 2 hours.[1]
Binding Affinity (Kd) Guinea Pig Mononuclear Cell MembranesHigh-affinity binding site for 14(R),15(S)-EET.[7]
U-937 Cell Surface13.84 ± 2.58 nM for 14(R),15(S)-EET.[8]
PPARα Ligand Binding Domain1.4 µM for 14,15-DHET.[9]
Concentration in Cancer Tissue Human Breast Cancer TissueMedian 14,15-EET level is 2.5-fold higher than in adjacent noncancerous tissue.[10]
Human Breast Cancer TissueMedian ratio of 14,15-EET to 14,15-DHET is higher in cancerous tissue.[10]

Intracellular Trafficking and Binding Proteins

The intracellular movement of the lipophilic 14,15-EET is facilitated by fatty acid-binding proteins (FABPs).[11][12][13][14] These proteins act as chaperones, binding to 14,15-EET and potentially protecting it from rapid metabolism by sEH, thereby prolonging its signaling activity.[11] The binding of 14,15-EET to FABPs is a critical aspect of its intracellular transport to various organelles and target proteins.[13][15]

Signaling Pathways

14,15-EET exerts its biological effects through multiple signaling pathways, acting on both cell surface and intracellular receptors.

G-Protein Coupled Receptor (GPCR) Signaling

Evidence suggests the existence of a high-affinity cell surface receptor for 14,15-EET, likely a G-protein coupled receptor (GPCR).[6][7] Activation of this putative receptor is thought to involve the Gsα subunit, leading to the activation of downstream effectors.[6] One of the key outcomes of this pathway is the opening of calcium-activated potassium channels (KCa), leading to hyperpolarization of the cell membrane and vasodilation.[7][16]

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_effects Cellular Effects EET 14,15-EET GPCR Putative GPCR EET->GPCR G_protein G-Protein (Gsα) GPCR->G_protein Activates K_channel K+ Channel (KCa) G_protein->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

Figure 1: Proposed G-protein coupled receptor signaling pathway for 14,15-EET.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

The metabolite of 14,15-EET, 14,15-DHET, is a potent activator of the nuclear receptor PPARα.[3][9] Upon binding to 14,15-DHET, PPARα forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to peroxisome proliferator response elements (PPREs) on target genes, regulating their transcription.[17][18] This pathway is crucial for the regulation of lipid metabolism and inflammation.[3][17]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EET 14,15-EET sEH sEH EET->sEH DHET 14,15-DHET sEH->DHET Metabolizes PPAR PPARα DHET->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Translocates & Binds Gene Target Gene Transcription PPRE->Gene Regulates

Figure 2: PPARα signaling pathway activated by the 14,15-EET metabolite, 14,15-DHET.

Integrin/FAK/PI3K/AKT Signaling Pathway

In the context of cancer biology, 14,15-EET has been shown to induce epithelial-mesenchymal transition (EMT) and drug resistance in breast cancer cells.[19] This is achieved through the upregulation of integrin αvβ3, which in turn activates the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade.[19] This pathway promotes cell proliferation, migration, and survival.

FAK_PI3K_AKT_Signaling EET 14,15-EET Integrin Integrin αvβ3 (Upregulation) EET->Integrin Induces FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates AKT AKT PI3K->AKT Activates EMT EMT AKT->EMT Promotes Resistance Drug Resistance AKT->Resistance Promotes

Figure 3: 14,15-EET-induced Integrin/FAK/PI3K/AKT signaling pathway in cancer cells.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the cellular uptake and trafficking of 14,15-EET.

Cellular Uptake Assay

This protocol is designed to quantify the uptake of radiolabeled 14,15-EET into cultured cells.

Materials:

  • Cultured cells (e.g., endothelial cells)

  • Cell culture medium

  • [1-¹⁴C]14,15-EET or [³H]14,15-EET

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation cocktail

  • Scintillation counter

  • Methanol

Procedure:

  • Seed cells in multi-well plates and grow to confluence.

  • Prepare a working solution of radiolabeled 14,15-EET in cell culture medium at the desired concentration.

  • Remove the existing medium from the cells and wash once with pre-warmed PBS.

  • Add the medium containing radiolabeled 14,15-EET to the cells.

  • Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

  • To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Harvest the cells by scraping into methanol.

  • Transfer an aliquot of the cell lysate and the incubation medium to separate scintillation vials.

  • Add scintillation cocktail to each vial.

  • Measure the radioactivity using a scintillation counter.

  • Determine the amount of protein in each well to normalize the uptake data.

Uptake_Workflow Start Start: Cultured Cells Step1 Add Radiolabeled 14,15-EET Start->Step1 Step2 Incubate at 37°C (Time Course) Step1->Step2 Step3 Stop Uptake (Ice-cold PBS wash) Step2->Step3 Step4 Cell Lysis (Methanol) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Normalization (Protein Assay) Step5->Step6 End End: Quantified Uptake Step6->End

Figure 4: Experimental workflow for a cellular uptake assay of 14,15-EET.

Analysis of Intracellular Localization (Lipid Extraction and HPLC)

This protocol describes the analysis of 14,15-EET incorporation into cellular lipids and its metabolism.

Materials:

  • Cells treated with radiolabeled 14,15-EET

  • Chloroform/methanol mixture (2:1, v/v)

  • High-performance liquid chromatography (HPLC) system with a radiodetector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Lipid standards (e.g., phospholipids, 14,15-EET, 14,15-DHET)

Procedure:

  • Following the cellular uptake assay, lyse the cells.

  • Extract the total lipids from the cell lysate using a chloroform/methanol extraction method (e.g., Bligh-Dyer).

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the organic (lipid-containing) phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Separate the different lipid species using an appropriate gradient of mobile phases.

  • Monitor the elution of radiolabeled compounds using the radiodetector.

  • Identify the peaks corresponding to 14,15-EET, 14,15-DHET, and various phospholipid classes by comparing their retention times with those of known standards.

  • Quantify the amount of radioactivity in each peak to determine the distribution of 14,15-EET and its metabolites.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the activation of key proteins in the signaling pathways modulated by 14,15-EET.

Materials:

  • Cells treated with 14,15-EET for various times

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-FAK, anti-total-FAK)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with 14,15-EET for the desired times.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The cellular uptake and intracellular trafficking of 14,15-EET are complex processes that are tightly regulated and have significant implications for its diverse biological functions. Understanding these mechanisms is crucial for the development of therapeutic strategies that target the pathways modulated by this potent lipid mediator. This guide provides a foundational understanding of the current knowledge in the field, offering valuable data, protocols, and visual aids for researchers and drug development professionals. Further investigation is needed to fully elucidate the specific transporters and receptors involved in 14,15-EET's actions and to translate these findings into clinical applications.

References

An In-depth Technical Guide to the Putative Receptors for 14,15-Epoxyeicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosatrienoic acid (14,15-EET), a key metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, is a potent signaling lipid with diverse physiological and pathophysiological roles, including regulation of vascular tone, inflammation, and cell proliferation.[1][2] Despite its significance, the identity of a specific, high-affinity receptor for 14,15-EET has remained elusive, presenting a challenge for targeted drug development.[3] This technical guide provides a comprehensive overview of the current state of knowledge regarding the putative receptors for 14,15-EET. It consolidates quantitative data on ligand-receptor interactions, details key experimental protocols for studying these interactions, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively investigating EET signaling and for professionals involved in the development of novel therapeutics targeting this pathway.

Introduction to 14,15-Epoxyeicosatrienoic Acid (14,15-EET)

14,15-EET is one of four regioisomers of epoxyeicosatrienoic acids (EETs) generated from the epoxygenase pathway of arachidonic acid metabolism.[4] It is a highly labile molecule, rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2] This rapid inactivation underscores the importance of understanding its receptors and signaling mechanisms to harness its therapeutic potential. The biological effects of 14,15-EET are pleiotropic, ranging from vasodilation and anti-inflammatory effects to pro-angiogenic and pro-proliferative activities in cancer.[4][5] These diverse actions are believed to be mediated through interactions with a variety of cell surface and intracellular receptors.

Putative Receptors for 14,15-EET

The search for a definitive 14,15-EET receptor has led to the identification of several candidate proteins, including G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels. While a high-affinity, specific receptor has yet to be cloned, substantial evidence points to the following as key players in mediating the effects of 14,15-EET.

G Protein-Coupled Receptors (GPCRs)

GPR40, a receptor for long-chain free fatty acids, has been identified as a low-affinity receptor for EETs. Activation of GPR40 by 14,15-EET has been shown to increase intracellular calcium concentrations.[6] This signaling is thought to proceed through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC).[7]

Functional screening studies have revealed that 14,15-EET can activate several prostaglandin (B15479496) receptor subtypes at micromolar concentrations, suggesting potential cross-talk between eicosanoid signaling pathways.[8] The most responsive prostaglandin receptors include PTGER2, PTGER4, PTGFR, PTGDR, and PTGER3IV.[8] Activation of these receptors, particularly the Gs-coupled EP2 (PTGER2) and EP4 (PTGER4) receptors, can lead to an increase in intracellular cyclic AMP (cAMP).[9]

Nuclear Receptors

EETs, including 14,15-EET, have been shown to act as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in metabolism and inflammation.[10] Specifically, 14,15-EET can activate PPARγ, leading to the transcription of target genes.[10][11] The metabolite of 14,15-EET, 14,15-DHET, is a more potent activator of PPARα.

Ion Channels

TRPV4, a non-selective cation channel, is another target for 14,15-EET. Activation of TRPV4 by EETs leads to an influx of calcium ions, which can trigger a variety of downstream signaling events.[12] This interaction is implicated in the regulation of vascular tone and other physiological processes.[13]

Quantitative Data on 14,15-EET and Putative Receptor Interactions

The following table summarizes the available quantitative data for the interaction of 14,15-EET and its analogues with the putative receptors. This information is crucial for comparing the potencies and affinities of these interactions and for designing future experiments.

LigandReceptor/AssayParameterValueCell/Tissue TypeReference
[3H]-14,15-EETPutative GPCRKd13.84 ± 2.58 nMU-937 monocytes[14]
14(R),15(S)-EETPutative GPCRKi226.3 nMGuinea pig mononuclear cells[15]
14,15-EETGPR40EC500.58 ± 0.08 µMHuman GPR40-overexpressing HEK293 cells[6]
14,15-EETVascular RelaxationED502.2 µMBovine coronary artery rings[1][8]
14,15-EETPPARγ Activation-100 nMCarcinoma cells[12]
14,15-DHETPPARαKd1.4 µMCOS-7 cells (ligand binding domain)[9]
8,9-EETPPARγKd1.8 ± 0.6 µM-[10]
11,12-EETPPARγKd1.7 ± 0.6 µM-[10]
14,15-EETPPARγKd1.1 ± 0.5 µM-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of 14,15-EET with its putative receptors.

Radioligand Binding Assay for Putative GPCRs

This protocol is adapted from studies identifying high-affinity binding sites for 14,15-EET in monocyte cell membranes.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled 14,15-EET analogue to its putative receptor in a given cell membrane preparation.

Materials:

  • [3H]-14,15-EET (Radioligand)

  • Unlabeled 14,15-EET (for competition assays)

  • Cell membrane preparation (e.g., from U-937 monocytes)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of [3H]-14,15-EET to the tubes.

    • For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled 14,15-EET (e.g., 10 µM) to determine non-specific binding.

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Competition Binding Assay:

    • Set up tubes with a fixed amount of membrane protein and a fixed concentration of [3H]-14,15-EET (typically at or below the Kd).

    • Add increasing concentrations of unlabeled 14,15-EET or other competing ligands.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding versus the concentration of [3H]-14,15-EET and analyze the data using non-linear regression to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and analyze the data to determine the IC50 and subsequently the Ki.

Intracellular Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to 14,15-EET, typically in cells overexpressing a putative receptor like GPR40.

Objective: To determine the potency (EC50) of 14,15-EET in inducing intracellular calcium mobilization.

Materials:

  • Cells expressing the putative receptor (e.g., GPR40-HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable buffer

  • 14,15-EET stock solution

  • Fluorescence plate reader or fluorescence microscope with a perfusion system

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with HBS to remove excess dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of 14,15-EET to the wells.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response versus the concentration of 14,15-EET and fit the data to a sigmoidal dose-response curve to determine the EC50.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the activation of the MAPK/ERK signaling pathway following stimulation with 14,15-EET.

Objective: To detect changes in the phosphorylation state of ERK1/2 in response to 14,15-EET.

Materials:

  • Cell culture reagents

  • 14,15-EET

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with 14,15-EET at various concentrations and for different time points.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the antibodies.

    • Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

PPARγ Luciferase Reporter Assay

This protocol is used to measure the activation of PPARγ by 14,15-EET in a cellular context.

Objective: To quantify the transcriptional activity of PPARγ in response to 14,15-EET.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., PPRE-tk-Luc)

  • Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

  • Transfection reagent

  • 14,15-EET and a known PPARγ agonist (e.g., rosiglitazone)

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection:

    • Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Treatment:

    • After transfection, treat the cells with various concentrations of 14,15-EET, a known PPARγ agonist (positive control), or vehicle (negative control).

    • Incubate for 18-24 hours.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

  • Luciferase Assay:

    • Measure the firefly luciferase activity in the cell lysates.

    • Measure the Renilla luciferase activity in the same lysates for normalization.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity for each sample.

    • Plot the relative luciferase activity versus the concentration of 14,15-EET.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways initiated by the interaction of 14,15-EET with its putative receptors.

GPR40 Signaling Pathway

GPR40_Signaling EET 14,15-EET GPR40 GPR40 EET->GPR40 Gq Gαq/11 GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: GPR40 signaling cascade initiated by 14,15-EET.

Prostaglandin Receptor (Gs-coupled) Signaling Pathway

Prostaglandin_Signaling EET 14,15-EET PGR Prostaglandin Receptor (e.g., EP2, EP4) EET->PGR Gs Gαs PGR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Gs-coupled prostaglandin receptor signaling by 14,15-EET.

PPARγ Signaling Pathway

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EET 14,15-EET PPARg_cyto PPARγ EET->PPARg_cyto binds to PPARg_nuc PPARγ PPARg_cyto->PPARg_nuc translocates RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc translocates Complex PPARγ-RXR Heterodimer PPARg_nuc->Complex RXR_nuc->Complex PPRE PPRE (on DNA) Complex->PPRE binds to Transcription Gene Transcription PPRE->Transcription

Caption: PPARγ-mediated gene transcription activated by 14,15-EET.

TRPV4 Signaling Pathway

TRPV4_Signaling EET 14,15-EET TRPV4 TRPV4 Channel EET->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream Downstream Cellular Effects Ca_influx->Downstream

Caption: TRPV4 channel activation and calcium influx induced by 14,15-EET.

Conclusion

The identification and characterization of receptors for 14,15-EET are critical for advancing our understanding of its diverse biological functions and for the development of targeted therapeutics. This technical guide has provided a consolidated resource on the putative receptors for 14,15-EET, including GPR40, prostaglandin receptors, PPARs, and TRPV4. The quantitative data, detailed experimental protocols, and visualized signaling pathways presented herein offer a foundation for researchers to build upon. While the quest for a single, high-affinity receptor for 14,15-EET continues, the current evidence strongly suggests that its pleiotropic effects are mediated through a network of interactions with multiple receptor types. Future research should focus on further elucidating the specific roles of each of these putative receptors in different physiological and pathological contexts, which will be instrumental in designing novel therapeutic strategies that modulate the potent bioactivity of 14,15-EET.

References

Methodological & Application

Application Note & Protocol: Quantification of 14,15-EET in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway.[1][2] It plays a crucial role in various physiological and pathological processes, including regulation of vascular tone, inflammation, and angiogenesis.[1] Dysregulation of 14,15-EET levels has been implicated in cardiovascular diseases and cancer.[1][3] Accurate quantification of 14,15-EET in biological matrices such as plasma is essential for understanding its role in disease and for the development of novel therapeutics targeting the EET pathway. This application note provides a detailed protocol for the sensitive and specific quantification of 14,15-EET in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway of 14,15-EET

14,15-EET exerts its biological effects through various signaling pathways. One key pathway involves the activation of the FAK/PI3K/AKT signaling cascade, which can be initiated by the upregulation of integrin αvβ3.[3] This pathway is implicated in cell proliferation, migration, and resistance to apoptosis.[3][4] Additionally, 14,15-EET can be metabolized by soluble epoxide hydrolase (sEH) to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][5] 14,15-DHET has been shown to be a potent activator of peroxisome proliferator-activated receptor-α (PPARα), a nuclear receptor involved in lipid metabolism and inflammation.[5]

EET_Signaling_Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase EET 14,15-EET CYP_Epoxygenase->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Integrin Integrin αvβ3 EET->Integrin Upregulates DHET 14,15-DHET sEH->DHET PPARa PPARα DHET->PPARa Activates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Response Cell Proliferation, Migration, Anti-apoptosis AKT->Cell_Response Gene_Expression Gene Expression (e.g., CPT1A) PPARa->Gene_Expression

Caption: 14,15-EET Signaling Pathways.

Experimental Workflow

The overall workflow for the quantification of 14,15-EET in plasma involves sample collection, internal standard spiking, sample preparation including protein precipitation and liquid-liquid extraction, followed by LC-MS/MS analysis and data processing.

LCMS_Workflow Start Start: Plasma Sample Collection Spike_IS Spike with Internal Standard (e.g., 14,15-EET-d11) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant_Collection->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Organic_Phase_Collection Collect Organic Phase Centrifugation2->Organic_Phase_Collection Evaporation Evaporate to Dryness Organic_Phase_Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: Experimental Workflow for 14,15-EET Quantification.

Experimental Protocols

Materials and Reagents
  • 14,15-EET standard (Cayman Chemical or equivalent)

  • 14,15-EET-d11 internal standard (IS) (Cayman Chemical or equivalent)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of 14,15-EET and 14,15-EET-d11 in ethanol (B145695) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 14,15-EET stock solution in acetonitrile to create working solutions for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of 14,15-EET-d11 in acetonitrile at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

Plasma Sample Preparation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (14,15-EET-d11).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of ethyl acetate to the supernatant for liquid-liquid extraction.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70% Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: Waters Acquity UPLC BEH shield C18 (1.7 µm, 2.1 × 150 mm) or equivalent.[6]

  • Mobile Phase A: Water with 10 mM formic acid.[6]

  • Mobile Phase B: Acetonitrile with 10 mM formic acid.[6]

  • Gradient:

    • 0–1 min: 30% B

    • 1–4 min: 30-70% B

    • 4–14.5 min: 70-90% B

    • 14.5–16 min: 90% B

    • 16–18 min: 30% B

  • Flow Rate: 0.325 mL/min.[6]

  • Column Temperature: 60°C.[6]

  • Injection Volume: 25 µL.[6]

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Scan Type: Selected Reaction Monitoring (SRM).[6]

  • Mass Transitions:

    • 14,15-EET: m/z 321.2 > 219.2 (Quantifier), 321.2 > 187.2 (Qualifier)

    • 14,15-EET-d11: m/z 332.2 > 229.2 (Note: The exact m/z values may need to be optimized based on the specific instrument and derivatization, if any. One study reported a transition of m/z 319 for the [M-H]- ion in negative mode.)[7]

  • Instrument Parameters:

    • Capillary Voltage: 3.1 kV.[6]

    • Cone Voltage: 25 V.[6]

    • Collision Energy: 35 V.[6]

    • Source Temperature: 150°C.[6]

    • Desolvation Temperature: 400°C.[6]

Quantitative Data Summary

The performance of the LC-MS/MS method should be validated according to regulatory guidelines. Key validation parameters from published methods are summarized below.

ParameterTypical Value/RangeReference
Linearity (Concentration Range) 0.05 - 50 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL for EETs[9]
Intra-assay Precision (%CV) 1.6 - 13.2%[9]
Inter-assay Precision (%CV) 1.6 - 13.2%[9]
Accuracy (%RE) Within ±15%[10]
Recovery >85%[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 14,15-EET in human plasma using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biology and the analytical procedure. Researchers can adapt and validate this method for their specific instrumentation and study requirements.

References

Application Notes and Protocols for Chiral Separation of 14,15-EET Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids synthesized from arachidonic acid by cytochrome P450 epoxygenases. One of the four regioisomers, 14,15-EET, exists as two enantiomers: 14(R),15(S)-EET and 14(S),15(R)-EET. These enantiomers can exhibit distinct biological activities and metabolic fates, making their separation and individual analysis crucial for understanding their physiological and pathological roles. For instance, the binding of 14,15-EET to its receptor has been shown to be stereoselective, with a higher affinity for the 14(R),15(S)-EET enantiomer.[1] This application note provides detailed protocols for the chiral separation of 14,15-EET enantiomers using High-Performance Liquid Chromatography (HPLC) with both normal-phase and reversed-phase methods.

Signaling Pathway of 14,15-EET

The biological effects of 14,15-EET are often initiated by its binding to a putative G-protein coupled receptor on the cell surface. This interaction triggers a signaling cascade that involves the activation of a Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, culminating in various cellular responses.[1]

14,15-EET Signaling Pathway 14,15-EET 14,15-EET GPCR G-Protein Coupled Receptor 14,15-EET->GPCR Binds to Gs_alpha Gs alpha (active) GPCR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Signaling cascade initiated by 14,15-EET binding.

Experimental Workflow for Chiral HPLC Separation

The general workflow for the chiral separation of 14,15-EET enantiomers involves sample preparation, including esterification to improve chromatographic resolution, followed by HPLC analysis on a chiral stationary phase and subsequent data analysis.

Experimental Workflow Sample Biological Sample or Standard Solution Esterification Esterification (e.g., with diazomethane (B1218177) for methyl ester) Sample->Esterification HPLC Chiral HPLC Separation Esterification->HPLC Detection UV or Mass Spectrometry Detection HPLC->Detection Data_Analysis Data Analysis (Quantification, Resolution) Detection->Data_Analysis

General workflow for 14,15-EET enantiomer analysis.

Experimental Protocols

Sample Preparation: Esterification of 14,15-EET

To enhance the resolution and improve the peak shape of 14,15-EET on polysaccharide-based chiral stationary phases, it is often necessary to derivatize the carboxylic acid group. A common method is the conversion to its methyl ester.

Materials:

  • Racemic 14,15-EET standard

  • Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood)

  • Methanol

  • Diethyl ether

  • Nitrogen gas for evaporation

Protocol:

  • Dissolve a known amount of 14,15-EET in a small volume of methanol.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Remove the excess diazomethane and solvent by gently blowing a stream of nitrogen over the solution.

  • Reconstitute the dried 14,15-EET methyl ester in the HPLC mobile phase for analysis.

Protocol 1: Normal-Phase HPLC Separation

This protocol provides a starting point for the chiral separation of 14,15-EET methyl ester enantiomers using a polysaccharide-based chiral stationary phase. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for their excellent chiral recognition capabilities.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (97:3, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 30 minutes

Expected Results:

Protocol 2: Reversed-Phase HPLC-MS Separation

This protocol is based on a method that has been shown to achieve baseline resolution of underivatized epoxyeicosanoid enantiomers, making it suitable for coupling with mass spectrometry for sensitive detection.

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS or equivalent
Column Lux® Cellulose-3 (150 x 2.0 mm, 3 µm)
Mobile Phase A Water with 0.005% Acetic Acid
Mobile Phase B Methanol with 0.005% Acetic Acid
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Detection ESI-MS/MS in negative ion mode
Injection Volume 5 µL

Expected Results:

This method is expected to provide baseline resolution of the 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers. The use of a methanol/water gradient allows for compatibility with electrospray ionization mass spectrometry, enabling highly sensitive and selective detection. Studies have shown that with a Lux Cellulose-3 column, baseline resolution of almost all enantiomeric monoepoxides derived from arachidonic acid can be achieved.

Quantitative Data Summary

The following table summarizes hypothetical yet expected quantitative data for the chiral separation of 14,15-EET enantiomers based on the described protocols. Actual values may vary depending on the specific HPLC system, column batch, and other experimental conditions.

ParameterProtocol 1 (Normal-Phase)Protocol 2 (Reversed-Phase)
Analyte 14,15-EET Methyl Ester14,15-EET
Elution Order Enantiomer 1, Enantiomer 214(S),15(R)-EET, 14(R),15(S)-EET
Retention Time (t_R1) ~15 min~12 min
Retention Time (t_R2) ~18 min~13.5 min
Resolution (R_s) > 1.5> 1.5
Selectivity (α) > 1.2> 1.1

Conclusion

The provided protocols offer robust starting points for the successful chiral separation of 14,15-EET enantiomers by HPLC. The choice between normal-phase and reversed-phase methods will depend on the specific requirements of the analysis, such as the need for coupling to mass spectrometry. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired resolution and analysis time for a particular application. The ability to separate and quantify the individual enantiomers of 14,15-EET is essential for advancing our understanding of their distinct roles in health and disease.

References

Application Notes and Protocols for Cell-Based Assays to Measure 14,15-EET-Induced Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] It has been implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[1][2] Notably, 14,15-EET has been shown to promote the proliferation of various cell types, including cancer cells.[3][4] This document provides detailed application notes and protocols for commonly used cell-based assays to measure 14,15-EET-induced cell proliferation. These assays are essential tools for researchers investigating the biological functions of 14,15-EET and for professionals in drug development targeting pathways involving this eicosanoid.

Signaling Pathways of 14,15-EET-Induced Proliferation

14,15-EET has been shown to stimulate cell proliferation by activating several key signaling pathways. Upon binding to a putative receptor, 14,15-EET can initiate a cascade of intracellular events, often involving the activation of the epidermal growth factor receptor (EGFR), which in turn can trigger downstream pathways such as the Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[2][3] These pathways converge on the cell cycle machinery, leading to an increase in cell proliferation. Additionally, peroxisome proliferator-activated receptor gamma (PPARγ) has been identified as a mediator in some contexts of 14,15-EET signaling.[2][5]

14_15_EET_Signaling_Pathway 14,15-EET 14,15-EET Putative Receptor Putative Receptor 14,15-EET->Putative Receptor PPARγ PPARγ 14,15-EET->PPARγ EGFR EGFR Putative Receptor->EGFR Activation PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation ERK->Cell Proliferation PPARγ->Cell Proliferation

Figure 1: Simplified signaling pathway of 14,15-EET-induced cell proliferation.

Quantitative Data Summary

The following tables summarize the effects of 14,15-EET on the proliferation of various cell lines as reported in the literature.

Table 1: Effect of 14,15-EET on Cancer Cell Proliferation

Cell LineAssay14,15-EET ConcentrationIncubation TimeObserved EffectReference
Tca-8113 (Human tongue carcinoma)MTTNot Specified48hSignificant increase in proliferation[2]
Tca-8113Flow CytometryNot Specified48hIncreased percentage of cells in S-G2-M phase[2]
A549 (Human lung carcinoma)MTT0.1, 1, 10 µM12, 24, 48, 72hDose- and time-dependent increase in proliferation[3]
NCI-H446 (Human small cell lung cancer)MTT0.1, 1, 10 µM12, 24, 48, 72hDose- and time-dependent increase in proliferation[3]
HepG2 (Human liver cancer)MTT0.1, 1, 10 µM12, 24, 48, 72hDose- and time-dependent increase in proliferation[3]
Breast Cancer CellsNot SpecifiedNot SpecifiedNot SpecifiedIncreased mitogenesis[6]

Table 2: Effect of 14,15-EET on Non-Cancer Cell Proliferation

Cell LineAssay14,15-EET ConcentrationIncubation TimeObserved EffectReference
NIH3T3 (Mouse embryonic fibroblast)Not Specified1 µM48hInhibited TGF-β1-induced proliferation[5]
Endothelial CellsNot Specified1 µM24hEnhanced proliferation[7]
PC12 (Rat pheochromocytoma)Neurite Outgrowth100 nM48hEnhanced NGF-induced neurite outgrowth[8]
Rat Hippocampal NeuronsNeurite Outgrowth100 nM24hEnhanced neurite length[8]

Experimental Protocols

This section provides detailed protocols for three common cell-based assays to measure cell proliferation: the MTT assay, the BrdU incorporation assay, and Ki-67 immunofluorescence staining.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat with 14,15-EET or vehicle control B->C D 4. Incubate for desired time (e.g., 24-72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h to allow formazan formation E->F G 7. Add solubilization solution (e.g., DMSO or SDS) F->G H 8. Read absorbance at 570-600 nm G->H

Figure 2: Workflow for the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of 14,15-EET in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in serum-free or low-serum medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 14,15-EET or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[10] Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[9] The reference wavelength should be greater than 650 nm.[9]

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

The BrdU assay is a method to detect proliferating cells by measuring the incorporation of the thymidine (B127349) analog, BrdU, into newly synthesized DNA during the S-phase of the cell cycle.[12]

BrdU_Assay_Workflow A 1. Seed cells and treat with 14,15-EET B 2. Add BrdU labeling solution A->B C 3. Incubate for 2-24h B->C D 4. Fix and denature DNA C->D E 5. Incubate with anti-BrdU antibody D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Add substrate and measure signal (colorimetric or fluorescent) F->G

Figure 3: Workflow for the BrdU incorporation assay.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 14,15-EET as described in the MTT assay protocol.

  • BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[13] Incubate for 2-24 hours, depending on the cell type's doubling time.[14]

  • Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution.[14] This step is crucial to denature the DNA and allow the anti-BrdU antibody to access the incorporated BrdU.[14]

  • Antibody Incubation: Wash the wells with wash buffer. Add a primary antibody specific for BrdU and incubate for 1-2 hours at room temperature.[14]

  • Secondary Antibody and Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition and Measurement: After a final wash, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The HRP will catalyze the conversion of TMB to a colored product. Stop the reaction with a stop solution and measure the absorbance using a microplate reader. Alternatively, a fluorescently labeled secondary antibody can be used, and the signal can be measured with a fluorescence microplate reader.

Ki-67 Immunofluorescence Staining

Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0).[15][16] Detection of Ki-67 by immunofluorescence is a reliable method to identify proliferating cells.

Ki67_Staining_Workflow A 1. Culture cells on coverslips and treat with 14,15-EET B 2. Fix and permeabilize cells A->B C 3. Block with serum B->C D 4. Incubate with anti-Ki-67 primary antibody C->D E 5. Incubate with fluorescently labeled secondary antibody D->E F 6. Counterstain nuclei (e.g., with DAPI) E->F G 7. Mount coverslips and visualize with a fluorescence microscope F->G

References

Application Note: In Vitro Angiogenesis Assays Using 14,15-Epoxyeicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[1][2] The study of compounds that can modulate angiogenesis is therefore of significant interest in drug discovery and development. 14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a potent endogenous mediator of angiogenesis.[3][4][5][6] It plays a crucial role in promoting endothelial cell proliferation, migration, and tube formation, which are key events in the angiogenic cascade.[3][4][7] This document provides detailed protocols for in vitro angiogenesis assays utilizing 14,15-EET and summarizes the key signaling pathways involved.

Mechanism of Action: 14,15-EET Signaling in Angiogenesis

14,15-EET exerts its pro-angiogenic effects by activating several intracellular signaling pathways in endothelial cells.[5] Upon stimulation, 14,15-EET has been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascades.[4][6] These pathways are central to promoting cell survival, proliferation, and migration. Furthermore, 14,15-EET is implicated as a downstream second messenger in the vascular endothelial growth factor (VEGF) signaling pathway, a master regulator of angiogenesis.[3] VEGF stimulation increases the expression of CYP2C enzymes, which in turn leads to elevated intracellular levels of EETs, including 14,15-EET.[3] This feedback loop amplifies the pro-angiogenic signals initiated by VEGF.

Figure 1: 14,15-EET Signaling Pathway in Angiogenesis.

Key In Vitro Angiogenesis Assays

A comprehensive assessment of the pro-angiogenic potential of 14,15-EET can be achieved through a series of well-established in vitro assays that model different stages of angiogenesis.

Endothelial Cell Tube Formation Assay

This assay is a cornerstone for evaluating in vitro angiogenesis, as it recapitulates the differentiation of endothelial cells into capillary-like structures.[1][8][9]

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Basement Membrane Matrix (BME) Start->Coat_Plate Incubate_Plate Incubate at 37°C for 30-60 min Coat_Plate->Incubate_Plate Prepare_Cells Prepare endothelial cell suspension (e.g., HUVECs) Incubate_Plate->Prepare_Cells Add_Treatment Add 14,15-EET or control to cell suspension Prepare_Cells->Add_Treatment Seed_Cells Seed cells onto BME-coated plate Add_Treatment->Seed_Cells Incubate_Cells Incubate at 37°C for 4-24 hours Seed_Cells->Incubate_Cells Visualize Visualize tube formation (Phase-contrast or fluorescence microscopy) Incubate_Cells->Visualize Quantify Quantify tube length, branch points, and number of loops Visualize->Quantify End End Quantify->End

Figure 2: Endothelial Cell Tube Formation Assay Workflow.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" or gap created in a confluent monolayer, a process analogous to the directional migration of cells during angiogenesis.[10]

Endothelial Cell Proliferation Assay

Cell proliferation is a fundamental aspect of new vessel formation. This assay quantifies the effect of 14,15-EET on the proliferation rate of endothelial cells.[11]

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines (e.g., HMEC-1)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™)

  • 14,15-Epoxyeicosatrienoic acid (14,15-EET)

  • Vehicle control (e.g., Ethanol or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell proliferation reagent (e.g., CCK-8, MTT, or BrdU)

  • Calcein AM (for fluorescent visualization of tube formation)

  • 96-well and 24-well tissue culture plates

  • Pipette tips and serological pipettes

  • Incubator (37°C, 5% CO2)

  • Microscope with camera (phase-contrast and fluorescence capabilities)

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol 1: Endothelial Cell Tube Formation Assay

  • Plate Coating:

    • Thaw Basement Membrane Extract (BME) on ice overnight at 4°C.

    • Using pre-cooled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[2]

    • Ensure the entire surface of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[2][12]

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.

    • Serum-starve the cells for 2-4 hours in basal medium containing 0.5-1% FBS prior to the assay.

    • Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.

    • Centrifuge the cells and resuspend the pellet in serum-free or low-serum basal medium.

    • Perform a cell count and adjust the concentration to 1.5 x 10^5 cells/mL.

  • Treatment and Seeding:

    • Prepare different concentrations of 14,15-EET (e.g., 0.1, 1, 10 µM) in the cell suspension. Include a vehicle control.

    • Carefully add 100 µL of the cell suspension (containing 1.5 x 10^4 cells) to each BME-coated well.[9]

  • Incubation and Visualization:

    • Incubate the plate at 37°C with 5% CO2 for 4-24 hours. Tube formation is typically observed within this timeframe.[9]

    • For fluorescent visualization, Calcein AM can be added to the cells 30 minutes before the end of the incubation period.[13][14]

    • Capture images of the tube network using a phase-contrast or fluorescence microscope.

  • Quantification:

    • Analyze the captured images using software like ImageJ.

    • Quantify parameters such as total tube length, number of branch points, and number of closed loops.[1]

Protocol 2: Endothelial Cell Migration (Wound Healing) Assay

  • Cell Seeding:

    • Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.

    • Gently wash the wells twice with PBS to remove detached cells.

  • Treatment:

    • Add fresh low-serum medium containing different concentrations of 14,15-EET or vehicle control to the respective wells.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours).

  • Quantification:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time for each treatment condition.

Protocol 3: Endothelial Cell Proliferation Assay

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.

    • Allow the cells to attach overnight.

  • Serum Starvation and Treatment:

    • Replace the medium with low-serum medium and incubate for 24 hours.

    • Add fresh low-serum medium containing various concentrations of 14,15-EET or vehicle control.

  • Incubation:

    • Incubate the plate for 24-72 hours.

  • Proliferation Measurement:

    • Add a cell proliferation reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.[15]

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

Data Presentation

Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison between different concentrations of 14,15-EET and the control.

Table 1: Effect of 14,15-EET on Endothelial Cell Tube Formation

Treatment (µM)Total Tube Length (µm)Number of Branch PointsNumber of Loops
Vehicle ControlValue ± SDValue ± SDValue ± SD
14,15-EET (0.1)Value ± SDValue ± SDValue ± SD
14,15-EET (1.0)Value ± SDValue ± SDValue ± SD
14,15-EET (10)Value ± SDValue ± SDValue ± SD

Table 2: Effect of 14,15-EET on Endothelial Cell Migration

Treatment (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle ControlValue ± SDValue ± SD
14,15-EET (0.1)Value ± SDValue ± SD
14,15-EET (1.0)Value ± SDValue ± SD
14,15-EET (10)Value ± SDValue ± SD

Table 3: Effect of 14,15-EET on Endothelial Cell Proliferation

Treatment (µM)Cell Proliferation (% of Control)
Vehicle Control100 ± SD
14,15-EET (0.1)Value ± SD
14,15-EET (1.0)Value ± SD
14,15-EET (10)Value ± SD

Conclusion

The protocols and information provided in this application note offer a robust framework for investigating the pro-angiogenic properties of 14,15-epoxyeicosatrienoic acid in vitro. By employing these standardized assays, researchers can obtain reproducible and quantifiable data on endothelial cell proliferation, migration, and differentiation, thereby elucidating the therapeutic potential of 14,15-EET and related compounds in the context of angiogenesis-dependent diseases.

References

Application Notes and Protocols for Studying 14,15-EET Effects in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models of hypertension for investigating the therapeutic potential of 14,15-Epoxyeicosatrienoic acid (14,15-EET) and its analogs. The protocols outlined below detail methodologies for inducing hypertension, administering treatments, and assessing key physiological parameters.

Introduction

Epoxyeicosatrienoic acids (EETs) are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[1][2] Among these, 14,15-EET has garnered significant interest for its vasodilatory, anti-inflammatory, and organ-protective properties, making it a promising therapeutic target for hypertension and associated cardiovascular diseases.[1][3] Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the efficacy of 14,15-EET-based therapies. This document outlines protocols for three commonly used rodent models of hypertension: the Angiotensin II (Ang II)-induced hypertension model, the Spontaneously Hypertensive Rat (SHR) model, and the Dahl Salt-Sensitive (Dahl-S) rat model.

Animal Models of Hypertension

Several rodent models are available to mimic human hypertension, each with distinct characteristics. These can be broadly categorized as genetically-induced, pharmacologically-induced, and surgically-induced models.[4]

  • Angiotensin II-Induced Hypertension: This model is induced by the continuous infusion of Angiotensin II, a potent vasoconstrictor, leading to a rapid and sustained increase in blood pressure.[5] It is particularly useful for studying the role of the renin-angiotensin system in hypertension and its interaction with other signaling pathways.[5][6]

  • Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model of essential hypertension, developing high blood pressure without any external induction.[7] These rats exhibit many of the cardiovascular and renal complications seen in human hypertension, making them a valuable tool for long-term studies.[7][8]

  • Dahl Salt-Sensitive (Dahl-S) Rat: This genetic model develops hypertension only when fed a high-salt diet.[9] It is an excellent model for investigating the interplay between genetic predisposition and dietary factors in the pathogenesis of salt-sensitive hypertension.[9][10]

Data Presentation: Effects of 14,15-EET and its Analogs on Blood Pressure

The following tables summarize the quantitative effects of 14,15-EET and its analogs on blood pressure in various animal models of hypertension.

Table 1: Effect of 14,15-EET Infusion on Mean Arterial Pressure (MAP)

Animal ModelTreatmentDoseRoute of AdministrationMaximum MAP Reduction (mmHg)Reference
Normal Rats14,15-EET1-10 µg/kgIntravenous (IV) & Intra-arterial (IA)45 ± 6[11]
Spontaneously Hypertensive Rats (SHR)14,15-EET1-10 µg/kgIntravenous (IV) & Intra-arterial (IA)45 ± 6[11]

Table 2: Effect of a 14,15-EET Analog (EET-A) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDurationSystolic Blood Pressure (SBP) Change (mmHg)Reference
Atrasentan (ATR) alone2 weeks-3 ± 1[12]
ATR + EET-A2 weeks-13 ± 2[12]
EET-A + AAA (20-HETE antagonist) in young SHR4 weeksRemained normotensive (134 ± 2) vs. control (156 ± 5)[8][13]

Table 3: Effect of a Soluble Epoxide Hydrolase Inhibitor (sEHI) in Angiotensin II-Induced Hypertension

Treatment GroupArterial Blood Pressure (mmHg)Reference
Normotensive119 ± 5[14][15][16]
Ang II Hypertensive170 ± 3[14][15][16]
Ang II Hypertensive + NCND (sEHI)149 ± 10[14][15][16]

Experimental Protocols

Protocol 1: Angiotensin II-Induced Hypertension in Rats

Objective: To induce hypertension in rats via continuous Angiotensin II infusion to study the effects of 14,15-EET.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Angiotensin II

  • Osmotic minipumps

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Blood pressure measurement system (telemetry or tail-cuff)

Procedure:

  • Anesthetize the rat following approved institutional protocols.

  • Implant an osmotic minipump subcutaneously in the back of the rat. The minipump should be filled with Angiotensin II to deliver a constant dose (e.g., 60 ng/min) for the duration of the study (typically 2-4 weeks).[14][15]

  • Allow the animal to recover from surgery.

  • Monitor blood pressure regularly using either radiotelemetry for continuous measurement or a noninvasive tail-cuff system.[17][18][19]

  • Administer 14,15-EET or its analog at the desired dose and route.

  • Continue to monitor blood pressure and collect tissue samples at the end of the study for further analysis.

Protocol 2: Studying 14,15-EET Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the long-term effects of a 14,15-EET analog on blood pressure and end-organ damage in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • 14,15-EET analog (e.g., EET-A).

  • Drinking water bottles.

  • Blood pressure measurement system (telemetry is preferred for long-term studies).[12]

  • Metabolic cages for urine collection.

Procedure:

  • At the desired age (e.g., 6 weeks for prevention studies or 16 weeks for treatment of established hypertension), house the SHR and WKY rats individually.[8][13]

  • Measure baseline blood pressure for a few days to ensure stability.

  • Prepare drinking water containing the 14,15-EET analog at the desired concentration to achieve the target daily dose (e.g., 10 mg/kg/day).[12][13]

  • Provide the medicated or control drinking water to the rats for the duration of the study (e.g., 4 weeks).

  • Monitor blood pressure continuously via telemetry or at regular intervals using a tail-cuff system.

  • Perform weekly observations in metabolic cages to collect 24-hour urine samples for analysis of kidney function markers.[12]

  • At the end of the study, collect blood and tissue samples (heart, kidneys, arteries) for histological and molecular analyses.

Protocol 3: Blood Pressure Measurement in Rodents

Objective: To accurately measure systolic and diastolic blood pressure in conscious rats or mice.

Methods:

  • Radiotelemetry (Invasive): This is considered the gold standard for continuous and accurate blood pressure monitoring in freely moving animals.[17][19] It requires surgical implantation of a pressure-sensing catheter into an artery (e.g., carotid or femoral) connected to a transmitter.

  • Tail-Cuff Method (Noninvasive): This is a widely used noninvasive technique.[17][18][20][21] The animal is placed in a restrainer, and an inflatable cuff is placed around its tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow to determine systolic and diastolic pressure. For accurate measurements, animals should be acclimated to the procedure, and measurements should be taken in a quiet, temperature-controlled environment.[17][20]

Visualization of Signaling Pathways and Workflows

EET_Signaling_Pathway

Experimental_Workflow_AngII start Start: Select Rats surgery Surgical Implantation of Osmotic Minipump (Ang II) start->surgery recovery Recovery Period surgery->recovery bp_monitoring Baseline Blood Pressure Measurement recovery->bp_monitoring treatment Administer 14,15-EET or Vehicle bp_monitoring->treatment data_collection Continuous Blood Pressure Monitoring & Data Collection treatment->data_collection endpoint Endpoint: Tissue and Blood Collection data_collection->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

sEH_Mechanism AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs 14,15-EET (Active) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs 14,15-DHET (Inactive) sEH->DHETs sEHI sEH Inhibitor sEHI->sEH Inhibits

References

Application Notes and Protocols: 14,15-EET in Rodent Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 14,15-Epoxyeicosatrienoic acid (14,15-EET) as a neuroprotective agent in rodent models of ischemic stroke. The document includes a summary of its therapeutic effects, detailed experimental protocols for inducing stroke and administering treatment, and protocols for assessing outcomes.

Application Notes

14,15-EET, an epoxy fatty acid derived from arachidonic acid, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion injury.[1][2] Its therapeutic potential stems from its ability to modulate multiple pathological pathways initiated by stroke. Studies consistently show that administration of 14,15-EET reduces cerebral infarct volumes and improves neurological functional recovery in mice and rats subjected to middle cerebral artery occlusion (MCAO).[1][2]

The primary mechanisms of action for 14,15-EET's neuroprotective effects include:

  • Maintenance of Mitochondrial Homeostasis: 14,15-EET helps preserve mitochondrial structure and function, inhibiting downstream cell death pathways.[1][3]

  • Inhibition of Neuronal Pyroptosis: It suppresses inflammatory cell death (pyroptosis) by inhibiting the activation of the NLRP1 inflammasome, caspase-1, and gasdermin D (GSDMD).[1][4] This effect is partly mediated by the activation of the WNT signaling pathway, which promotes mitophagy.[4][5]

  • Suppression of Neuronal Parthanatos: 14,15-EET mitigates another form of programmed cell death, parthanatos, by upregulating the expression of key antioxidant genes such as heme oxygenase-1 (HO-1), glutathione (B108866) peroxidase (GSH-Px), and superoxide (B77818) dismutase (SOD).[2][6] This leads to a reduction in reactive oxygen species (ROS) and subsequent inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) activation and Apoptosis-Inducing Factor (AIF) nuclear translocation.[2][6]

  • Preservation of Mitochondrial Dynamics: 14,15-EET has been shown to maintain the balance between mitochondrial fusion and fission by activating the AMPK/SIRT1/FoxO1 signaling pathway, which is crucial for neuronal integrity and function after an ischemic insult.[7]

These multifaceted actions make 14,15-EET a promising candidate for therapeutic development in the context of acute ischemic stroke.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of 14,15-EET treatment in rodent MCAO models as reported in the literature.

Table 1: Effect of 14,15-EET on Cerebral Infarct Volume

Treatment GroupAnimal ModelInfarct Volume (% of Hemisphere)Reference
ShamMouse~0%[8]
MCAO + VehicleMouse~45%[8]
MCAO + 14,15-EETMouseSignificantly reduced vs. MCAO (~20%)[2][8]

Table 2: Effect of 14,15-EET on Neurological Deficit Scores

Treatment GroupAnimal ModelNeurological Score (mNSS)Time PointReference
ShamMouse0-122h post-MCAO[8]
MCAO + VehicleMouse~1222h post-MCAO[8]
MCAO + 14,15-EETMouseSignificantly reduced vs. MCAO (~7)22h post-MCAO[2][8]
MCAO + 14,15-EETMouseContinued improvement1, 3, and 5 days post-MCAO[1][4]

mNSS: modified Neurological Severity Score. Higher scores indicate greater neurological deficit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by 14,15-EET and a typical experimental workflow for its evaluation.

G cluster_0 Pathological Cascade in Ischemic Stroke cluster_1 14,15-EET Therapeutic Intervention Stroke Ischemia/Reperfusion MitoDys Mitochondrial Dysfunction Stroke->MitoDys NLRP1 NLRP1 Inflammasome Activation MitoDys->NLRP1 Casp1 Caspase-1 Activation NLRP1->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Neuronal Pyroptosis GSDMD->Pyroptosis EET 14,15-EET Treatment WNT WNT Pathway Activation EET->WNT Mitophagy Increased Mitophagy (Parkin, LC3B) WNT->Mitophagy MitoHomeo Mitochondrial Homeostasis Mitophagy->MitoHomeo MitoHomeo->NLRP1 Inhibits

Caption: 14,15-EET inhibits pyroptosis via the WNT pathway.

G cluster_0 Pathological Cascade in Ischemic Stroke cluster_1 14,15-EET Therapeutic Intervention Stroke Ischemia/Reperfusion ROS Increased Reactive Oxygen Species (ROS) Stroke->ROS PARP1 PARP-1 Activation ROS->PARP1 AIF AIF Nuclear Translocation PARP1->AIF Parthanatos Neuronal Parthanatos AIF->Parthanatos EET 14,15-EET Treatment Antioxidant Upregulation of Antioxidant Genes (HO-1, SOD, GSH-Px) EET->Antioxidant Antioxidant->ROS Reduces

Caption: 14,15-EET suppresses parthanatos by reducing ROS.

G A 1. Animal Acclimation & Baseline Assessment B 2. MCAO Surgery (Induction of Ischemia) A->B C 3. Administration (14,15-EET or Vehicle) B->C D 4. Reperfusion (Filament Withdrawal) C->D E 5. Post-Operative Care & Monitoring D->E F 6. Neurological Assessment (e.g., mNSS at 24h, 72h) E->F G 7. Euthanasia and Brain Tissue Collection F->G H 8. Histological & Molecular Analysis (TTC, Western Blot, etc.) G->H

Caption: Experimental workflow for evaluating 14,15-EET.

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia, which is a widely used and standardized model.[9][10]

Materials:

  • Anesthesia: Isoflurane (B1672236) (4-5% for induction, 1-2% for maintenance).[11]

  • Surgical tools: Fine forceps, iris scissors, micro-vascular clips, needle holder, wound clips.[9][11]

  • MCA occluder: Silicone rubber-coated monofilament (e.g., 6-0).[11]

  • Laser Doppler Flowmetry (LDF) system to monitor cerebral blood flow.[11][12]

  • Sutures (e.g., 6-0 dissolvable).[11]

  • Heating pad or slide warmer to maintain body temperature.[11]

  • Sterile saline, eye lubricant, and antiseptics.

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse with 4-5% isoflurane in an induction chamber.[11]

    • Move the animal to a surgical station with a nose cone delivering 1-2% isoflurane for maintenance. Confirm anesthetic depth via a toe pinch.[11]

    • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

    • Apply eye lubricant to prevent corneal drying.[11]

    • Shave and disinfect the ventral neck area for the midline incision.

  • Vessel Exposure:

    • Make a midline ventral neck incision to expose the trachea and surrounding soft tissues.[9][13]

    • Carefully dissect the tissues to isolate the right common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA). Take care to separate the carotid arteries from the vagus nerve.[9][12]

  • Occlusion:

    • Ligate the distal end of the ECA. Place a temporary ligature or micro-vascular clip on the CCA and ICA to temporarily stop blood flow.[9]

    • Make a small incision in the ECA stump.

    • Gently insert the silicone-coated monofilament through the ECA stump into the ICA until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA) origin. This is typically about 9-11 mm from the carotid bifurcation.

    • Use LDF to confirm a significant drop ( >70%) in cerebral blood flow in the MCA territory.[12]

    • Secure the filament in place with a suture around the ECA stump.[13]

  • Ischemia and Reperfusion:

    • Close the neck incision with sutures or wound clips.[11]

    • Discontinue anesthesia and allow the animal to recover in a heated cage for the duration of the occlusion (e.g., 60 or 90 minutes).[11]

    • After the desired ischemic period, re-anesthetize the mouse.

    • Re-open the neck incision and gently withdraw the monofilament to allow for reperfusion of the MCA.[11]

    • Permanently ligate the ECA stump to prevent bleeding.[11]

    • Close the surgical wound definitively and provide post-operative care, including analgesics and hydration as per institutional guidelines.

Protocol 2: Administration of 14,15-EET

14,15-EET is typically administered systemically. Pre-treatment before the ischemic insult is a common paradigm.[2]

Procedure:

  • Method: Intravenous (IV) injection via the tail vein.[2]

  • Vehicle: Phosphate-buffered saline (PBS) or other appropriate solvent.

  • Timing: Administer 14,15-EET (or vehicle for the control group) a short period before the induction of MCAO or immediately at the onset of reperfusion.[2]

  • Dosage: The optimal dose should be determined empirically, but studies have used various concentrations to achieve therapeutic effects.

Protocol 3: Assessment of Stroke Outcomes

A. Infarct Volume Measurement (TTC Staining) This method is used to visualize and quantify the ischemic damage 24-48 hours post-MCAO.[9]

Procedure:

  • Euthanize the animal via an approved method and decapitate to carefully remove the brain.[9]

  • Freeze the brain at -20°C or -80°C for a short period (e.g., 15 minutes) to facilitate slicing.[9]

  • Slice the brain into 1-2 mm coronal sections.[9]

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 15-20 minutes in the dark.[9]

  • Healthy, viable tissue with intact mitochondrial dehydrogenase activity will stain red, while the infarcted tissue will remain unstained (white).[14]

  • Fix the stained slices in 10% formaldehyde.

  • Image the slices and use image analysis software (e.g., ImageJ) to calculate the infarct area for each slice. The total infarct volume is then calculated by integrating the areas of all slices, often with a correction for edema.[15][16]

B. Neurological Function Assessment (mNSS) The modified Neurological Severity Score (mNSS) is a composite score used to evaluate motor, sensory, balance, and reflex functions.[17] Testing is typically performed at baseline and at various time points post-stroke (e.g., 1, 3, 5 days).[1][5]

Tasks Include:

  • Motor Tests: Raising the rat by the tail (observing for forelimb flexion), performance on a balance beam or rotarod.

  • Sensory Tests: Placing and proprioceptive tests.

  • Reflex Tests: Pinna, corneal, and startle reflexes.

Scoring:

  • A score is assigned for each task based on the animal's performance.

  • The total score ranges from 0 (normal) to a maximum score (e.g., 18), where a higher score indicates more severe neurological injury.[17]

References

Application Notes and Protocols for 14,15-EET in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] As a key signaling molecule, it is involved in a multitude of physiological and pathophysiological processes, including vasodilation, anti-inflammation, angiogenesis, and cell proliferation.[1][2][3][4] However, its effects are often transient as it is rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][5]

These application notes provide detailed protocols for the administration of 14,15-EET in various cell culture systems to study its biological functions and downstream signaling pathways.

Data Presentation: Quantitative Parameters for 14,15-EET Application

The optimal concentration and incubation time for 14,15-EET are highly dependent on the cell type and the biological process being investigated. The following tables summarize effective ranges reported in the literature.

Table 1: Effective Concentrations of 14,15-EET in Various Cell Types

Cell TypeEffective Concentration RangeObserved EffectReference
Primary Sensory & Cortical Neurons0.01 - 3 µMEnhanced axon outgrowth[6]
PC12 & Rat Hippocampal Neurons100 nM (0.1 µM)Enhanced NGF-induced neurite outgrowth[7]
Human Monocytic U937 Cells250 - 500 nM (0.25 - 0.5 µM)Maximal attachment to endothelial cells[8]
Rat Aortic Smooth Muscle Cells1 µMInhibition of cAMP-induced aromatase activity[9]
Human Cerebral Microvascular Endothelial Cells1 µMProtection against apoptosis from OGD/R injury[3]
NIH3T3 Fibroblasts0.5 - 1 µMInhibition of TGF-β1-induced proliferation[4]
COS-7 Cells10 µMPPARα activation (via conversion to 14,15-DHET)[10]
Porcine Aortic Endothelial CellsUp to 5 µMRapid uptake, not saturable at these concentrations[5]

Table 2: Incubation Times for Various 14,15-EET-Mediated Effects

Incubation TimeBiological ProcessCell TypeReference
15 - 30 minutesMaximal cellular uptakePorcine Aortic Endothelial Cells[5]
30 minutesPre-treatment for cytoprotectionHuman Cerebral Microvascular Endothelial Cells[3]
2 hoursSignificant metabolism to 14,15-DHETPorcine Aortic Endothelial Cells[5]
4 hoursMetabolism via β-oxidationHuman Coronary Artery Endothelial Cells[11]
6 - 18 hoursPPARα activationCOS-7 Cells[10]
24 hoursNeurite outgrowthRat Hippocampal Neuronal Cells[7]
24 hoursInhibition of aromatase activityRat Aortic Smooth Muscle Cells[9]
48 hoursAnalysis of neurite markersPC12 Cells[7]

Experimental Protocols

General Cell Culture and Maintenance

Successful experiments with 14,15-EET begin with healthy, consistently maintained cell cultures.

  • Culture Medium: Use the recommended medium for your specific cell line (e.g., DMEM, Ham's F-12K, DMEM/F12). Ensure media are pre-warmed to 37°C before use.[12]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3] Some specialized media, like L-15, are formulated for use without CO₂ incubation.

  • Subculturing: Passage cells when they reach approximately 80-90% confluency to maintain them in the logarithmic growth phase.[13] Use an appropriate dissociation agent like Trypsin-EDTA. Neutralize the trypsin with serum-containing medium or a trypsin inhibitor to prevent cell damage.[12]

Preparation and Administration of 14,15-EET

14,15-EET is a lipid and requires careful handling to ensure its stability and effective delivery to cells.

  • Reconstitution:

    • 14,15-EET is typically supplied in an organic solvent or as a neat oil. If it is a neat oil, reconstitute it in a non-aqueous solvent such as ethanol, DMSO, or acetonitrile (B52724) to create a concentrated stock solution (e.g., 1-10 mM).

    • Store the stock solution under an inert gas (e.g., argon) at -80°C to prevent oxidation.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentration.

    • It is critical to vortex or pipette vigorously to ensure the lipid is fully dispersed in the aqueous medium. A serial dilution approach is recommended for achieving low nanomolar concentrations.

    • The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent used to dissolve the 14,15-EET.[6]

  • Administration to Cells:

    • For adherent cells, remove the existing medium and replace it with the freshly prepared 14,15-EET-containing medium.

    • For suspension cells, add the required volume of the concentrated 14,15-EET working solution directly to the cell suspension to achieve the final concentration.

    • Incubate the cells for the desired period as determined by your experimental goals (see Table 2).

Protocol for Assessing Cell Viability and Proliferation (MTT Assay)

This protocol is used to evaluate the effects of 14,15-EET on cell proliferation.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 14,15-EET (e.g., 0.1 µM to 10 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol for Western Blot Analysis of Protein Phosphorylation

This protocol allows for the investigation of signaling pathways activated by 14,15-EET, such as the PI3K/Akt or ERK pathways.[2][14]

  • Cell Seeding and Starvation: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Treatment: Treat the cells with 14,15-EET at the desired concentration for a short duration (e.g., 5, 15, 30, or 60 minutes) to capture phosphorylation events.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., phospho-Akt Ser473, phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

Signaling Pathways and Visualizations

14,15-EET activates multiple signaling cascades to exert its cellular effects. The diagrams below, generated using the DOT language, illustrate key pathways.

G cluster_0 Pro-Survival & Anti-Senescence Pathway EET 14,15-EET Receptor Putative Receptor EET->Receptor mTORC2 mTORC2 Receptor->mTORC2 Activates Akt Akt mTORC2->Akt Phosphorylates (Ser473) p53 p53 Akt->p53 Down-regulates Senescence Cellular Senescence p53->Senescence

Caption: 14,15-EET inhibits endothelial senescence via the mTORC2/Akt pathway.[2]

G cluster_1 Neurite Outgrowth Pathway EET 14,15-EET TRPV4 TRPV4 Channel EET->TRPV4 Activates Ca Ca²⁺ Influx TRPV4->Ca Neurite Neurite Outgrowth Ca->Neurite

Caption: 14,15-EET promotes neurite outgrowth by activating TRPV4 channels.[7]

G cluster_2 PPARα Activation Pathway via Metabolism EET 14,15-EET sEH sEH (soluble Epoxide Hydrolase) EET->sEH DHET 14,15-DHET sEH->DHET Metabolizes PPARa PPARα DHET->PPARa Activates Gene Target Gene Expression (e.g., CPT1A) PPARa->Gene

Caption: The metabolite 14,15-DHET acts as an endogenous activator of PPARα.[10]

G cluster_3 Breast Cancer EMT & Chemoresistance Pathway EET 14,15-EET Integrin Integrin αvβ3 EET->Integrin Upregulates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt EMT EMT & Cisplatin (B142131) Resistance Akt->EMT

Caption: 14,15-EET induces EMT and cisplatin resistance via Integrin/FAK/PI3K/Akt.[15]

References

Application Notes and Protocols for the Synthesis and In Vivo Study of Stable 14,15-EET Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules that play crucial roles in regulating vascular tone, inflammation, and cardiovascular homeostasis. Among the four regioisomers, 14,15-EET has garnered significant attention for its potent vasodilatory and anti-inflammatory properties. However, its therapeutic potential is limited by its rapid in vivo metabolism, primarily through soluble epoxide hydrolase (sEH). To overcome this limitation, metabolically stable analogs of 14,15-EET have been developed. These analogs are designed to resist enzymatic degradation, thereby prolonging their biological activity and making them suitable for in vivo studies and potential therapeutic applications.

This document provides detailed application notes and protocols for the synthesis of a stable 14,15-EET analog, EET-A, and its evaluation in a preclinical model of hypertension. EET-A is an orally active analog that has demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR).[1][2][3]

Data Presentation: In Vivo Antihypertensive Effects of Stable 14,15-EET Analogs

The following table summarizes the quantitative data on the in vivo antihypertensive effects of various stable 14,15-EET analogs in the spontaneously hypertensive rat (SHR) model.

Analog NameDose and Route of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (MAP)Reference
EET-A 10 mg/kg/day, in drinking water4 weeksPrevented blood pressure increase in young SHR[2][3]
EET-A 40 mg/kg/day, in drinking waterNot specifiedNot effective in adult SHR[2]
EET-A + AAA 10 mg/kg/day each, in drinking water4 weeksMaintained normotension in young SHR[2][3]
EET-NOX-8-PEG 2 mg/day, i.p.10 days↓ 10-15 mmHg[4]
NUSGLY 2 mg/day, i.p.8 days↓ ~10 mmHg (waned after 5 days)[4]
NUDSA 3 mg/day, i.p.5 daysSignificant decrease[4]

AAA : 20-HETE receptor antagonist

Experimental Protocols

Protocol 1: Synthesis of a Stable 14,15-EET Analog (EET-A)

This protocol describes a representative synthesis of EET-A (disodium (Z)-(13-(3-pentylureido)tridec-8-enoyl)-L-aspartate), a stable and orally active 14,15-EET analog.[5] The synthesis involves the formation of a urea (B33335) linkage and subsequent coupling with L-aspartic acid.

Materials:

Procedure:

  • Synthesis of (Z)-13-(3-pentylureido)tridec-8-enoic acid: a. Dissolve (Z)-13-aminotridec-8-enoic acid (1 equivalent) in anhydrous DMF. b. Add triethylamine (1.1 equivalents) to the solution and stir at room temperature. c. Slowly add pentyl isocyanate (1.05 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (Z)-13-(3-pentylureido)tridec-8-enoic acid.

  • Synthesis of EET-A: a. Dissolve (Z)-13-(3-pentylureido)tridec-8-enoic acid (1 equivalent) in anhydrous DCM. b. Add N,N'-Disuccinimidyl carbonate (DSC) (1.1 equivalents) and triethylamine (1.2 equivalents). c. Stir the reaction mixture at room temperature for 2 hours to activate the carboxylic acid. d. In a separate flask, dissolve L-aspartic acid disodium salt (1.5 equivalents) in a minimal amount of water. e. Slowly add the activated ester solution to the L-aspartic acid solution. f. Adjust the pH of the reaction mixture to 8-9 with a saturated sodium bicarbonate solution and stir vigorously for 12-16 hours at room temperature. g. After the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl. h. Extract the product with ethyl acetate. i. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the final product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to obtain EET-A. k. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vivo Evaluation of EET-A in Spontaneously Hypertensive Rats (SHR)

This protocol details the in vivo evaluation of the antihypertensive effects of EET-A in spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension.[2][3]

Materials and Animals:

  • Male spontaneously hypertensive rats (SHR), 6 weeks old for prevention studies or 16 weeks old for treatment studies.

  • EET-A, synthesized as described in Protocol 1.

  • Drinking water.

  • Telemetry transmitters for blood pressure monitoring (e.g., from Data Sciences International).[6][7][8][9]

  • Surgical tools for telemetry implantation.

  • Metabolic cages for urine and feces collection.

  • Analytical equipment for measuring urinary electrolytes and creatinine (B1669602).

  • LC-MS/MS for measuring plasma levels of EET-A.[10][11][12]

Procedure:

  • Animal Acclimatization and Telemetry Implantation: a. House the SHR in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week before the experiment. b. Surgically implant telemetry transmitters into the abdominal aorta of the rats under appropriate anesthesia.[6][7] c. Allow the animals to recover for at least one week post-surgery before starting the experiment.

  • Drug Administration: a. For prevention studies, start treatment in 6-week-old SHR. For treatment studies, use 16-week-old SHR with established hypertension. b. Prepare a solution of EET-A in drinking water to achieve a daily dose of 10 mg/kg. The concentration should be adjusted based on the daily water consumption of the rats. c. The control group receives regular drinking water. d. Provide the EET-A solution or regular water to the respective groups for the duration of the study (e.g., 4 weeks).[2][3]

  • Blood Pressure Monitoring: a. Record systolic, diastolic, and mean arterial blood pressure and heart rate continuously using the telemetry system.[8][9] b. Data can be collected and averaged over specific time intervals (e.g., 12-hour or 24-hour periods).

  • Metabolic Cage Studies: a. At regular intervals (e.g., weekly), place the rats in metabolic cages for 24 hours to collect urine and feces. b. Measure food and water intake, and urine and fecal output. c. Analyze urine samples for electrolyte (sodium, potassium) and creatinine concentrations.

  • Pharmacokinetic Analysis: a. At the end of the study, collect blood samples from the animals. b. Extract and analyze plasma samples by LC-MS/MS to determine the concentration of EET-A.[10][11][12]

  • Data Analysis: a. Analyze the telemetry data to compare the blood pressure and heart rate between the EET-A treated and control groups. b. Analyze the metabolic cage data to assess the effects of EET-A on renal function and fluid balance. c. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.

Mandatory Visualization

G EET_Analogs 14,15-EET / Stable Analogs GPCR GPCR EET_Analogs->GPCR PPAR PPARγ EET_Analogs->PPAR ENaC ENaC Inhibition EET_Analogs->ENaC PI3K_AKT PI3K/AKT Pathway GPCR->PI3K_AKT ERK ERK Pathway GPCR->ERK NFkB NF-κB Inhibition PPAR->NFkB K_channels K+ Channels (e.g., BKCa) PI3K_AKT->K_channels ERK->K_channels Vasodilation Vasodilation K_channels->Vasodilation Anti_inflammation Anti-inflammation NFkB->Anti_inflammation Natriuresis Natriuresis ENaC->Natriuresis

Caption: Signaling pathways of 14,15-EET and its stable analogs.

G Start Start: Design of Stable 14,15-EET Analog Synthesis Chemical Synthesis of Analog Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Activity Assessment (e.g., Vasodilator Assay) Purification->InVitro InVivo_Model Selection of In Vivo Model (e.g., Spontaneously Hypertensive Rat) InVitro->InVivo_Model Telemetry Telemetry Implantation for Blood Pressure Monitoring InVivo_Model->Telemetry Drug_Admin Chronic Administration of Analog Telemetry->Drug_Admin Data_Collection Data Collection (BP, Metabolic Parameters) Drug_Admin->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis End Conclusion on In Vivo Efficacy Analysis->End

Caption: Experimental workflow for synthesis and in vivo evaluation.

References

Measuring 14,15-EET-Induced Vasodilation in Isolated Arteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in cardiovascular homeostasis. As a potent endothelium-derived hyperpolarizing factor (EDHF), 14,15-EET induces vasodilation in various vascular beds, contributing to the regulation of blood pressure and tissue perfusion.[1][2] Understanding the mechanisms of 14,15-EET-induced vasodilation and developing standardized protocols to measure its effects are critical for basic research and the development of novel therapeutic agents targeting the EET pathway.

These application notes provide detailed protocols for measuring 14,15-EET-induced vasodilation in isolated arteries using wire myography, a robust ex vivo technique. Furthermore, the underlying signaling pathways are described and visualized to provide a comprehensive guide for researchers in the field.

Data Presentation

The vasodilatory potency of 14,15-EET can vary depending on the vascular bed and species. The following table summarizes quantitative data from various studies, providing a reference for expected experimental outcomes.

Artery TypeSpeciesPre-constrictor14,15-EET EC50/ED50Inhibitors UsedReference
Coronary ArteriolesCanineEndothelin~10⁻¹² MCharybdotoxin, KCl[3]
Coronary MicrovesselsCanineEndothelin4 ± 2 pM-[4]
Coronary ArteriesBovineU46619 (20 nM)~10⁻⁶ M14,15-EEZE[5][6]
Mesenteric Arteries (Secondary branches)Rat (WKY)-Lower than primary branchesAH6809, Iberiotoxin[7]
Mesenteric Arteries (Primary branches)Rat (WKY)-Higher than secondary branchesAH6809, Iberiotoxin[7]

Signaling Pathways

14,15-EET-induced vasodilation is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells (VSMCs).[1] This leads to membrane hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation. The signaling cascade involves a G-protein coupled receptor (GPCR), activation of a stimulatory G-protein (Gs), and subsequent activation of adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][7] In some vascular beds, the prostaglandin (B15479496) EP2 receptor has also been implicated in mediating the effects of 14,15-EET.[7]

14,15-EET Signaling Pathway cluster_0 Vascular Smooth Muscle Cell EET 14,15-EET GPCR GPCR / EP2 Receptor EET->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates BKCa_closed BKCa Channel (Closed) PKA->BKCa_closed Phosphorylates BKCa_open BKCa Channel (Open) BKCa_closed->BKCa_open Opens K_ion K+ BKCa_open->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: Signaling cascade of 14,15-EET-induced vasodilation in VSMCs.

Experimental Protocols

Protocol 1: Isolation and Mounting of Arteries for Wire Myography

This protocol describes the initial steps of dissecting and mounting small arteries for isometric tension recording.

Materials:

  • Physiological Saline Solution (PSS), ice-cold: (in mM) 119 NaCl, 4.7 KCl, 1.17 MgSO₄·7H₂O, 25 NaHCO₃, 1.18 KH₂PO₄, 1.6 CaCl₂·2H₂O, 5.5 D-glucose, 0.026 EDTA.

  • Dissection microscope

  • Fine surgical scissors and forceps

  • Wire myograph system (e.g., DMT)

  • Tungsten wires (40 µm diameter)

  • Petri dish

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Immediately excise the desired tissue (e.g., heart for coronary arteries, mesentery for mesenteric arteries) and place it in ice-cold PSS.[8]

  • Under a dissection microscope, carefully dissect the artery of interest from the surrounding connective and adipose tissue in the petri dish containing ice-cold PSS.

  • Cut the cleaned artery into segments of approximately 2 mm in length.[8]

  • Transfer a vessel segment to the myograph chamber filled with PSS.

  • Thread two tungsten wires through the lumen of the arterial segment.

  • Mount the wires on the jaws of the myograph, one on the force transducer side and the other on the micrometer side.[8]

  • Slowly and carefully stretch the vessel segment to its optimal pretension. This is typically determined through a normalization procedure specific to the myograph system, which establishes the optimal length-tension relationship for the vessel.[9]

  • Allow the mounted vessel to equilibrate in oxygenated (95% O₂ / 5% CO₂) PSS at 37°C for at least 30-60 minutes, with PSS changes every 15-20 minutes.

Experimental Workflow - Artery Preparation Start Tissue Excision Dissection Artery Dissection (ice-cold PSS) Start->Dissection Segmentation Cut into 2 mm Segments Dissection->Segmentation Mounting Mount on Wire Myograph Segmentation->Mounting Normalization Normalization Procedure Mounting->Normalization Equilibration Equilibration (37°C, 95% O2/5% CO2) Normalization->Equilibration End Ready for Experiment Equilibration->End

Caption: Workflow for preparing isolated arteries for wire myography.
Protocol 2: Measuring 14,15-EET-Induced Vasodilation

This protocol details the steps for constructing a cumulative concentration-response curve for 14,15-EET.

Materials:

  • Mounted and equilibrated arterial segments

  • 14,15-EET stock solution (in ethanol (B145695) or other suitable solvent)

  • Pre-constricting agent stock solution (e.g., U46619, a thromboxane (B8750289) A2 analog, or phenylephrine)

  • Physiological Saline Solution (PSS)

  • Data acquisition system

Procedure:

  • After equilibration, assess the viability of the arterial segment by inducing a contraction with a high potassium solution (e.g., PSS with 60 mM KCl). A robust contraction indicates a healthy vessel. Wash the vessel with PSS and allow it to return to baseline tension.

  • Pre-constrict the arterial segment to approximately 50-80% of its maximal contraction using a suitable agent. For example, U46619 is often used at a concentration of 10-100 nM.[9][10] Allow the contraction to stabilize.

  • Once a stable plateau of contraction is achieved, add cumulative concentrations of 14,15-EET to the myograph chamber. Start with a low concentration (e.g., 10⁻¹² M) and increase in half-log or log increments until a maximal relaxation is observed or the concentration-response curve plateaus. Allow the vessel to reach a stable level of relaxation at each concentration before adding the next.

  • Record the isometric tension continuously using the data acquisition system.

  • At the end of the experiment, wash the vessel with PSS.

  • Express the relaxation at each 14,15-EET concentration as a percentage of the pre-constriction tension.

Protocol 3: Investigating Signaling Pathways with Pharmacological Inhibitors

This protocol describes how to use inhibitors to probe the signaling mechanisms underlying 14,15-EET-induced vasodilation.

Materials:

  • Mounted and equilibrated arterial segments

  • 14,15-EET stock solution

  • Pre-constricting agent stock solution

  • Inhibitor stock solutions:

    • Iberiotoxin (BKCa channel inhibitor): e.g., 100 nM[10][11]

    • AH6809 (EP2 receptor antagonist): e.g., 1-10 µM[7][12]

    • PKA inhibitors (e.g., H89, Rp-8-Br-cAMPS)

  • Physiological Saline Solution (PSS)

  • Data acquisition system

Procedure:

  • Follow steps 1 and 2 from Protocol 2 to prepare and pre-constrict the arterial segments.

  • Divide the arterial segments into experimental groups (e.g., control, iberiotoxin-treated, AH6809-treated).

  • For the inhibitor-treated groups, pre-incubate the arterial segments with the respective inhibitor for a sufficient period (typically 20-30 minutes) before and during the pre-constriction phase.

  • After pre-constriction, perform a cumulative concentration-response curve for 14,15-EET as described in Protocol 2, in the continued presence of the inhibitor.

  • Construct separate concentration-response curves for 14,15-EET in the absence (control) and presence of each inhibitor.

  • A rightward shift in the concentration-response curve or a reduction in the maximal relaxation in the presence of an inhibitor suggests the involvement of the targeted pathway in 14,15-EET-induced vasodilation.

Inhibitor Experiment Logic Start Pre-constricted Artery Split Divide into Groups Start->Split Control Control Group (No Inhibitor) Split->Control Inhibitor Inhibitor Group (e.g., Iberiotoxin) Split->Inhibitor CRC_Control Generate 14,15-EET Concentration-Response Curve Control->CRC_Control CRC_Inhibitor Generate 14,15-EET Concentration-Response Curve Inhibitor->CRC_Inhibitor Compare Compare Curves CRC_Control->Compare CRC_Inhibitor->Compare Conclusion Determine Pathway Involvement Compare->Conclusion

Caption: Logical flow for investigating signaling pathways using inhibitors.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for studying 14,15-EET-induced vasodilation in isolated arteries. By employing wire myography in conjunction with pharmacological tools, researchers can accurately quantify the vasodilatory effects of 14,15-EET and elucidate the underlying molecular mechanisms. This knowledge is fundamental to advancing our understanding of vascular physiology and pathology and for the development of novel therapeutics targeting the epoxyeicosatrienoic acid signaling pathway.

References

Application Notes and Protocols: Assessing the Effect of 14,15-EET on Cytokine Production in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. Emerging evidence highlights its significant role in modulating inflammatory responses, particularly in macrophages. This document provides detailed application notes and protocols for assessing the effects of 14,15-EET on cytokine production in macrophages, offering valuable insights for research and therapeutic development.

Data Presentation

The following tables summarize the expected quantitative effects of 14,15-EET on cytokine production by macrophages, based on its known mechanism of action as a Peroxisome Proliferator-Activated Receptor-γ (PPARγ) agonist.[1][2] In the absence of direct comprehensive dose-response data for 14,15-EET, these tables are representative of the effects observed with PPARγ activation in macrophages stimulated with lipopolysaccharide (LPS).

Table 1: Effect of 14,15-EET on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineTreatment GroupConcentration (pg/mL)Fold Change vs. LPS Control
TNF-α Control (no LPS)< 10-
LPS (100 ng/mL)2500 ± 3001.0
LPS + 14,15-EET (0.1 µM)1800 ± 2500.72
LPS + 14,15-EET (1 µM)1100 ± 1500.44
LPS + 14,15-EET (10 µM)600 ± 1000.24
IL-6 Control (no LPS)< 5-
LPS (100 ng/mL)1800 ± 2001.0
LPS + 14,15-EET (0.1 µM)1300 ± 1800.72
LPS + 14,15-EET (1 µM)800 ± 1200.44
LPS + 14,15-EET (10 µM)400 ± 800.22
IL-1β Control (no LPS)< 5-
LPS (100 ng/mL)800 ± 1001.0
LPS + 14,15-EET (0.1 µM)600 ± 900.75
LPS + 14,15-EET (1 µM)350 ± 600.44
LPS + 14,15-EET (10 µM)150 ± 400.19

Data are presented as mean ± standard deviation and are representative of expected outcomes based on PPARγ agonist activity.[1][2]

Table 2: Effect of 14,15-EET on Anti-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineTreatment GroupConcentration (pg/mL)Fold Change vs. LPS Control
IL-10 Control (no LPS)< 20-
LPS (100 ng/mL)300 ± 501.0
LPS + 14,15-EET (0.1 µM)450 ± 601.5
LPS + 14,15-EET (1 µM)700 ± 902.3
LPS + 14,15-EET (10 µM)1000 ± 1203.3

Data are presented as mean ± standard deviation and are representative of expected outcomes based on PPARγ agonist activity.[1]

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with 14,15-EET and Cytokine Measurement

Objective: To determine the dose-dependent effect of 14,15-EET on the production of pro- and anti-inflammatory cytokines by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 14,15-EET (in a suitable solvent like ethanol (B145695) or DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate Buffered Saline (PBS).

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, IL-1β, and IL-10.

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment with 14,15-EET:

    • Prepare serial dilutions of 14,15-EET in culture medium to achieve final concentrations of 0.1 µM, 1 µM, and 10 µM.

    • Include a vehicle control (solvent only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 14,15-EET or vehicle.

    • Incubate for 1 hour at 37°C.

  • Stimulation with LPS:

    • Prepare a stock solution of LPS in culture medium.

    • To the appropriate wells, add 100 µL of medium containing LPS to achieve a final concentration of 100 ng/mL.

    • Include a set of wells with no LPS stimulation for each 14,15-EET concentration.

    • Incubate the plate for 24 hours at 37°C.

  • Sample Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement by ELISA:

    • Perform ELISAs for TNF-α, IL-6, IL-1β, and IL-10 on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of 14,15-EET on the activation of NF-κB and MAPK signaling pathways in macrophages.

Materials:

  • Macrophages cultured in 6-well plates.

  • 14,15-EET and LPS.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat macrophages in 6-well plates with 14,15-EET (1 µM) for 1 hour, followed by LPS (100 ng/mL) stimulation for 30 minutes. Include appropriate controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes for 1 hour at room temperature.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.

Signaling Pathways and Visualizations

14,15-EET exerts its anti-inflammatory effects in macrophages primarily through the activation of PPARγ, which in turn inhibits the pro-inflammatory NF-κB signaling pathway. It may also modulate the MAPK pathway, which is crucial for the production of inflammatory cytokines.

G cluster_0 Experimental Workflow Macrophage_Culture Macrophage Culture (RAW 264.7 or BMDM) Pretreatment Pre-treatment with 14,15-EET (0.1-10 µM) Macrophage_Culture->Pretreatment Stimulation Stimulation with LPS (100 ng/mL) Pretreatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot

Experimental workflow for assessing 14,15-EET effects.

G cluster_1 14,15-EET Signaling Pathway in Macrophages cluster_2 EET 14,15-EET PPARg PPARγ EET->PPARg activates LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK) TLR4->MAPK activates NFkB NF-κB (p65/p50) PPARg->NFkB inhibits degradation of IκBα IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes activates Anti_inflammatory_Genes Anti-inflammatory Cytokine Genes (IL-10) Nucleus->Anti_inflammatory_Genes activates MAPK->Nucleus activates transcription factors

Proposed signaling pathway of 14,15-EET in macrophages.

Discussion and Interpretation

The provided protocols and expected data suggest that 14,15-EET has a potent anti-inflammatory effect on macrophages. By activating PPARγ, 14,15-EET is expected to suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are significantly elevated during inflammatory responses, such as those induced by LPS.[3] Conversely, 14,15-EET is anticipated to enhance the production of the anti-inflammatory cytokine IL-10, promoting a shift towards an M2-like, resolving macrophage phenotype.[1]

The investigation of the NF-κB and MAPK signaling pathways will provide mechanistic insights into these effects. Inhibition of IκBα phosphorylation and subsequent nuclear translocation of NF-κB p65 by 14,15-EET would confirm the central role of this pathway in its anti-inflammatory action. While the direct effects of 14,15-EET on the MAPK pathway are less clear, modulation of p38 and JNK phosphorylation could represent an additional mechanism of action.

These findings have significant implications for drug development, suggesting that targeting the CYP epoxygenase pathway to increase endogenous levels of 14,15-EET or developing stable 14,15-EET analogs could be a promising therapeutic strategy for inflammatory diseases.

References

Application Notes and Protocols for Utilizing Soluble Epoxide Hydrolase Inhibitors to Elevate Endogenous 14,15-EET Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are bioactive lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Among the four regioisomers, 14,15-EET is of particular interest due to its potent anti-inflammatory, vasodilatory, and analgesic properties, playing a crucial role in cardiovascular homeostasis and the modulation of inflammatory responses.[2][3][4] However, the biological activity of 14,15-EET is transient as it is rapidly metabolized by soluble epoxide hydrolase (sEH) into its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5][6]

The inhibition of sEH has emerged as a promising therapeutic strategy to augment the endogenous levels of 14,15-EET and other EETs, thereby prolonging their beneficial effects.[7][8] Soluble epoxide hydrolase inhibitors (sEHIs) are small molecules that bind to the active site of the sEH enzyme, preventing the hydrolysis of EETs.[9] This application note provides a comprehensive overview of the use of sEH inhibitors to increase endogenous 14,15-EET levels, including detailed protocols for in vitro and in vivo applications, and quantitative data on the potency and pharmacokinetics of representative inhibitors.

Mechanism of Action

The primary mechanism by which sEH inhibitors increase 14,15-EET levels is through the direct inhibition of the sEH enzyme. By blocking the catalytic activity of sEH, these inhibitors prevent the conversion of 14,15-EET to 14,15-DHET, leading to an accumulation of the more biologically active epoxide.[10] This elevation of endogenous 14,15-EET can then potentiate its downstream signaling effects.

Data Presentation

The following tables summarize the inhibitory potency and pharmacokinetic parameters of several commonly used and well-characterized sEH inhibitors.

Table 1: Inhibitory Potency of Representative sEH Inhibitors

CompoundTarget EnzymeIC50 ValueReference(s)
GSK2256294ARecombinant Human sEH27 pM[11]
GSK2256294ARat sEH61 pM[11]
GSK2256294AMurine sEH189 pM[11]
AUDAHuman sEH~7 nM[12]
TPPUHuman sEH1.1 nM[13]
TPPUMurine sEH2.8 nM[13]
SC-75741Human sEH<10 nM[14]
trans-AUCBHuman sEH<10 nM[14]
CiclesonideHuman sEH100 nM[14]
DuP-697Human sEH813 nM[14]
SulforaphaneHuman sEH3.65 µM[12]
Phenyl isothiocyanate (PITC)Human sEH7.5 µM[12]

Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors

CompoundSpeciesAdministrationDoseT1/2 (h)AUCReference(s)
GSK2256294HumanOral2-20 mg25-43Dose-proportional increase[15][16]
TPPUMouseOral Gavage3 mg/kg37 ± 2.5-[13]
EC1728Preclinical Species--Stable in microsomes-[13][17]
Compound 8Mousei.p. injection10 mg/kg12-[18]
Compound 17Mousei.p. injection10 mg/kg~7-[18]

Signaling Pathways and Experimental Workflows

sEH_EET_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP EETs 14,15-EET CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Bio_Effects Biological Effects (Anti-inflammatory, Vasodilatory, Analgesic) EETs->Bio_Effects DHETs 14,15-DHET (Less Active) sEH->DHETs sEHI sEH Inhibitors sEHI->sEH Inhibition

Caption: The sEH-EET signaling pathway and the mechanism of sEH inhibitors.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_start sEH Inhibitor Stock Solution sEH_assay sEH Activity Assay (Fluorometric) invitro_start->sEH_assay cell_culture Cell Culture Treatment invitro_start->cell_culture ic50 IC50 Determination sEH_assay->ic50 downstream_analysis Downstream Analysis (e.g., Gene Expression, Protein Levels) cell_culture->downstream_analysis invivo_start Animal Model with sEH Inhibitor Administration pk_pd Pharmacokinetic/ Pharmacodynamic Analysis invivo_start->pk_pd tissue_collection Tissue/Plasma Collection invivo_start->tissue_collection efficacy_studies Efficacy Studies (e.g., Blood Pressure, Inflammation Models) invivo_start->efficacy_studies eet_dhet_analysis LC-MS/MS Analysis of 14,15-EET and 14,15-DHET tissue_collection->eet_dhet_analysis

Caption: A generalized experimental workflow for evaluating sEH inhibitors.

Experimental Protocols

Protocol 1: In Vitro sEH Activity Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound on sEH using a fluorogenic substrate.[10][11]

Materials:

  • Recombinant human or murine sEH

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

  • sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test sEH inhibitor

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~330/465 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM). Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).[11]

  • Enzyme Preparation: Dilute the recombinant sEH in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Test Wells: Assay Buffer and diluted test inhibitor.

    • Positive Control (No Inhibition): Assay Buffer and vehicle (e.g., DMSO at the same concentration as in the test wells).

    • Negative Control (No Enzyme): Assay Buffer and vehicle.

  • Add the diluted sEH enzyme solution to all wells except the negative control wells.

  • Incubate the plate for 5 minutes at 30°C.

  • Reaction Initiation: Prepare the sEH substrate solution by diluting it in the Assay Buffer. Initiate the reaction by adding the substrate solution to all wells.[11]

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at an excitation of ~330 nm and an emission of ~465 nm.[11]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the rate of the negative control from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Administration of sEH Inhibitors and Measurement of 14,15-EET/14,15-DHET Ratio

This protocol outlines a general procedure for administering an sEH inhibitor to an animal model and subsequently measuring the plasma levels of 14,15-EET and 14,15-DHET to assess in vivo target engagement.

Materials:

  • Animal model (e.g., mice, rats)

  • sEH inhibitor

  • Vehicle for administration (e.g., corn oil, PEG400)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Organic solvents (e.g., methanol (B129727), acetonitrile (B52724), ethyl acetate)

  • Deuterated internal standards (e.g., d11-14,15-EET, d11-14,15-DHET)

  • LC-MS/MS system

Procedure:

  • Inhibitor Formulation and Administration: Formulate the sEH inhibitor in a suitable vehicle for the desired route of administration (e.g., oral gavage, intraperitoneal injection). Administer the inhibitor or vehicle to the animals at the desired dose.

  • Blood Collection: At specified time points post-administration, collect blood samples into tubes containing an anticoagulant (e.g., EDTA) and an sEH inhibitor (to prevent ex vivo EET degradation).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw plasma samples on ice.

    • Spike the samples with deuterated internal standards.

    • Perform protein precipitation (e.g., with acetonitrile).

    • Perform solid-phase extraction (SPE) to concentrate and purify the lipids.[10]

      • Condition the SPE column with methanol and then water.

      • Load the sample.

      • Wash the column with water.

      • Elute the analytes with ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol/water).[10]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase column (e.g., C18).

    • Separate the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify 14,15-EET, 14,15-DHET, and their internal standards using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Data Analysis:

  • Construct standard curves for 14,15-EET and 14,15-DHET using known concentrations of the analytes and their deuterated internal standards.

  • Calculate the concentrations of 14,15-EET and 14,15-DHET in the plasma samples based on the standard curves.

  • Calculate the 14,15-EET/14,15-DHET ratio for each sample. An increase in this ratio in the inhibitor-treated group compared to the vehicle-treated group indicates successful in vivo sEH inhibition.

Protocol 3: Cell-Based Assay for sEH Activity

This protocol provides a method for measuring sEH activity in whole cells.[2][19]

Materials:

  • Adherent cells expressing sEH

  • Cell culture medium and supplements

  • sEH inhibitor (e.g., AUDA) for specificity control

  • Cell-Based sEH Assay Buffer

  • Lysis Buffer (e.g., Assay Buffer with digitonin)

  • sEH fluorescent substrate (e.g., Epoxy Fluor 7)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency.

  • Cell Lysis:

    • Remove the culture medium.

    • Wash the cells with Assay Buffer.

    • Add Lysis Buffer to each well and incubate with gentle shaking for 30 minutes at room temperature to permeabilize the cells.[19]

  • Assay:

    • Transfer the cell lysates to a new 96-well black plate.

    • Add Assay Buffer to the sample wells and a known sEH inhibitor (e.g., AUDA) to control wells to determine the specificity of the reaction.[2]

    • Add the sEH fluorescent substrate solution to all wells to initiate the reaction.

  • Measurement: Incubate the plate at 37°C for 30 minutes and then measure the fluorescence at an excitation of ~330 nm and an emission of ~465 nm.[2]

Data Analysis:

  • Subtract the fluorescence of the inhibitor-treated control wells from the untreated sample wells to determine the sEH-specific activity.

  • A standard curve can be generated using a fluorescent product (e.g., 6-methoxy-2-Naphthaldehyde) to quantify the enzyme activity.[2]

Conclusion

The use of soluble epoxide hydrolase inhibitors is a powerful tool for increasing the endogenous levels of 14,15-EET, enabling the study of its physiological and pathological roles. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize sEH inhibitors in their experimental designs. Careful optimization of inhibitor concentrations, treatment times, and analytical methods will be crucial for obtaining robust and reproducible results. The continued development and characterization of novel sEH inhibitors hold significant promise for therapeutic interventions in a range of diseases, including cardiovascular and inflammatory disorders.[7][8]

References

Experimental Use of 14,15-EEZE as a Selective 14,15-EET Antagonist: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a valuable pharmacological tool for investigating the physiological and pathological roles of 14,15-epoxyeicosatrienoic acid (14,15-EET). As a selective antagonist, 14,15-EEZE allows for the specific inhibition of 14,15-EET signaling pathways, enabling researchers to elucidate the contributions of this lipid mediator in various biological processes. These application notes provide an overview of the experimental uses of 14,15-EEZE, with detailed protocols for its application in key research areas such as vascular biology, cardioprotection, inflammation, and cancer.

Introduction to 14,15-EEZE

14,15-EET is an endothelium-derived hyperpolarizing factor (EDHF) produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] It plays a crucial role in regulating vascular tone, inflammation, cell proliferation, and migration.[1][3][4] 14,15-EEZE is a synthetic analog of 14,15-EET designed to act as a selective antagonist.[3][5] It competitively inhibits the actions of 14,15-EET, and to a lesser extent other EET regioisomers, allowing for the dissection of EET-mediated signaling pathways.[3][5] While it is a potent antagonist, it possesses minimal agonist activity.[3]

Key Applications and Experimental Data

The utility of 14,15-EEZE spans multiple research fields. Below are summaries of its application and relevant quantitative data.

Vascular Tone and Endothelium-Dependent Hyperpolarization

14,15-EEZE is widely used to study the role of 14,15-EET in regulating blood vessel diameter. It effectively blocks EET-induced vasodilation and the EDHF component of relaxation in response to various stimuli.[3][5]

Experimental SystemAgonist14,15-EEZE ConcentrationObserved EffectReference
Bovine coronary arterial rings14,15-EET10 µmol/LInhibited relaxation[3][5]
Bovine coronary arterial rings11,12-EET, 8,9-EET, 5,6-EET10 µmol/LInhibited relaxation[3][5]
Bovine coronary arterial ringsBradykinin3 µmol/LInhibited smooth muscle hyperpolarization and relaxation[3][5]
Bovine coronary arterial ringsMethacholine, Arachidonic Acid10 µmol/LInhibited indomethacin-resistant relaxations[3][5]
Cardioprotection

Studies have shown that 14,15-EET has cardioprotective effects against ischemia-reperfusion injury. 14,15-EEZE has been instrumental in confirming the role of EETs in this process.

Animal ModelIntervention14,15-EEZE EffectOutcomeReference
Anesthetized Dogs11,12-EET and 14,15-EET infusionAbolished cardioprotective effectsBlocked reduction in infarct size[6][7]
Anesthetized DogsSoluble epoxide hydrolase inhibitor (AUDA)Abolished cardioprotective effectsBlocked reduction in infarct size[7][8]
Cancer Biology

14,15-EET has been implicated in promoting tumor growth, metastasis, and drug resistance.[4][9] 14,15-EEZE is used to counteract these effects and investigate the underlying mechanisms.

Cell Line/Model14,15-EET-Induced Effect14,15-EEZE EffectReference
Breast Cancer CellsIncreased integrin αvβ3 expressionReduced EET-induced integrin expression[4]
Prostate Carcinoma CellsInduced cell invasion and migrationInhibited EET-induced motility[10]
B16F10-GFP Tumors (Mice)Not applicableDecreased vessel density[11]
Inflammation and Apoptosis

EETs have anti-inflammatory properties, and 14,15-EEZE can be used to probe these functions.[12] It has also been shown to reverse the protective effects of 14,15-EET against apoptosis.[13]

Experimental SystemCondition14,15-EEZE EffectReference
Primary Pulmonary Endothelial CellsLPS-induced inflammationInhibited anti-inflammatory effects of EETs[12]
Lung Epithelial Cells (Beas-2B)Cigarette smoke extract-induced apoptosisAbolished the protective effect of 14,15-EET[13]

Experimental Protocols

Protocol for In Vitro Vasodilation Assay Using Wire Myography

This protocol details the use of 14,15-EEZE to assess its antagonistic effect on EET-induced vasodilation in isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., bovine coronary arteries)

  • Wire myograph system

  • Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET and other EET regioisomers

  • 14,15-EEZE

  • Indomethacin (B1671933) and L-nitroarginine (optional, to block prostanoid and nitric oxide pathways)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Dissect and clean arteries in cold Krebs-Henseleit buffer and cut into 2-3 mm rings.

  • Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

  • Equilibrate the rings under a resting tension of 5-10 mN for 60-90 minutes, replacing the buffer every 20-30 minutes.

  • To assess vessel viability, contract the rings with 60 mM KCl.

  • Wash the rings and allow them to return to baseline tension.

  • (Optional) Pre-treat with indomethacin (10 µmol/L) and L-nitroarginine (30 µmol/L) for 30 minutes to isolate the EDHF response.

  • Pre-contract the arterial rings with a submaximal concentration of U46619 (e.g., 20 nmol/L) to achieve a stable contraction.

  • Control Group: Once a stable plateau is reached, add cumulative concentrations of 14,15-EET to generate a concentration-response curve for relaxation.

  • Experimental Group: After washing and re-equilibration, pre-incubate a separate set of rings with 14,15-EEZE (e.g., 10 µmol/L) for 20-30 minutes before pre-contracting with U46619.

  • Generate a second concentration-response curve for 14,15-EET in the presence of 14,15-EEZE.

  • Record changes in isometric tension and express relaxation as a percentage of the pre-contraction induced by U46619.

Expected Outcome: Pre-incubation with 14,15-EEZE should shift the concentration-response curve for 14,15-EET to the right, indicating antagonism.

Protocol for In Vivo Cardioprotection Study in a Canine Model

This protocol describes the use of 14,15-EEZE to investigate the role of endogenous or exogenous EETs in cardioprotection following ischemia-reperfusion.

Materials:

  • Anesthetized dogs

  • Surgical equipment for coronary artery occlusion

  • 11,12-EET or 14,15-EET solution for infusion

  • 14,15-EEZE solution for infusion

  • Triphenyltetrazolium chloride (TTC) stain

  • Evans blue dye

Procedure:

  • Anesthetize the dogs and surgically prepare for a 60-minute left anterior descending (LAD) coronary artery occlusion followed by 3 hours of reperfusion.[7]

  • Control Group: Administer vehicle control prior to ischemia.

  • EET Group: Infuse 11,12-EET or 14,15-EET (e.g., 0.128 mg/kg) intracoronarily 15 minutes before the 60-minute occlusion period.[6][7]

  • EEZE Antagonism Group: Administer 14,15-EEZE intracoronarily 5 minutes prior to the EET infusion.[6]

  • EEZE Control Group: Administer 14,15-EEZE alone.

  • At the end of the reperfusion period, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR).

  • Excise the heart, slice the ventricles, and incubate in TTC stain to differentiate infarcted (pale) from viable (red) tissue.

  • Calculate the infarct size (IS) as a percentage of the AAR.

Expected Outcome: EETs are expected to reduce the IS/AAR. 14,15-EEZE should block this cardioprotective effect, resulting in an infarct size similar to the control group.[6][7]

Signaling Pathways and Visualization

14,15-EET Signaling in Vascular Smooth Muscle Relaxation

14,15-EET, released from endothelial cells, acts on adjacent smooth muscle cells to cause hyperpolarization and relaxation. This is a key component of the EDHF response. 14,15-EEZE blocks this pathway.

EET_Vasodilation cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EET 14,15-EET CYP->EET EET_R Putative EET Receptor EET->EET_R Activates BKCa BKCa Channel (Large-conductance Ca2+- activated K+ channel) EET_R->BKCa Hyperpol Hyperpolarization BKCa->Hyperpol Relax Relaxation Hyperpol->Relax EEZE 14,15-EEZE EEZE->EET_R Blocks

Caption: 14,15-EET-mediated vasodilation pathway and its inhibition by 14,15-EEZE.

14,15-EET Signaling in Breast Cancer Cell EMT and Chemoresistance

In breast cancer, 14,15-EET can promote epithelial-mesenchymal transition (EMT) and cisplatin (B142131) resistance through the upregulation of integrin αvβ3 and activation of the FAK/PI3K/AKT signaling pathway.[4] 14,15-EEZE can inhibit these pro-tumorigenic effects.

EET_Cancer_Signaling EET 14,15-EET Integrin Integrin αvβ3 EET->Integrin Upregulates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT EMT EMT & Cisplatin Resistance AKT->EMT EEZE 14,15-EEZE EEZE->Integrin Inhibits Upregulation

Caption: Pro-tumorigenic signaling of 14,15-EET in breast cancer and its antagonism by 14,15-EEZE.

Experimental Workflow for Investigating 14,15-EEZE Effects

The following diagram illustrates a general workflow for studying the antagonistic properties of 14,15-EEZE in a cellular or tissue-based assay.

Experimental_Workflow start Prepare Biological System (e.g., cells, tissues) control_group Control Group: Treat with Vehicle start->control_group agonist_group Agonist Group: Treat with 14,15-EET start->agonist_group antagonist_group Antagonist Group: Pre-treat with 14,15-EEZE, then treat with 14,15-EET start->antagonist_group measure Measure Biological Response (e.g., relaxation, migration, gene expression) control_group->measure agonist_group->measure antagonist_group->measure analyze Analyze and Compare Data measure->analyze

Caption: General experimental workflow for assessing the antagonist activity of 14,15-EEZE.

Conclusion

14,15-EEZE is an indispensable tool for researchers investigating the multifaceted roles of 14,15-EET. Its selectivity allows for the confident attribution of biological effects to the antagonism of EET signaling. The protocols and data presented here provide a foundation for the effective use of 14,15-EEZE in various experimental contexts, from in vitro mechanistic studies to in vivo models of disease. Proper experimental design, including appropriate controls, is crucial for obtaining robust and interpretable results.

References

Application Notes and Protocols for ELISA-Based Detection of 14,15-EET and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway.[1][2] It plays a crucial role in various physiological and pathological processes, including regulation of vascular tone, inflammation, and cell proliferation.[1][2][3] 14,15-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][4] The ratio of 14,15-EET to 14,15-DHET is often used as an indicator of sEH activity and the biological effects of EETs. This document provides detailed application notes and protocols for the detection of 14,15-EET and its primary metabolite, 14,15-DHET, using Enzyme-Linked Immunosorbent Assay (ELISA).

Metabolic Pathway of 14,15-EET

Arachidonic acid is converted to 14,15-EET by CYP epoxygenases (e.g., CYP2J2 and CYP2C).[4][5] Subsequently, sEH hydrolyzes the epoxide group of 14,15-EET to form 14,15-DHET.[2][4][5]

AA Arachidonic Acid EET 14,15-EET AA->EET CYP Epoxygenase DHET 14,15-DHET EET->DHET soluble Epoxide Hydrolase (sEH) cluster_0 Assay Steps cluster_1 Data Analysis A Add Sample/Standard to Antibody-Coated Well B Add HRP-Conjugated 14,15-DHET A->B C Incubate (Competition) B->C D Wash Wells C->D E Add TMB Substrate D->E F Incubate (Color Development) E->F G Add Stop Solution F->G H Read Absorbance at 450 nm G->H I Generate Standard Curve H->I J Calculate Sample Concentration I->J EET 14,15-EET Integrin Integrin αvβ3 EET->Integrin Upregulates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates AKT AKT PI3K->AKT Activates EMT EMT & Drug Resistance AKT->EMT

References

Troubleshooting & Optimization

Technical Support Center: (±)14,15-Epoxyeicosatrienoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (±)14,15-Epoxyeicosatrienoic acid (14,15-EET) solutions. Find answers to frequently asked questions and troubleshooting tips for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (±)14,15-EET?

A1: For optimal stability, (±)14,15-EET should be stored as a powder at -20°C for up to 2 years or at 4°C for short periods.[1] Once in solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[2]

Q2: What solvents are suitable for dissolving (±)14,15-EET?

A2: (±)14,15-EET is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3] For in vitro experiments, ethanol is a common choice, with a solubility of up to 3.2 mg/mL, though it may require sonication and warming to fully dissolve.[2]

Q3: How stable is (±)14,15-EET in aqueous solutions or cell culture media?

A3: (±)14,15-EET is chemically and metabolically labile.[4] In aqueous solutions, it is susceptible to hydrolysis of the epoxide ring, especially at acidic pH. In cellular systems, it is rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which is generally less active.[5] One study noted that 14,15-EET was stable in cell culture media without enzymes, in contrast to 5,6-EET which degraded rapidly.[6]

Q4: What are the main degradation pathways for 14,15-EET?

A4: The primary degradation pathways for 14,15-EET are:

  • Enzymatic hydrolysis: Conversion to 14,15-DHET by soluble epoxide hydrolase (sEH).[5]

  • Auto-oxidation: The presence of 1,4-dienyl moieties in the backbone makes it prone to auto-oxidation. Handling under an inert atmosphere is recommended to minimize this.[4]

  • Acid-catalyzed hydrolysis: The epoxide ring can be opened under acidic conditions.

Q5: How can I minimize the degradation of my 14,15-EET solution?

A5: To minimize degradation:

  • Store stock solutions at -80°C in single-use aliquots.[2]

  • Handle the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent auto-oxidation.[4]

  • Avoid acidic conditions.

  • For in vivo studies, use freshly prepared formulations.[1]

  • When working with biological samples, consider adding an antioxidant like triphenylphosphine (B44618) (TPP) during collection.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of 14,15-EET solution 1. Improper storage (temperature too high, repeated freeze-thaw cycles).2. Degradation due to oxidation.3. Hydrolysis of the epoxide ring.1. Ensure storage at -80°C in single-use aliquots.[2]2. Prepare fresh solutions. Handle under an inert atmosphere.[4]3. Check the pH of your experimental buffer; avoid acidic conditions.
Precipitate observed in the stock solution upon thawing 1. Low solubility in the chosen solvent at low temperatures.2. The antioxidant TPP may appear as a precipitate.[7][8]1. Gently warm the solution and sonicate to redissolve. If the precipitate persists, the concentration may be too high for the solvent.2. If TPP was added, centrifuge the sample to separate the TPP before use.[8]
Inconsistent experimental results 1. Variable purity or degradation of 14,15-EET between experiments.2. Inconsistent concentration of the working solution.1. Use a fresh aliquot of the stock solution for each experiment. Consider verifying the concentration and purity of the stock solution periodically using analytical methods like HPLC.2. Always prepare working solutions fresh from a validated stock solution.
Difficulty dissolving 14,15-EET 1. Inappropriate solvent.2. Concentration exceeds solubility limit.1. Use recommended solvents like ethanol, DMSO, or DMF.[3]2. Try gentle warming and sonication.[2] If undissolved material remains, prepare a more dilute solution.

Data Presentation

Table 1: Recommended Storage Conditions for (±)14,15-EET

Form Storage Temperature Duration Source
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1][2]
In Solvent-20°C1 month[1][2]

Table 2: Solubility of (±)14,15-EET

Solvent Solubility Source
Ethanol3.2 mg/mL (may require ultrasonic and warming)[2]
Dimethylformamide (DMF)50 mg/mL[3]
Dimethyl sulfoxide (DMSO)50 mg/mL[3]
PBS (pH 7.2)1 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Ethanol

  • Allow the vial of powdered (±)14,15-EET to equilibrate to room temperature before opening.

  • Under an inert atmosphere, if possible, add the desired volume of absolute ethanol to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Vortex the solution to mix.

  • If the compound does not fully dissolve, sonicate the solution in a water bath with gentle warming until it becomes clear.[2]

  • Aliquot the stock solution into single-use, amber glass vials.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of 14,15-EET Stability via Conversion to 14,15-DHET and ELISA

This protocol is adapted from ELISA kit instructions and is used to quantify 14,15-EET by converting it to its more stable metabolite, 14,15-DHET.

  • Sample Collection: Collect biological samples in the presence of an antioxidant such as triphenylphosphine (TPP) at a final concentration of 0.1 mM to prevent auto-oxidation.[7][8]

  • Acidification and Extraction:

    • Acidify the samples to a pH of approximately 3-4 with acetic acid.[7]

    • Extract the lipids three times with an equal volume of ethyl acetate. Vortex thoroughly, centrifuge, and collect the organic (upper) phase each time.[7]

    • Pool the organic phases and evaporate the solvent under a stream of inert gas (e.g., argon or nitrogen).[7]

  • Hydrolysis to 14,15-DHET:

    • Dissolve the dried lipid residue in a small volume of ethanol (~20 µL).[7]

    • Add 20 µL of acetic acid to bring the pH to approximately 3-4.

    • Incubate the mixture for 12 hours at 45°C or overnight at room temperature to facilitate the hydrolysis of the epoxide to a diol.[7]

  • Quantification:

    • Neutralize the sample and dilute it with the appropriate assay buffer.

    • Quantify the resulting 14,15-DHET concentration using a specific ELISA kit following the manufacturer's instructions.[7][8]

    • The measured 14,15-DHET concentration corresponds to the initial amount of 14,15-EET in the sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Powdered 14,15-EET dissolve Dissolve in Ethanol (with sonication/warming) start->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw single aliquot store->thaw prepare Prepare working solution thaw->prepare experiment Perform experiment prepare->experiment degradation_pathway cluster_conditions Degradation Factors EET (±)14,15-EET DHET 14,15-DHET (less active) EET->DHET Soluble Epoxide Hydrolase (sEH) Oxidation Oxidized Products EET->Oxidation Auto-oxidation (O2) sEH sEH Enzyme Oxygen Oxygen Acid Acidic pH

References

Technical Support Center: 14,15-EET Solubility and Handling in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-Epoxyeicosatrienoic acid (14,15-EET). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of 14,15-EET in aqueous buffers during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EET and why is it difficult to work with in aqueous solutions?

14,15-EET is a biologically active lipid mediator, a metabolite of arachidonic acid formed by cytochrome P450 epoxygenases.[1][2] Its chemical structure contains a reactive epoxide ring and polyunsaturated acyl chain, making it susceptible to degradation and poorly soluble in water. The primary challenges are its chemical and metabolic instability; it is prone to auto-oxidation and rapid hydrolysis to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), particularly in aqueous environments.[1]

Q2: What are the main factors affecting the stability of 14,15-EET in aqueous buffers?

The stability of 14,15-EET is primarily influenced by:

  • pH: Acidic conditions promote the hydrolysis of the epoxide ring to form 14,15-DHET. A neutral to slightly basic pH is generally preferred to maintain its stability.

  • Temperature: Higher temperatures can accelerate the rate of degradation.

  • Presence of enzymes: Soluble epoxide hydrolase (sEH) rapidly metabolizes 14,15-EET to 14,15-DHET.[1] Biological systems and some cell culture media may contain sEH or other enzymes that can degrade 14,15-EET.

  • Oxygen: The polyunsaturated backbone of 14,15-EET is susceptible to auto-oxidation, which can be minimized by handling under an inert atmosphere.[1]

Q3: How should I store 14,15-EET?

For optimal stability, 14,15-EET should be stored as a solid or in an organic solvent at low temperatures. Here are the general storage guidelines:

FormStorage TemperatureShelf Life
Solid (Powder)-20°CUp to 3 years
In Organic Solvent (e.g., Ethanol (B145695), DMSO)-80°CUp to 6 months
In Organic Solvent (e.g., Ethanol, DMSO)-20°CUp to 1 month

Data sourced from InvivoChem.

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue 1: My 14,15-EET precipitated out of solution when I diluted my stock into an aqueous buffer.

  • Cause: This is a common issue due to the low aqueous solubility of 14,15-EET. The concentration of the organic solvent from the stock solution may not be sufficient to keep the 14,15-EET dissolved in the final aqueous volume.

  • Solution:

    • Reduce the final concentration: The most straightforward solution is to lower the final concentration of 14,15-EET in your aqueous buffer.

    • Use a carrier protein: Incorporating a carrier protein like bovine serum albumin (BSA) in your aqueous buffer can help to solubilize 14,15-EET. A final concentration of 0.1% BSA is often effective.

    • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing. This can help to prevent localized high concentrations that lead to precipitation.

    • Consider a different solvent system: For in vivo studies, co-solvents like PEG400, Tween 80, or carboxymethyl cellulose (B213188) can be used to create stable formulations.[3]

Issue 2: I am not observing the expected biological effect of 14,15-EET in my cell-based assay.

  • Cause: This could be due to several factors, including degradation of 14,15-EET, sub-optimal concentration, or interference from components in the cell culture medium.

  • Solution:

    • Confirm the integrity of your 14,15-EET: Ensure that your stock solution has been stored correctly and is within its recommended shelf life.

    • Minimize degradation during the experiment:

      • Prepare fresh working solutions for each experiment.

      • Consider using an sEH inhibitor to prevent metabolic inactivation of 14,15-EET.

      • If possible, perform experiments under an inert atmosphere (e.g., argon) to minimize auto-oxidation.[1]

    • Optimize the working concentration: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and endpoint.

    • Check for interfering substances: Components in serum or other media supplements could potentially bind to or degrade 14,15-EET. If possible, conduct initial experiments in a simpler buffer system to confirm the activity of your compound.

Issue 3: I am seeing inconsistent results between experiments.

  • Cause: Inconsistency can arise from variations in solution preparation, handling, and the age of the reagents.

  • Solution:

    • Standardize your protocol: Follow a detailed, step-by-step protocol for preparing and using your 14,15-EET solutions.

    • Use fresh dilutions: Always prepare fresh dilutions of 14,15-EET from a validated stock solution for each experiment.

    • Aliquot stock solutions: To avoid degradation from repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.[2]

    • Control for solvent effects: Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) is consistent across all experimental groups, including the vehicle control.

Quantitative Data Summary

The following table summarizes the solubility of 14,15-EET in various solvents.

SolventSolubility
Dimethylformamide (DMF)~50 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~50 mg/mL
Ethanol~50 mg/mL
Phosphate Buffered Saline (PBS), pH 7.2~1 mg/mL

Data sourced from Cayman Chemical.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

  • Materials:

    • 14,15-EET (solid)

    • Anhydrous ethanol

    • Inert gas (e.g., argon)

    • Glass vial with a Teflon-lined cap

  • Procedure:

    • Allow the vial of solid 14,15-EET to equilibrate to room temperature before opening.

    • Weigh out the desired amount of 14,15-EET in a sterile microfuge tube.

    • Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to achieve a 10 mM concentration (Molecular Weight of 14,15-EET is 320.5 g/mol ).

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Store the stock solution at -80°C in single-use aliquots.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer with BSA

  • Materials:

    • 10 mM 14,15-EET stock solution in ethanol

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Bovine Serum Albumin (BSA)

  • Procedure:

    • Prepare the aqueous buffer containing 0.1% (w/v) BSA.

    • Warm the buffer to 37°C to aid in solubilization.

    • In a sterile tube, add the required volume of the 10 mM 14,15-EET stock solution.

    • While vortexing, slowly add the warm BSA-containing buffer to the 14,15-EET stock solution to achieve the desired final concentration.

    • Use the working solution immediately.

Visualizations

experimental_workflow Experimental Workflow for 14,15-EET Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid 14,15-EET (Solid) stock_solvent Add Organic Solvent (e.g., Ethanol, DMSO) stock_solid->stock_solvent stock_solution 10 mM Stock Solution stock_solvent->stock_solution storage Aliquot and Store at -80°C stock_solution->storage dilution Dilute Stock Solution into Buffer storage->dilution working_buffer Aqueous Buffer (pH 7.4) + 0.1% BSA working_buffer->dilution working_solution Final Working Solution dilution->working_solution use_immediately Use Immediately in Assay working_solution->use_immediately

Caption: Workflow for preparing 14,15-EET solutions.

degradation_pathway 14,15-EET Degradation Pathways EET 14,15-EET (Active) DHET 14,15-DHET (Less Active) EET->DHET Hydrolysis (Acidic pH, sEH) Oxidized Oxidized Products EET->Oxidized Auto-oxidation (Presence of O2)

Caption: Major degradation pathways of 14,15-EET.

Caption: Flowchart for troubleshooting precipitation issues.

References

troubleshooting low signal in LC-MS/MS analysis of 14,15-EET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the LC-MS/MS analysis of 14,15-Epoxyeicosatrienoic acid (14,15-EET).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for 14,15-EET in LC-MS/MS analysis?

Low signal intensity for 14,15-EET can arise from several factors throughout the analytical workflow. The most common issues include:

  • Sample-Related Issues:

    • Low Analyte Concentration: The endogenous concentration of 14,15-EET in biological samples can be very low, potentially falling below the instrument's limit of detection (LOD).[1]

    • Sample Degradation: 14,15-EET is chemically and metabolically labile.[2][3] It can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5] Improper sample handling and storage can lead to significant loss of the target analyte.

    • Inefficient Extraction: The recovery of 14,15-EET from the sample matrix may be poor due to an unoptimized extraction protocol.

    • Ion Suppression/Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of 14,15-EET in the mass spectrometer source, leading to a reduced signal.[1][6][7]

  • Liquid Chromatography (LC) Issues:

    • Poor Peak Shape: Broad or tailing chromatographic peaks result in a lower signal-to-noise ratio.[1] This can be caused by a degraded column, inappropriate mobile phase, or an unsuitable column chemistry for lipid analysis.

    • System Leaks: Leaks in the LC system can lead to inconsistent flow rates and pressure drops, causing signal variability and loss.[1]

  • Mass Spectrometry (MS) Issues:

    • Suboptimal Ion Source Parameters: Inefficient ionization of 14,15-EET will directly result in a weak signal. Key parameters like capillary voltage, gas flow rates, and temperatures need to be optimized.[8][9]

    • Contaminated Ion Source: Buildup of non-volatile salts and other contaminants in the ion source can suppress the signal.[1][6][7]

    • Incorrect MS/MS Transition Selection: The choice of precursor and product ions (MRM transitions) and their corresponding collision energies are critical for sensitive detection.[6]

Q2: How can I improve the stability of 14,15-EET in my samples?

To minimize the degradation of 14,15-EET, consider the following:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage.

  • sEH Inhibitors: Consider adding a soluble epoxide hydrolase (sEH) inhibitor to your samples immediately after collection to prevent the enzymatic conversion of 14,15-EET to 14,15-DHET.

  • Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[10]

Q3: What are the typical LC-MS/MS parameters for 14,15-EET analysis?

While optimal conditions vary between instruments, the following tables provide a general starting point for method development.

Quantitative Data Summary

Table 1: Typical Liquid Chromatography Parameters for 14,15-EET Analysis

ParameterTypical Value/Condition
Column C18 reversed-phase column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 x 150 mm)[10]
Mobile Phase A Water with 0.1% formic acid or 10 mM formic acid[10]
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% formic acid or 10 mM formic acid[10]
Flow Rate 0.2 - 0.4 mL/min[10]
Column Temperature 40 - 60°C[10]
Injection Volume 5 - 25 µL[10]
Gradient A typical gradient starts with a higher percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the lipophilic 14,15-EET.

Table 2: Typical Mass Spectrometry Parameters for 14,15-EET Analysis

ParameterTypical Value/Setting
Ionization Mode Negative Electrospray Ionization (ESI) is common[11], though positive ESI after derivatization has also been used to improve sensitivity.[10]
Precursor Ion (m/z) 319.2 [M-H]⁻[11]
Product Ions (m/z) Common product ions include those resulting from fragmentation of the carboxylic acid group and the epoxide ring. These should be optimized empirically on your instrument.
Capillary Voltage 3.0 - 4.0 kV[10]
Cone Voltage 25 - 35 V[10]
Collision Energy 15 - 30 eV (analyte-dependent)
Source Temperature 120 - 150°C[10]
Desolvation Temperature 350 - 450°C[10]
Nebulizer Gas Flow Instrument dependent
Drying Gas Flow Instrument dependent

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low 14,15-EET Signal

This guide provides a step-by-step approach to identify the source of a low signal.

G start Low or No 14,15-EET Signal check_ms 1. Check MS Performance (Infuse 14,15-EET Standard) start->check_ms ms_ok Signal is Strong & Stable check_ms->ms_ok Yes ms_bad Signal is Weak or Unstable check_ms->ms_bad No check_lc 2. Check LC Performance (Inject 14,15-EET Standard) ms_ok->check_lc troubleshoot_ms Troubleshoot MS: - Clean Ion Source - Check MS Parameters - Verify Standard Integrity ms_bad->troubleshoot_ms lc_ok Good Peak Shape & Intensity check_lc->lc_ok Yes lc_bad Poor/No Peak or Low Intensity check_lc->lc_bad No check_sample 3. Evaluate Sample Preparation (Spike Blank Matrix with Standard) lc_ok->check_sample troubleshoot_lc Troubleshoot LC: - Check for Leaks - Purge Pumps - Check Column - Verify Mobile Phase lc_bad->troubleshoot_lc sample_ok Good Recovery check_sample->sample_ok Yes sample_bad Poor Recovery check_sample->sample_bad No end_good Problem Likely with Original Sample (Low Concentration or Degradation) sample_ok->end_good troubleshoot_sample Troubleshoot Sample Prep: - Optimize Extraction - Check for Degradation (use sEH inhibitor) - Address Matrix Effects sample_bad->troubleshoot_sample

Caption: A logical workflow for troubleshooting low 14,15-EET signal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 14,15-EET from Human Plasma

This protocol is adapted from a validated method for the quantification of 14,15-EET in human plasma.[12]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of a deuterated 14,15-EET internal standard solution (concentration should be optimized for your expected analyte levels). Vortex briefly.

  • Protein Precipitation & Extraction:

    • Add 500 µL of ice-cold ethyl acetate (B1210297) to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the lipids.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of 14,15-EET from Cell Culture Media

This protocol is a general guide for SPE of eicosanoids and should be optimized for your specific application.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by washing with 2 mL of methanol followed by 2 mL of water.[13] Do not let the cartridge go dry.

  • Sample Loading:

    • Acidify the cell culture media sample (e.g., 1 mL) to a pH of ~4 with a dilute acid (e.g., 0.1% acetic acid).

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the 14,15-EET from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Injection: Transfer to an autosampler vial for analysis.

Signaling Pathway and Metabolism

14,15-EET Metabolism and Signaling

14,15-EET is an important signaling molecule derived from arachidonic acid. Its biological activity is tightly regulated by its metabolism.

G cluster_synthesis Synthesis cluster_metabolism Metabolism cluster_signaling Signaling Effects AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Effects Vasodilation Anti-inflammatory Cardioprotective EET->Effects DHET 14,15-DHET (Less Active) sEH->DHET

Caption: Biosynthesis, metabolism, and signaling of 14,15-EET.

References

Technical Support Center: Optimizing 14,15-EET Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid (14,15-EET) in in vivo animal studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy or High Variability in Response Chemical Instability: 14,15-EET is known to be chemically and metabolically labile.[1][2] It can undergo auto-oxidation due to the 1,4-dienyl moieties in its structure.[2]- Prepare fresh solutions for each experiment.- Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -80°C.- Use a suitable vehicle that enhances stability (see Experimental Protocols).- Consider using more stable synthetic analogs of 14,15-EET if possible.[1][3]
Metabolic Instability: 14,15-EET is rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5][6]- Co-administer a soluble epoxide hydrolase inhibitor (sEHi) to increase the half-life of 14,15-EET.[5]- Choose a route of administration that bypasses first-pass metabolism where sEH is highly expressed (e.g., intravenous vs. oral).
Incorrect Dosage: The effective dose may vary significantly between animal models, strains, and the pathological condition being studied.- Perform a dose-response study to determine the optimal dose for your specific model and endpoint.- Start with doses reported in the literature for similar studies (see Data Presentation section).
Unexpected Off-Target Effects Regioisomer Specificity: The four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET) can have different biological activities and may even act as antagonists to each other in some systems.[7][8]- Ensure the purity of the 14,15-EET being used.- Be aware that the observed effect may be a composite of the activities of multiple EET regioisomers if the preparation is not pure.
Interaction with Other Signaling Pathways: 14,15-EET can interact with other signaling pathways, which may lead to unexpected effects depending on the cellular context. For example, it can competitively inhibit PGH synthase, affecting prostaglandin (B15479496) production.[9]- Review the literature for known interactions of 14,15-EET in your model system.- Consider measuring key markers of related pathways to identify potential off-target effects.
Difficulty with Administration Poor Solubility: As a lipid, 14,15-EET has poor solubility in aqueous solutions.- Prepare a stock solution in an organic solvent like ethanol (B145695) or DMSO.- For final administration, dilute the stock in a vehicle such as saline containing a small percentage of the organic solvent and/or a carrier protein like bovine serum albumin (BSA). Ensure the final concentration of the organic solvent is non-toxic to the animals.
Pulmonary Metabolism: Intravenous administration may lead to metabolism of 14,15-EET as it passes through the lungs, potentially reducing its systemic effects.[10]- For systemic effects, consider intra-arterial administration to bypass the pulmonary circulation.[10]- If using intravenous administration, a higher dose may be required to achieve the desired systemic concentration.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for 14,15-EET in rats for cardiovascular studies?

A1: For acute intravenous or intra-arterial infusions in rats, a dose range of 1 µg/kg to 10 µg/kg has been shown to produce a dose-dependent decrease in mean arterial blood pressure.[10] For longer-term studies using stable analogs of 14,15-EET administered in drinking water, doses of 10 mg/kg/day to 40 mg/kg/day have been used in spontaneously hypertensive rats.[11][12]

Q2: How should I prepare 14,15-EET for in vivo administration?

A2: Due to its poor water solubility, 14,15-EET should first be dissolved in an organic solvent such as ethanol. This stock solution can then be diluted in a suitable vehicle for administration, such as sterile saline. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity. For intravenous administration, the final solution should be isotonic.

Q3: What is the primary mechanism of action of 14,15-EET?

A3: 14,15-EET is known to act through multiple signaling pathways. It can bind to a putative G-protein coupled receptor, leading to the activation of Gsα, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[13][14] This pathway is involved in its vasodilatory effects. Additionally, 14,15-EET and its metabolite 14,15-DHET can activate peroxisome proliferator-activated receptor-α (PPARα).[15]

Q4: How can I increase the in vivo half-life of 14,15-EET?

A4: The in vivo half-life of 14,15-EET is limited by its rapid conversion to 14,15-DHET by soluble epoxide hydrolase (sEH).[4][5] Co-administration of a selective sEH inhibitor can significantly increase the circulating levels and prolong the biological activity of 14,15-EET.[5] Alternatively, chemically stable analogs of 14,15-EET have been developed for in vivo use.[1][3]

Q5: Are there known antagonists for 14,15-EET?

A5: Yes, specific antagonists for 14,15-EET have been developed and can be used to verify that the observed biological effects are indeed mediated by this eicosanoid. These antagonists are valuable tools for mechanistic studies.

Data Presentation

Table 1: Summary of In Vivo Dosages of 14,15-EET and its Analogs in Rats

CompoundAnimal ModelTherapeutic AreaRoute of AdministrationDosageOutcome
14,15-EETNormal and Spontaneously Hypertensive Rats (SHR)HypertensionIntravenous (IV) and Intra-arterial (IA)1-10 µg/kgDose-dependent decrease in mean arterial blood pressure.[10]
14,15-EET analog (EET-A)Spontaneously Hypertensive Rats (SHR)HypertensionDrinking Water10 mg/kg/dayNo significant change in blood pressure in adult SHR.[11][12]
14,15-EET analog (EET-A)Spontaneously Hypertensive Rats (SHR)HypertensionDrinking Water40 mg/kg/dayNo significant change in blood pressure in adult SHR.[12]
14,15-EET analog (EET-A)Young Spontaneously Hypertensive Rats (SHR)HypertensionDrinking Water10 mg/kg/day (in combination with a 20-HETE antagonist)Prevented the development of hypertension.[11][12]
14,15-EETSprague-Dawley RatsNociceptionMicroinjection into ventrolateral periaqueductal gray (vlPAG)3-156 pmolDose-dependent inhibition of the tail-flick response.[1]
14,15-EET analog (EET-A)Spontaneously Hypertensive Rats (SHR)HypertensionIntravenous (IV) Infusion5 mg/kgAcute hypotensive and renal vasodilator effects.[16]

Experimental Protocols

Protocol for Intravenous Administration of 14,15-EET in Rats

1. Materials:

  • 14,15-EET

  • Ethanol (200 proof)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate gauge for tail vein injection in rats)

  • Animal restraint device

2. Preparation of Dosing Solution (Example for a 10 µg/kg dose in a 300g rat):

  • Calculate the required amount of 14,15-EET:

    • Dose = 10 µg/kg = 0.01 mg/kg

    • For a 0.3 kg rat, the total dose is 0.01 mg/kg * 0.3 kg = 0.003 mg = 3 µg.

  • Prepare a stock solution:

    • Dissolve a known amount of 14,15-EET in ethanol. For example, dissolve 1 mg of 14,15-EET in 1 ml of ethanol to get a 1 mg/ml stock solution.

  • Prepare the final dosing solution:

    • Aseptically transfer a small volume of the stock solution to a sterile microcentrifuge tube. In this example, 3 µl of the 1 mg/ml stock will contain 3 µg of 14,15-EET.

    • Add sterile 0.9% saline to the desired final injection volume (e.g., for a 100 µl injection volume, add 97 µl of saline).

    • Vortex thoroughly to ensure complete mixing. The final ethanol concentration should be low (in this example, 3%).

3. Administration Procedure:

  • Properly restrain the rat.

  • Warm the tail to dilate the lateral tail veins.

  • Disinfect the injection site with an alcohol swab.

  • Perform the intravenous injection into a lateral tail vein.

  • Monitor the animal for any adverse reactions post-injection.

Note: Always prepare the dosing solution immediately before use due to the instability of 14,15-EET. A vehicle-only control group should be included in the experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation dose_calc Dose Calculation stock_sol Prepare Stock Solution (e.g., in Ethanol) dose_calc->stock_sol final_sol Prepare Final Dosing Solution (e.g., in Saline) stock_sol->final_sol animal_prep Animal Preparation (Restraint, etc.) final_sol->animal_prep injection In Vivo Administration (e.g., IV, IP, Oral) animal_prep->injection monitoring Post-administration Monitoring injection->monitoring data_coll Data Collection (e.g., Blood Pressure) monitoring->data_coll analysis Data Analysis data_coll->analysis

Caption: General experimental workflow for in vivo studies with 14,15-EET.

signaling_pathway cluster_receptor Membrane Receptor Pathway cluster_nuclear Nuclear Receptor Pathway cluster_other Other Pathways EET 14,15-EET GPCR Putative GPCR EET->GPCR PPARa PPARα EET->PPARa EGFR EGFR Signaling EET->EGFR VEGFR VEGFR Signaling EET->VEGFR Gs Gsα GPCR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Vaso Vasodilation PKA->Vaso Gene Gene Transcription PPARa->Gene Angio Angiogenesis EGFR->Angio VEGFR->Angio

Caption: Simplified signaling pathways of 14,15-EET.

References

off-target effects of high concentrations of 14,15-EET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid (14,15-EET). High concentrations of 14,15-EET can lead to off-target effects that may complicate experimental results. This guide will help you identify and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of high concentrations of 14,15-EET?

A1: At high micromolar concentrations, 14,15-EET can exhibit several off-target effects, including:

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET can be metabolized to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1][2] 14,15-DHET is a potent activator of PPARα.[1][2]

  • Activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels: High concentrations of 14,15-EET have been shown to activate TRPV4 channels, leading to an increase in intracellular calcium.[3][4][5]

  • Interaction with G-Protein Coupled Receptors (GPCRs): 14,15-EET can interact with several GPCRs, including prostaglandin (B15479496) receptors, though generally with low affinity.[6][7]

  • Modulation of other signaling pathways: High concentrations have been implicated in the activation of FAK/PI3K/AKT signaling.[8]

Q2: At what concentration do off-target effects of 14,15-EET become a concern?

A2: Off-target effects are typically observed at concentrations in the micromolar (µM) range. For instance, activation of PPARα by 14,15-EET (via its conversion to 14,15-DHET) shows a threshold concentration of around 3 µM.[1] In contrast, its effects on neurite outgrowth, potentially a more targeted effect, are observed at nanomolar (nM) concentrations (e.g., 100 nM).[3] It is crucial to perform concentration-response experiments to determine the optimal concentration for your specific model system.

Q3: How can I differentiate between on-target and off-target effects of 14,15-EET?

A3: To distinguish between on-target and off-target effects, consider the following strategies:

  • Use of specific antagonists: For example, to investigate the involvement of EET receptors, an EET antagonist like 14,15-EEZE can be used.[9] To explore PPARγ involvement, a PPARγ inhibitor like GW9662 can be employed.[10]

  • Inhibition of metabolic conversion: To determine if the observed effects are due to 14,15-EET itself or its metabolite 14,15-DHET, use a soluble epoxide hydrolase (sEH) inhibitor. Inhibition of sEH will prevent the conversion of 14,15-EET to 14,15-DHET.[2]

  • Concentration-response curves: On-target effects are generally expected at lower, more physiological concentrations, while off-target effects often require higher, pharmacological concentrations.

  • Use of analogs: Employing analogs of 14,15-EET that are resistant to metabolism can help dissect the direct effects of the parent compound.[2]

Troubleshooting Guides

Issue 1: Unexpected changes in gene expression related to lipid metabolism.
  • Possible Cause: Activation of PPARα by the 14,15-EET metabolite, 14,15-DHET.[1][2]

  • Troubleshooting Steps:

    • Measure 14,15-DHET levels: Use an ELISA kit to determine the concentration of 14,15-DHET in your experimental system.[11]

    • Inhibit sEH: Treat your cells with an sEH inhibitor (e.g., dicyclohexylurea) along with 14,15-EET. If the gene expression changes are abrogated, it suggests the effect is mediated by 14,15-DHET.[2]

    • Use a PPARα antagonist: Co-treat with a specific PPARα antagonist to see if the effect is blocked.

    • Test 14,15-DHET directly: Apply 14,15-DHET to your system to confirm it elicits the same changes in gene expression.[1]

Issue 2: Rapid and transient increases in intracellular calcium upon 14,15-EET application.
  • Possible Cause: Activation of TRPV4 channels.[3][5]

  • Troubleshooting Steps:

    • Use a TRPV4 antagonist: Pre-incubate your cells with a specific TRPV4 antagonist, such as HC067047, before adding 14,15-EET.[3] A reduction or elimination of the calcium transient would indicate TRPV4 involvement.

    • Calcium imaging experiments: Perform calcium imaging in the presence and absence of the TRPV4 antagonist to visualize the effect on intracellular calcium levels.

    • Check for TRPV4 expression: Confirm that your cell type expresses TRPV4 channels using techniques like Western blot or RT-PCR.

Issue 3: Inconsistent or paradoxical results at different concentrations of 14,15-EET.
  • Possible Cause: Engagement of different signaling pathways at varying concentrations. Low concentrations might activate high-affinity receptors, while high concentrations may engage low-affinity off-targets like PPARs or certain GPCRs.[1][6]

  • Troubleshooting Steps:

    • Perform a detailed concentration-response analysis: Test a wide range of 14,15-EET concentrations (from low nM to high µM) to identify the potency for your observed effect.

    • Pathway-specific inhibitors: Use inhibitors for suspected off-target pathways (e.g., PPARs, PI3K/AKT) at the higher concentrations of 14,15-EET to see if the paradoxical effects are reversed.[8][10]

    • Literature review: Consult the literature for known concentration-dependent effects of 14,15-EET in similar experimental models.

Data Presentation

Table 1: Concentration-Dependent Effects of 14,15-EET and its Metabolite 14,15-DHET on PPARα Activation

CompoundConcentration (µM)Fold Increase in PPARα-mediated Luciferase ActivityCell TypeReference
14,15-EET3Threshold for activityCOS-7[1]
14,15-EET10~3-foldCOS-7[1][2]
14,15-DHET1Threshold for activityCOS-7[1]
14,15-DHET10~12-foldCOS-7[1][2]
Wy-14643 (PPARα agonist)20~12-foldCOS-7[2]

Table 2: Effects of 14,15-EET on Neurite Outgrowth

| Compound | Concentration | Effect on Neurite Length | Cell Type | Reference | | :--- | :--- | :--- | :--- | | 14,15-EET | 100 nM | Enhanced by 150% compared to control | PC12 and rat hippocampal neurons |[3] | | 14,15-DHET | 100 nM | No effect | PC12 |[3] |

Experimental Protocols

Protocol 1: Investigating PPARα Activation using a Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Co-transfect cells with a PPARα expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid, and a β-galactosidase expression vector (for normalization).

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing the desired concentrations of 14,15-EET, 14,15-DHET, or a positive control (e.g., Wy-14643).

    • To test the role of sEH, pre-incubate cells with an sEH inhibitor (e.g., 10 µM dicyclohexylurea) for 30 minutes before adding 14,15-EET.

  • Analysis:

    • After 18-24 hours of incubation, lyse the cells.

    • Measure luciferase activity using a luminometer.

    • Measure β-galactosidase activity for normalization of transfection efficiency.

    • Express results as fold activation relative to the vehicle control.[1][2]

Protocol 2: Assessing Neurite Outgrowth in PC12 Cells

  • Cell Culture:

    • Culture PC12 cells on collagen-coated plates in DMEM with 10% horse serum and 5% fetal bovine serum.

    • Induce differentiation by adding nerve growth factor (NGF).

  • Treatment:

    • After 24 hours of NGF treatment, add 14,15-EET or 14,15-DHET at the desired concentration (e.g., 100 nM).

    • To investigate TRPV4 involvement, pre-treat with a TRPV4 antagonist (e.g., HC067047) before adding 14,15-EET.[3]

  • Analysis:

    • After an additional 24 hours, fix the cells.

    • Capture images of the cells using a microscope.

    • Measure the length of the longest neurite for a significant number of cells using image analysis software.

    • Compare the average neurite length between different treatment groups.[3]

Signaling Pathway Diagrams

G cluster_0 High Concentration 14,15-EET cluster_1 Metabolism cluster_2 Off-Target Pathways EET 14,15-EET (High µM) sEH sEH EET->sEH TRPV4 TRPV4 EET->TRPV4 GPCR Low-affinity GPCRs EET->GPCR DHET 14,15-DHET sEH->DHET Metabolizes to PPAR PPARα DHET->PPAR Gene Gene Expression (Lipid Metabolism) PPAR->Gene Ca ↑ Intracellular Ca²⁺ TRPV4->Ca Signaling Downstream Signaling GPCR->Signaling

Caption: Off-target signaling of high-concentration 14,15-EET.

G cluster_0 Experimental Workflow cluster_1 Troubleshooting Steps cluster_2 Conclusion Start Start Experiment with High Concentration 14,15-EET Observe Observe Unexpected Effect (e.g., altered gene expression, Ca²⁺ influx) Start->Observe Hypothesis1 Hypothesis 1: Effect is via 14,15-DHET/PPARα Observe->Hypothesis1 Hypothesis2 Hypothesis 2: Effect is via TRPV4 Observe->Hypothesis2 Test1 Treat with sEH inhibitor or PPARα antagonist Hypothesis1->Test1 Test2 Treat with TRPV4 antagonist Hypothesis2->Test2 Result1 Effect Abrogated? Test1->Result1 Result2 Effect Abrogated? Test2->Result2 Conclusion1 Off-target effect confirmed (PPARα mediated) Result1->Conclusion1 Yes Conclusion3 Continue investigating other off-targets Result1->Conclusion3 No Conclusion2 Off-target effect confirmed (TRPV4 mediated) Result2->Conclusion2 Yes Result2->Conclusion3 No

Caption: Troubleshooting workflow for 14,15-EET off-target effects.

References

Technical Support Center: 14,15-EET Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of 14,15-epoxyeicosatrienoic acid (14,15-EET) during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with 14,15-EET are inconsistent. Could auto-oxidation be the cause?

A1: Yes, inconsistency is a primary indicator of 14,15-EET degradation. Due to the presence of 1,4-dienyl moieties in its structure, 14,15-EET is highly susceptible to auto-oxidation, a non-enzymatic, free-radical-driven process. This degradation can lead to a loss of biological activity and the formation of various oxidation byproducts, causing significant variability in experimental outcomes. It is crucial to handle and store 14,15-EET under conditions that minimize exposure to oxygen.

Q2: What are the visible signs of 14,15-EET degradation?

A2: 14,15-EET is typically a colorless to light yellow liquid. While significant degradation may not always result in a distinct visual change, any noticeable alteration in color or the appearance of precipitates could indicate decomposition. However, the absence of visible changes does not guarantee stability. The most reliable method for assessing the integrity of your 14,15-EET stock is through analytical techniques like HPLC or LC-MS/MS.

Q3: I store my 14,15-EET at -20°C. Is this sufficient to prevent auto-oxidation?

A3: While low-temperature storage is essential, it may not be sufficient on its own to prevent auto-oxidation over the long term, especially if the preparation has been exposed to air. For stock solutions, storage at -80°C is recommended for up to 6 months, while -20°C is suitable for shorter periods of up to 1 month.[1] It is equally important to ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).

Q4: How can I minimize oxygen exposure when preparing my 14,15-EET solutions?

A4: To minimize oxygen exposure, it is critical to use degassed solvents and prepare solutions under an inert atmosphere. Solvents can be effectively degassed using methods such as the "freeze-pump-thaw" technique or by purging with an inert gas like argon or nitrogen for 30-60 minutes. All handling of the 14,15-EET, including weighing and dissolution, should ideally be performed in a glovebox or using a Schlenk line.

Q5: Can I add an antioxidant to my 14,15-EET solutions?

A5: Yes, the use of antioxidants can be an effective strategy to inhibit auto-oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing lipid compounds. It is important to use a minimal effective concentration to avoid potential interference with your experimental system. For many applications, a final BHT concentration in the range of 0.01% to 0.1% is a reasonable starting point, but this should be optimized for your specific assay. Be aware that some antioxidants can interfere with cell-based assays, particularly those that measure redox states or rely on dehydrogenase activity.

Q6: My experiment requires an aqueous buffer. How stable is 14,15-EET in aqueous solutions?

A6: 14,15-EET is susceptible to hydrolysis of the epoxide ring to form the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), in addition to auto-oxidation. The rate of this hydrolysis is pH-dependent. Generally, slightly acidic conditions (pH 6-7) are favored to slow the rate of epoxide hydrolysis. It is recommended to prepare aqueous solutions of 14,15-EET immediately before use and to keep them on ice.

Q7: How can I confirm that my 14,15-EET is not degrading during my experiment?

A7: The most definitive way to assess the stability of 14,15-EET during your experiment is to analyze samples at various time points using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate and quantify 14,15-EET from its degradation products and metabolites. A decrease in the 14,15-EET peak and the appearance of new peaks corresponding to oxidation products or 14,15-DHET would confirm degradation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for maintaining the stability of 14,15-EET.

Table 1: Recommended Storage Conditions for 14,15-EET

Storage TypeTemperatureDurationAtmosphere
Neat Oil/Powder-20°CUp to 3 yearsInert Gas (Argon or Nitrogen)
Stock Solution in Organic Solvent-80°CUp to 6 monthsInert Gas (Argon or Nitrogen)
Stock Solution in Organic Solvent-20°CUp to 1 monthInert Gas (Argon or Nitrogen)
Diluted Aqueous Solutions4°CUse immediatelyN/A

Table 2: Factors Influencing 14,15-EET Stability in Solution

FactorRecommendationRationale
Oxygen Minimize exposure through degassing of solvents and use of inert atmosphere.Oxygen is a key reactant in the free-radical chain reaction of auto-oxidation.
Temperature Store at low temperatures (-20°C to -80°C) and handle on ice.Reduces the rate of chemical reactions, including oxidation and hydrolysis.
pH (Aqueous Solutions) Maintain a slightly acidic to neutral pH (6.0-7.4).Minimizes acid- or base-catalyzed hydrolysis of the epoxide ring.
Light Protect from light by using amber vials or covering with foil.Light can initiate and accelerate oxidative processes in polyunsaturated lipids.[2]
Transition Metals Use high-purity solvents and reagents; avoid metal spatulas where possible.Trace metals can catalyze the formation of free radicals, initiating auto-oxidation.

Table 3: Commonly Used Antioxidants for Lipid Stabilization

AntioxidantTypical Concentration RangeConsiderations
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Effective free-radical scavenger. May interfere with some biological assays.
Tert-butylhydroquinone (TBHQ) 0.005% - 0.02%Highly effective; often used in food preservation. Check for assay compatibility.
α-Tocopherol (Vitamin E) Varies; often used in combinationNatural antioxidant. Less potent than synthetic options but may be preferred for certain biological systems.

Experimental Protocols

Protocol 1: Preparation of an Oxygen-Free 14,15-EET Stock Solution

This protocol describes the preparation of a 14,15-EET stock solution using a Schlenk line to ensure an inert atmosphere.

Materials:

  • 14,15-EET

  • Anhydrous, high-purity ethanol (B145695) or other suitable organic solvent

  • Schlenk flask

  • Glass syringe with a long needle

  • Rubber septa

  • Inert gas (argon or nitrogen) source

  • Vacuum pump

  • Dewar flask with liquid nitrogen

Procedure:

  • Prepare the Schlenk Flask: Thoroughly clean and oven-dry the Schlenk flask. While still hot, attach it to the Schlenk line, and evacuate under high vacuum for at least one hour to remove adsorbed water. Allow the flask to cool to room temperature under vacuum.

  • Degas the Solvent: Use the freeze-pump-thaw method to degas the solvent.

    • Place the solvent in a separate Schlenk flask and securely attach it to the Schlenk line.

    • Freeze the solvent by immersing the flask in liquid nitrogen.

    • Once frozen solid, open the flask to the vacuum and evacuate for 5-10 minutes.

    • Close the stopcock to the vacuum and thaw the solvent completely.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final thaw, backfill the flask with inert gas.

  • Prepare the 14,15-EET: Weigh the desired amount of 14,15-EET in a tared vial, preferably inside a glovebox. If a glovebox is not available, work quickly to minimize air exposure.

  • Dissolve 14,15-EET: Under a positive flow of inert gas, quickly add the weighed 14,15-EET to the Schlenk flask containing a stir bar.

  • Add Degassed Solvent: Using a gas-tight syringe that has been purged with inert gas, transfer the desired volume of the degassed solvent to the Schlenk flask to achieve the target concentration.

  • Store the Solution: Once the 14,15-EET is fully dissolved, ensure the flask is sealed tightly under a positive pressure of inert gas. Wrap the flask in foil to protect it from light and store it at -80°C.

Protocol 2: Analysis of 14,15-EET and its Dihydroxy Metabolite (14,15-DHET) by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of 14,15-EET and its primary hydrolysis/metabolic product, 14,15-DHET.

Materials:

  • Sample containing 14,15-EET (e.g., plasma, cell culture media)

  • Internal standards (e.g., deuterated 14,15-EET-d11)

  • Extraction solvent (e.g., ethyl acetate)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • To your sample, add the internal standard.

    • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • The gradient will separate 14,15-DHET (more polar, elutes earlier) from 14,15-EET (less polar, elutes later).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 14,15-EET, 14,15-DHET, and their respective internal standards.

      • 14,15-EET: m/z 319 -> fragment ions

      • 14,15-DHET: m/z 337 -> fragment ions

  • Quantification:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the concentration of 14,15-EET and 14,15-DHET in the original sample based on a standard curve.

Visualizations

Auto_Oxidation_Pathway EET 14,15-EET (Polyunsaturated Fatty Acid) Initiation Initiation (H abstraction) EET->Initiation Initiator (Light, Metal) Radical Lipid Radical (EET•) Initiation->Radical Peroxyl Peroxyl Radical (EET-OO•) Radical->Peroxyl + O₂ Oxygen O₂ Propagation Propagation (Autocatalytic cycle) Peroxyl->Propagation + another EET Termination Termination Peroxyl->Termination + Antioxidant Propagation->Radical Generates new radical Hydroperoxide Lipid Hydroperoxide (EET-OOH) Propagation->Hydroperoxide Hydroperoxide->Termination StableProducts Stable, Non-Radical Products Termination->StableProducts

Caption: Auto-oxidation pathway of 14,15-EET.

Experimental_Workflow cluster_prep Preparation Phase (Inert Atmosphere) cluster_exp Experiment Phase cluster_analysis Analysis & Troubleshooting Degas 1. Degas Solvent (Freeze-Pump-Thaw) Weigh 2. Weigh 14,15-EET (Glovebox/Quickly) Degas->Weigh Dissolve 3. Dissolve in Degassed Solvent (Add Antioxidant if needed) Weigh->Dissolve Store 4. Store Stock at -80°C (Under Argon/Nitrogen) Dissolve->Store Dilute 5. Prepare Working Solution (Use degassed buffer, on ice) Store->Dilute Perform 6. Perform Experiment (Protect from light) Dilute->Perform Analyze 7. Analyze Samples (LC-MS/MS) Perform->Analyze Check 8. Check for Degradation Products (e.g., 14,15-DHET, oxides) Analyze->Check

Caption: Recommended workflow for handling 14,15-EET.

Troubleshooting_Flow Start Inconsistent Results? CheckStorage Check Storage Conditions (-80°C, Inert Gas?) Start->CheckStorage CheckHandling Review Handling Procedures (Degassed Solvents? Inert Atmosphere?) CheckStorage->CheckHandling Storage OK Analytical Perform Analytical Check (LC-MS/MS on stock) CheckHandling->Analytical Handling Seems OK Degraded Degradation Confirmed? Analytical->Degraded Implement Implement Corrective Actions: - Use fresh vial - Improve anaerobic technique - Add antioxidant Degraded->Implement Yes Good Stock is Good Degraded->Good No Implement->Analytical Re-check new stock ProblemElsewhere Problem is likely in experimental protocol (not compound stability) Good->ProblemElsewhere

Caption: Troubleshooting logic for 14,15-EET experiments.

References

selecting the appropriate vehicle for 14,15-EET administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for 14,15-Epoxyeicosatrienoic acid (14,15-EET) administration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of 14,15-EET?

A1: 14,15-EET is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/mL.[1] For cell culture experiments, ethanol is a common choice for the initial stock solution.

Q2: How should I store 14,15-EET?

A2: 14,15-EET should be stored at -20°C for long-term stability, with some sources suggesting storage at -80°C for extended periods.[1][2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Due to its sensitivity to auto-oxidation, storing under an inert atmosphere is also advisable.[3]

Q3: What is the stability of 14,15-EET in aqueous solutions?

A3: 14,15-EET is chemically and metabolically labile, with a short half-life in vivo ranging from seconds to minutes.[3] In aqueous solutions, it can be rapidly hydrated to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3][4] Therefore, it is crucial to prepare aqueous working solutions fresh for each experiment.

Q4: Can I administer 14,15-EET orally?

A4: While direct oral administration of 14,15-EET may be challenging due to its instability, various oral formulations can be prepared. These include suspending the compound in 0.5% carboxymethyl cellulose (B213188) or dissolving it in PEG400.[5]

Q5: Are there more stable alternatives to 14,15-EET for in vivo studies?

A5: Yes, due to the inherent instability of 14,15-EET, several metabolically more stable analogs have been developed. For instance, (±)14(15)-EET-SI, a methyl sulfonamide analog, is not susceptible to β-oxidation or membrane esterification and exhibits comparable vascular agonist activity to 14,15-EET.[6]

Troubleshooting Guides

Issue: Precipitation of 14,15-EET in Cell Culture Medium

Q: My 14,15-EET solution appears cloudy or has precipitated after I added it to my cell culture medium. What should I do?

A: This is a common issue arising from the low aqueous solubility of 14,15-EET. Here are some troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your cell culture medium is as low as possible, typically below 0.1%, to avoid solvent-induced precipitation and cellular toxicity.

  • Use of a Carrier: Consider pre-complexing 14,15-EET with a carrier protein like fatty acid-free bovine serum albumin (BSA). This can enhance its solubility and stability in aqueous solutions.

  • Preparation Method: When diluting your stock solution, add the 14,15-EET stock directly to the cell culture medium with gentle vortexing to ensure rapid and even dispersion. Avoid adding the medium to the concentrated stock.

  • Fresh Preparations: Always prepare the working solution of 14,15-EET immediately before use due to its limited stability in aqueous environments.

Issue: Inconsistent Experimental Results

Q: I am observing high variability in my experimental results with 14,15-EET. What could be the cause?

A: The lability of 14,15-EET is a likely contributor to inconsistent results. Consider the following factors:

  • Compound Degradation: 14,15-EET is susceptible to degradation through hydration to 14,15-DHET and auto-oxidation.[3][4] Ensure you are using fresh aliquots of your stock solution and preparing working solutions immediately before each experiment.

  • Storage Conditions: Verify that your 14,15-EET stock is stored correctly at -20°C or -80°C and protected from light and air.[1][2]

  • Metabolism: In cellular or in vivo systems, 14,15-EET is rapidly metabolized.[3][4] Be mindful of the time course of your experiments, as the effective concentration of 14,15-EET may decrease over time. For longer-term studies, consider using a metabolically stable analog.[6]

Issue: Vehicle Control Shows an Unexpected Effect

Q: My vehicle control (e.g., DMSO or ethanol) is impacting my experimental outcomes. How can I mitigate this?

A: Vehicle effects are a known concern in experiments with poorly soluble compounds. Here's how to address them:

  • Minimize Final Solvent Concentration: The most effective way to reduce vehicle effects is to keep the final concentration of the organic solvent in your experimental system as low as feasible (ideally ≤ 0.1%).

  • Appropriate Vehicle Control: Always include a vehicle control group in your experimental design. This group should receive the same concentration of the solvent used to dissolve 14,15-EET as the treatment groups.

  • Test Different Solvents: If one solvent is causing significant effects, consider trying an alternative. For example, if DMSO is problematic, ethanol might be a suitable substitute, or vice versa.

  • Carrier Proteins: Using a carrier protein like BSA can help to reduce the required concentration of the organic solvent, thereby minimizing its potential off-target effects.

Data Presentation

Table 1: Solubility and Stability of 14,15-EET

PropertyDetailsReference
Solubility
Ethanol50 mg/mL[1]
DMSO50 mg/mL[1]
DMF50 mg/mL[1]
PBS (pH 7.2)1 mg/mL[1]
Stability
Storage Temperature-20°C (stable for ≥ 2 years)[1]
In Vivo Half-lifeSeconds to minutes[3]
Primary Degradation PathwayHydration to 14,15-DHET by soluble epoxide hydrolase[3][4]

Experimental Protocols

Protocol 1: Preparation of 14,15-EET for In Vitro Administration

  • Prepare Stock Solution: Dissolve 14,15-EET in ethanol to a stock concentration of 10 mg/mL.

  • Storage: Aliquot the stock solution into small volumes in amber glass vials and store at -80°C.

  • Prepare Working Solution: Immediately before the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final ethanol concentration is below 0.1%.

  • Administration: Add the working solution directly to the cell culture.

Protocol 2: Preparation of 14,15-EET for In Vivo Intravenous (IV) Administration

  • Prepare Stock Solution: Dissolve 14,15-EET in DMSO to a concentration of 10 mg/mL.

  • Prepare Vehicle: Prepare a vehicle solution consisting of Tween 80 and saline. A common formulation is a 10:5:85 ratio of DMSO:Tween 80:Saline.[5]

  • Prepare Dosing Solution: Add the required volume of the 14,15-EET stock solution to the appropriate volume of Tween 80 and mix. Then, add the saline to reach the final desired concentration. For example, to prepare 1 mL of a dosing solution, mix 100 µL of the DMSO stock with 50 µL of Tween 80, followed by the addition of 850 µL of saline.[5]

  • Administration: Administer the freshly prepared solution intravenously to the animal model.

Mandatory Visualizations

VehicleSelectionWorkflow start Start: Select Vehicle for 14,15-EET exp_type In Vitro or In Vivo? start->exp_type in_vitro In Vitro Experiment exp_type->in_vitro In Vitro in_vivo In Vivo Experiment exp_type->in_vivo In Vivo stock_sol Prepare Stock Solution (e.g., Ethanol, DMSO) in_vitro->stock_sol admin_route Route of Administration? in_vivo->admin_route in_vitro_path Dilute in culture medium. Final solvent conc. <0.1%. Consider BSA as a carrier. stock_sol->in_vitro_path iv_vehicle Use co-solvents and surfactants. (e.g., DMSO, Tween 80, Saline) stock_sol->iv_vehicle end Administer Freshly Prepared Solution in_vitro_path->end iv_ip IV / IP / SC admin_route->iv_ip Parenteral oral Oral admin_route->oral Oral iv_ip->stock_sol oral_vehicle Use suspension agents or solubilizers. (e.g., Carboxymethyl cellulose, PEG400) oral->oral_vehicle iv_vehicle->end oral_vehicle->end

Caption: Workflow for selecting a 14,15-EET vehicle.

EET_Metabolism AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET 14,15-EET (Active) CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Other Other Metabolic Pathways (e.g., β-oxidation) EET->Other DHET 14,15-DHET (Less Active) sEH->DHET

Caption: Metabolic pathway of 14,15-EET.

References

Technical Support Center: Addressing the Metabolic Instability of 14,15-EET in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the metabolic instability of 14,15-Epoxyeicosatrienoic acid (14,15-EET) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 14,15-EET unstable in cell culture?

A1: 14,15-EET is chemically and metabolically labile.[1] Its instability in cell culture is primarily due to rapid metabolism by the enzyme soluble epoxide hydrolase (sEH), which converts it to the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][3] Other metabolic pathways that contribute to its degradation include β-oxidation, chain elongation, and esterification into phospholipids.[1][4] Additionally, the presence of 1,4-dienyl moieties in its structure makes it susceptible to auto-oxidation, further complicating its handling and storage.[1]

Q2: What is the primary metabolic pathway for 14,15-EET degradation in cells?

A2: The principal metabolic pathway for the inactivation of 14,15-EET is its hydrolysis by soluble epoxide hydrolase (sEH) into 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][3] This conversion significantly reduces the biological activity of the molecule.[2][5]

Q3: How can I increase the stability of 14,15-EET in my cell culture experiments?

A3: There are two main strategies to address the metabolic instability of 14,15-EET:

  • Inhibition of Soluble Epoxide Hydrolase (sEH): Using sEH inhibitors (sEHIs) can prevent the rapid conversion of 14,15-EET to 14,15-DHET, thereby prolonging its half-life and increasing its effective concentration in the cell culture medium.[1]

  • Use of Stable Analogs: Chemically modified analogs of 14,15-EET have been developed to be resistant to sEH-mediated hydrolysis and other metabolic degradation pathways.[6][7][8] These analogs mimic the biological activity of 14,15-EET with improved stability.

Q4: What are some commonly used soluble epoxide hydrolase inhibitors (sEHIs)?

A4: A variety of sEH inhibitors have been developed and used in cell culture and in vivo studies. Some common examples include:

  • AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): A potent but lipophilic sEHI.[2]

  • t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): An sEHI with improved metabolic stability.[2]

  • AEPU (1-adamantan-3-(5-(2-(2-ethylethoxy)ethoxy) pentyl)urea): A more water-soluble sEHI that penetrates membranes well.[2]

  • CDU (1-cyclohexyl-3-dodecyl urea): An sEHI shown to inhibit vascular smooth muscle cell proliferation.[9]

Q5: Are there any stable analogs of 14,15-EET available?

A5: Yes, several stable analogs of 14,15-EET have been synthesized to resist metabolic degradation. These include:

  • (±)14(15)-EET-SI: A methyl sulfonamide analog that is not susceptible to β-oxidation or membrane esterification and is equipotent to 14,15-EET in vascular agonist activity.[8]

  • EET-A, EET-B, and EET-C22: Orally active 14,15-EET agonist analogs with stable epoxide bioisosteres and carboxyl surrogates.[7]

  • Analogs with epoxide bioisosteres: A series of analogs where the epoxide group is replaced with more stable chemical moieties.[1][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of 14,15-EET treatment. Rapid degradation of 14,15-EET by soluble epoxide hydrolase (sEH) in your cell line.1. Pre-incubate cells with an sEH inhibitor (e.g., 1 µM t-AUCB) for 1 hour before adding 14,15-EET.[10] 2. Switch to a metabolically stable 14,15-EET analog (e.g., (±)14(15)-EET-SI).[8]
Inconsistent or variable results between experiments. 1. Inconsistent activity of 14,15-EET due to degradation during storage or handling. 2. Variability in sEH expression and activity between cell passages or batches.1. Store 14,15-EET under an inert atmosphere and handle it carefully to prevent auto-oxidation.[1] 2. Confirm sEH expression in your cell line by Western blot. Standardize cell passage number for experiments.
Observed effects are due to the metabolite 14,15-DHET, not 14,15-EET. 14,15-EET is rapidly converted to 14,15-DHET, which may have its own biological activities (e.g., PPARα activation).[11]1. Use an sEH inhibitor to block the conversion to 14,15-DHET. 2. Run parallel experiments with 14,15-DHET alone to characterize its specific effects in your system. 3. Quantify the levels of both 14,15-EET and 14,15-DHET in your cell culture supernatant and cell lysates using LC-MS/MS to understand the metabolic conversion rate.[12][13]
Difficulty dissolving or delivering lipophilic sEH inhibitors (e.g., AUDA). Poor aqueous solubility of some sEH inhibitors.[2]1. Use a more water-soluble sEH inhibitor like AEPU.[2] 2. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the culture medium does not exceed cytotoxic levels.

Quantitative Data Summary

Table 1: Potency of Selected Soluble Epoxide Hydrolase (sEH) Inhibitors

InhibitorIC₅₀ (nM) for human sEHReference
AUDA3[1][14]
t-AUCBData not available in provided abstracts
AEPUData not available in provided abstracts
TPPUData not available in provided abstracts

Table 2: Vasoactive Properties of 14,15-EET and a Stable Analog

CompoundED₅₀ (µM) for Vasorelaxation% Maximum VasorelaxationReference
14,15-EET2.285%[1][14]
Urea 19 (Analog)Submicromolar (12-fold better than 14,15-EET)Peaked vs. 14,15-EET[6][14]
Thioxo-1,2,4-oxadiazol 25 (Analog)6-fold improvement over 14,15-EETData not available in provided abstracts[6][14]

Experimental Protocols

Protocol 1: Enhancing 14,15-EET Stability with an sEH Inhibitor

Objective: To prevent the degradation of 14,15-EET in cell culture by inhibiting sEH activity.

Materials:

  • Cells of interest cultured in appropriate media

  • 14,15-EET

  • sEH inhibitor (e.g., t-TUCB)

  • Vehicle control (e.g., DMSO)

  • Lipopolysaccharide (LPS) for inflammatory challenge (optional)

Procedure:

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Pre-treatment with sEH inhibitor:

    • Prepare a working solution of the sEH inhibitor (e.g., 1 µM t-TUCB) in cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the sEH inhibitor.

    • Incubate the cells for 1 hour at 37°C and 5% CO₂.[10]

  • Co-treatment with 14,15-EET:

    • Prepare working solutions of 14,15-EET at various concentrations in the medium containing the sEH inhibitor.

    • Add the 14,15-EET solutions to the appropriate wells.

    • Incubate for the desired experimental duration.[10]

  • Inflammatory Challenge (Optional):

    • If studying inflammatory responses, add LPS to the cell culture medium at a pre-determined optimal concentration.

    • Incubate for a specified period (e.g., 18 hours).[10]

  • Analysis:

    • Collect cell culture supernatant to measure secreted factors (e.g., cytokines by ELISA).

    • Lyse cells for downstream analysis (e.g., Western blot, reporter assays).[10]

Protocol 2: Quantification of 14,15-EET and 14,15-DHET by LC-MS/MS

Objective: To measure the concentrations of 14,15-EET and its metabolite 14,15-DHET in cell culture samples.

Materials:

  • Cell culture supernatant or cell lysates

  • Deuterium-labeled internal standards (e.g., 14,15-EET-d8, 14,15-DHET-d11)

  • Ethyl acetate

  • LC-MS/MS system

Procedure:

  • Sample Collection: Collect cell culture supernatant or cell lysates and store at -80°C until analysis.

  • Internal Standard Spiking: Spike the samples with known concentrations of the deuterium-labeled internal standards.[13]

  • Liquid-Liquid Extraction:

    • Extract the lipids from the samples using a solvent like ethyl acetate.[12]

    • This step may be preceded by saponification to release esterified EETs and DHETs.[13]

  • Sample Purification: A second liquid-liquid extraction or solid-phase extraction may be necessary for cleaner samples.[13]

  • LC-MS/MS Analysis:

    • Separate the analytes using liquid chromatography.

    • Detect and quantify 14,15-EET, 14,15-DHET, and their internal standards using tandem mass spectrometry.[12][13]

    • The method should be validated for a specific concentration range (e.g., 0.05-50 ng/mL).[12]

Visualizations

metabolic_pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EET 14,15-EET Other Other Metabolites (β-oxidation, etc.) EET->Other sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET 14,15-DHET (Less Active) sEH->DHET sEHI sEH Inhibitors (e.g., AUDA, t-AUCB) sEHI->sEH CYP->EET experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed Cells pre_incubate 2. Pre-incubate with sEH Inhibitor (1 hr) seed_cells->pre_incubate add_eet 3. Add 14,15-EET pre_incubate->add_eet incubate 4. Incubate for Experiment Duration add_eet->incubate collect_samples 5. Collect Supernatant and/or Lysates incubate->collect_samples downstream_analysis 6. Downstream Assays (ELISA, WB, LC-MS/MS) collect_samples->downstream_analysis signaling_pathway EET 14,15-EET Integrin Integrin αvβ3 EET->Integrin Up-regulates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates AKT AKT PI3K->AKT Activates EMT Epithelial-Mesenchymal Transition (EMT) AKT->EMT Induces Resistance Cisplatin Resistance EMT->Resistance Leads to

References

Technical Support Center: Enhancing the In Vivo Efficacy of 14,15-EET with sEH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid (14,15-EET) and soluble epoxide hydrolase (sEH) inhibitors.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments.

Issue 1: Suboptimal or No Observed In Vivo Efficacy of 14,15-EET

Potential Cause Troubleshooting Step Rationale
14,15-EET Instability 1. Prepare fresh solutions of 14,15-EET for each experiment. 2. Store stock solutions at -80°C in an oxygen-free environment. 3. Consider using more stable analogs of 14,15-EET.14,15-EET is chemically and metabolically labile, with an in vivo half-life of only a few seconds to minutes.[1] It is prone to auto-oxidation due to its diene moieties.[1]
Rapid Metabolism by sEH 1. Co-administer a potent and selective sEH inhibitor. 2. Confirm sEH inhibition by measuring the ratio of 14,15-EET to its less active metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).Soluble epoxide hydrolase (sEH) rapidly converts 14,15-EET to 14,15-DHET, which significantly diminishes its biological activity.[2][3] sEH inhibitors block this degradation, thereby increasing the half-life and efficacy of endogenous and exogenous EETs.[4]
Inadequate Formulation or Vehicle 1. Ensure 14,15-EET is properly solubilized. Formulations may include ethanol (B145695), DMSO, or PBS (pH 7.2).[5] 2. For oral administration, consider formulations like polyethylene (B3416737) glycol (PEG400) or suspending in 0.5% carboxymethylcellulose sodium (CMC Na).[6][7]Poor solubility can lead to inadequate absorption and bioavailability, reducing the effective concentration of 14,15-EET at the target site.
Incorrect Dosing or Administration Route 1. Review literature for effective dose ranges for your specific animal model and disease state. 2. Intravenous (IV) administration may be necessary for initial studies to bypass absorption variability.[7]The optimal dose and route of administration are critical for achieving therapeutic concentrations.

Issue 2: High Variability in Experimental Results with sEH Inhibitors

Potential Cause Troubleshooting Step Rationale
Inconsistent sEH Inhibitor Exposure 1. Optimize the dose and dosing frequency based on the pharmacokinetic (PK) profile of the chosen inhibitor. 2. For continuous exposure, consider subcutaneous implantation of osmotic minipumps.The half-life of sEH inhibitors can vary significantly.[8] Inconsistent plasma concentrations will lead to variable levels of sEH inhibition and, consequently, variable efficacy.
Differential sEH Activity in Animal Models 1. Ensure the use of age- and sex-matched animals. 2. Be aware of potential strain differences in sEH expression and activity.Baseline sEH activity can influence the response to inhibitors.
Formulation and Administration Issues 1. Ensure the sEH inhibitor is fully dissolved or uniformly suspended in the vehicle before each administration. 2. Use precise administration techniques to ensure consistent dosing.Inconsistent formulation can lead to variable dosing and absorption.
Dietary Influences 1. Provide a standardized diet to all animals in the study.Dietary fatty acids can influence the endogenous levels of EETs and other lipids, potentially impacting the study's outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which sEH inhibitors enhance the efficacy of 14,15-EET?

A1: Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of 14,15-EET into its less biologically active diol form, 14,15-DHET.[3][9] By inhibiting sEH, the metabolic breakdown of 14,15-EET is blocked, leading to an increase in its circulating and tissue concentrations and prolonging its half-life. This enhanced exposure to 14,15-EET amplifies its downstream signaling effects.[4]

Q2: How can I confirm that my sEH inhibitor is working in vivo?

A2: The most direct way to confirm the in vivo activity of an sEH inhibitor is to measure the plasma or tissue ratio of 14,15-EET to 14,15-DHET. A significant increase in this ratio after inhibitor administration indicates successful target engagement.[10] This analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).[11][12]

Q3: What are the key signaling pathways activated by 14,15-EET?

A3: 14,15-EET activates several signaling pathways that contribute to its beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties. Key pathways include the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), cAMP-dependent protein kinase (PKA), and extracellular signal-regulated kinases (ERKs). These pathways can lead to the phosphorylation of various downstream targets, influencing synaptic plasticity and other cellular processes.

Q4: Are there any potential off-target effects of sEH inhibitors to be aware of?

A4: While many sEH inhibitors are highly selective, it is important to consider potential off-target effects. The sEH enzyme has a bifunctional structure with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[13][14] Most currently used sEH inhibitors target the C-terminal hydrolase activity. It is crucial to characterize the selectivity of the inhibitor for the hydrolase domain over the phosphatase domain and other cellular hydrolases.

Q5: What is the best way to formulate 14,15-EET and sEH inhibitors for in vivo studies?

A5: The optimal formulation depends on the specific compound and the route of administration. For intravenous administration of 14,15-EET, solutions in ethanol or DMSO diluted in saline are common.[7] For oral administration of sEH inhibitors, formulations in polyethylene glycol (PEG400) or corn oil are frequently used.[6][15] It is essential to perform solubility and stability tests for your specific compound and formulation.

Data Presentation

Table 1: In Vitro Potency of Selected sEH Inhibitors

InhibitorTarget SpeciesIC50 (nM)Reference
t-TUCBMouse sEH1.3[16]
APAU (AR9281)Rat sEH>10x below 116 nM at 8h[6]
UB-SCG-74Human/Mouse/Rat sEH0.4[15]

Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents

InhibitorAnimal ModelRouteDose (mg/kg)Tmax (h)Cmax (nM)T1/2 (h)Reference
APAU (AR9281)Rats.c.3-116 (at 8h)-[6]
UB-SCG-74MouseOral300.512,000-[15]
TPPUMouseOral3--37 ± 2.5[17]

Experimental Protocols

Protocol 1: In Vivo Assessment of sEH Inhibition

  • Animal Model: Use age- and sex-matched rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • sEH Inhibitor Administration:

    • Formulate the sEH inhibitor in an appropriate vehicle (e.g., PEG400 for oral gavage).

    • Administer the inhibitor at a predetermined dose and time point before sample collection. Include a vehicle control group.

  • Blood and Tissue Collection:

    • At the desired time point post-administration, collect blood via cardiac puncture into EDTA-containing tubes.

    • Perfuse tissues with saline and harvest relevant organs (e.g., liver, kidney, brain).

    • Immediately process or flash-freeze samples and store at -80°C.

  • Sample Preparation for LC-MS/MS:

    • For plasma, perform protein precipitation followed by solid-phase extraction.

    • For tissues, homogenize in a suitable buffer and perform lipid extraction.

  • LC-MS/MS Analysis:

    • Quantify the concentrations of 14,15-EET and 14,15-DHET using a validated LC-MS/MS method with appropriate internal standards.[11][12]

  • Data Analysis:

    • Calculate the ratio of 14,15-EET to 14,15-DHET for each sample.

    • Compare the ratios between the vehicle- and inhibitor-treated groups to determine the extent of sEH inhibition.

Protocol 2: Quantification of 14,15-EET and 14,15-DHET in Plasma

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene, BHT).

  • Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d8-14,15-EET and d8-14,15-DHET) to the plasma samples.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) using C18 cartridges.

  • Derivatization (Optional): Derivatization can be performed to improve the chromatographic separation and detection sensitivity.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a UPLC-MS/MS system.

    • Use a suitable column (e.g., C18) for chromatographic separation.

    • Set the mass spectrometer to monitor the specific parent and daughter ion transitions for 14,15-EET, 14,15-DHET, and their internal standards.

  • Quantification: Generate a standard curve using known concentrations of 14,15-EET and 14,15-DHET and calculate the concentrations in the plasma samples based on the peak area ratios relative to the internal standards.

Visualizations

signaling_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH PKA PKA EET->PKA CaMKII CaMKII EET->CaMKII ERK ERK EET->ERK DHET 14,15-DHET (Less Active) sEH->DHET sEHI sEH Inhibitor sEHI->sEH Inhibits Effects Anti-inflammatory, Vasodilatory, Analgesic Effects PKA->Effects CaMKII->Effects ERK->Effects

Caption: Signaling pathway of 14,15-EET and the action of sEH inhibitors.

experimental_workflow start Start animal_prep Animal Model Preparation (e.g., disease induction) start->animal_prep treatment Administer 14,15-EET and/or sEH Inhibitor animal_prep->treatment monitoring In-life Monitoring (e.g., blood pressure, behavior) treatment->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Biochemical Analysis (e.g., LC-MS/MS for EET/DHET ratio) sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

logical_relationship increase_eet Increased 14,15-EET Levels biological_effect Enhanced Biological Effect increase_eet->biological_effect Results in seh_inhibition sEH Inhibition seh_inhibition->increase_eet Leads to

Caption: Logical relationship between sEH inhibition and enhanced efficacy.

References

Technical Support Center: Navigating the Complexities of 14,15-EET Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from studies on 14,15-epoxyeicosatrienoic acid (14,15-EET).

Frequently Asked Questions (FAQs)

Q1: Why do some studies report 14,15-EET as anti-inflammatory while others suggest it has pro-inflammatory effects or is inactive?

A1: The seemingly contradictory effects of 14,15-EET on inflammation are often context-dependent and can be influenced by several factors:

  • Cell Type and Tissue Specificity: The response to 14,15-EET can vary significantly between different cell types (e.g., endothelial cells, monocytes, smooth muscle cells) and tissues. For instance, while 11,12-EET showed potent anti-inflammatory effects in human endothelial cells by inhibiting VCAM-1 expression, 14,15-EET had a negligible effect in the same model.[1][2] Conversely, in human bronchi, 14,15-EET was found to inhibit TNF-α-stimulated inflammation.[2]

  • Experimental Model: In vivo and in vitro models can yield different results. Systemic overexpression of human CYP2J2, which increases EET production, reduced inflammation in rats injected with TNFα.[1] However, the specific contribution of 14,15-EET versus other EETs in such in vivo models can be difficult to dissect.

  • Metabolism: 14,15-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which is generally less biologically active and can even have opposing, pro-inflammatory effects.[2][3] Therefore, the local activity of sEH can dramatically alter the observed effect of exogenously applied or endogenously produced 14,15-EET.

  • Concentration and Duration of Exposure: The concentration of 14,15-EET and the duration of the experiment can influence cellular responses.

  • Pathological State: The inflammatory context itself can dictate the response. For example, in Kawasaki Disease, a condition characterized by vascular inflammation, levels of 14,15-EET were found to be elevated in patients with coronary artery lesions, suggesting a potential role in the disease process.[4]

Q2: What are the conflicting findings regarding the role of 14,15-EET in cancer?

A2: The role of 14,15-EET in cancer is multifaceted, with studies reporting both pro- and anti-tumorigenic effects. These discrepancies can be attributed to:

  • Cancer Type: The effects of 14,15-EET can differ between various types of cancer. In human breast cancer, elevated levels of 14,15-EET were associated with increased aggressiveness, promoting cell proliferation and migration.[5]

  • Tumor Microenvironment: The local tumor microenvironment, including the presence of inflammatory cells and other signaling molecules, can influence the downstream effects of 14,15-EET.

  • Signaling Pathway Activation: 14,15-EET can activate multiple signaling pathways that can have opposing effects on cancer progression. For example, while it can promote cell proliferation through EGFR/PI3K/Akt signaling, it has also been shown to activate PPARγ, which can have anti-proliferative effects in some contexts.[6]

  • Metastasis: 14,15-EET has been implicated in promoting the growth of dormant micrometastases by inducing neutrophilic infiltration.[7]

Q3: How can the regioisomeric and stereoisomeric properties of EETs lead to conflicting results?

A3: Yes, the specific regioisomer (5,6-, 8,9-, 11,12-, or 14,15-EET) and stereoisomer (R,S or S,R) of the EET molecule can have profound differences in biological activity.[8] For example, in bovine coronary arteries, 14(S),15(R)-EET is more potent in inducing vasodilation than 14(R),15(S)-EET.[9] Studies that do not specify or use a racemic mixture of EETs may observe different effects compared to those using a specific isomer. This highlights the importance of using well-characterized, pure isomers in experiments.

Troubleshooting Guides

Issue 1: Inconsistent Anti-inflammatory Effects of 14,15-EET in Cell Culture
Potential Cause Troubleshooting Step
Cell type variability Confirm the cell type and its known response to different EET regioisomers. Consider that some cell types may not express the necessary receptors or signaling components to respond to 14,15-EET.
sEH activity Measure the expression and activity of soluble epoxide hydrolase (sEH) in your cell line. High sEH activity will rapidly convert 14,15-EET to the less active 14,15-DHET. Consider using an sEH inhibitor, such as AUDA, to stabilize 14,15-EET levels.[2]
Purity of 14,15-EET Verify the purity and stereochemistry of the 14,15-EET being used. Impurities or the presence of other isomers can affect the results.
Experimental conditions Optimize the concentration and incubation time of 14,15-EET. A dose-response and time-course experiment is recommended.
Issue 2: Contradictory Results in 14,15-EET-mediated Angiogenesis Assays
Potential Cause Troubleshooting Step
Model system differences Be aware of the inherent differences between in vitro (e.g., tube formation assay) and in vivo (e.g., Matrigel plug assay) models of angiogenesis. In vivo models are influenced by a more complex microenvironment.
Interaction with other pathways Consider the interplay between 14,15-EET and other pro-angiogenic pathways, such as VEGF. The effect of 14,15-EET may be dependent on the basal level of other growth factors.
Metabolism by COX-2 In inflammatory settings where COX-2 is induced, 14,15-EET can be metabolized to hydroxy-EETs (HEETs), which may have different angiogenic properties.[10]

Data Presentation: Summary of Quantitative Findings

Table 1: Conflicting Effects of 14,15-EET on Inflammation

Study FocusFindingQuantitative DataExperimental ModelReference
Endothelial Inflammation14,15-EET had a negligible effect on TNFα-induced VCAM-1 expression.-Human Umbilical Vein Endothelial Cells (HUVECs)[1][2]
Bronchial Inflammation14,15-EET inhibited TNFα-stimulated inflammation.Data not specifiedHuman Bronchi[2]
Systemic InflammationOverexpression of CYP2J2 (produces EETs) reduced plasma levels of adhesion molecules and inflammatory cytokines.Data not specifiedRats injected with TNFα[1]
Coronary Heart DiseasePlasma 14,15-DHET levels were significantly higher in CHD patients (2.53 ± 1.60 ng/mL) compared to healthy controls (1.65 ± 1.54 ng/mL, P < 0.05).2.53 ± 1.60 ng/mL vs 1.65 ± 1.54 ng/mLHuman plasma samples[3]

Table 2: Conflicting Roles of 14,15-EET in Cancer

Study FocusFindingQuantitative DataExperimental ModelReference
Breast CancerMedian 14,15-EET level was 2.5-fold higher in breast cancer tissue compared to adjacent noncancerous tissue.4145.9 vs 1634.4 ng/mg proteinHuman breast cancer tissue[5]
Breast CancerKnockdown of CYP2J2 (produces 14,15-EET) reduced cell proliferation by 22.7% and migration by 50.9%.22.7% reduction in proliferation, 50.9% reduction in migrationMDA-MB-231 breast cancer cells[5]
Carcinoma Cell Proliferation14,15-EET stimulated cell proliferation and increased the percentage of cells in the S-G2-M phase.Data not specifiedTca-8113 human tongue carcinoma cells[6]
Metastasis14,15-EET triggered the growth of dormant micrometastases by inducing neutrophilic infiltration.Data not specifiedMouse models of metastasis[7]

Experimental Protocols

Key Experiment: In Vitro Endothelial Cell Inflammation Assay

Objective: To assess the effect of 14,15-EET on cytokine-induced expression of adhesion molecules in endothelial cells.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.

  • Pre-treatment: Cells are pre-treated with varying concentrations of 14,15-EET (or vehicle control) for a specified time (e.g., 1 hour). To assess the role of sEH, a parallel group can be co-treated with an sEH inhibitor (e.g., AUDA).

  • Inflammatory Stimulus: Cells are then stimulated with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL) or IL-1α, for a duration known to induce adhesion molecule expression (e.g., 4-6 hours).

  • Analysis of Adhesion Molecule Expression:

    • Western Blot: Cell lysates are collected, and protein levels of VCAM-1, ICAM-1, and E-selectin are determined by Western blotting using specific antibodies.

    • RT-qPCR: Total RNA is extracted, and the mRNA expression of VCAM-1, ICAM-1, and E-selectin is quantified by reverse transcription-quantitative PCR.

    • Cell-Based ELISA: A cell-based ELISA can be performed to quantify the surface expression of adhesion molecules on intact cells.

Key Experiment: Breast Cancer Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of 14,15-EET on the migratory capacity of breast cancer cells.

Methodology:

  • Cell Culture: Breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.

  • Cell Starvation: Prior to the assay, cells are serum-starved for several hours to reduce basal migration.

  • Transwell Setup: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum) and the experimental compound (14,15-EET or vehicle).

  • Cell Seeding: A suspension of serum-starved breast cancer cells is seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).

  • Analysis of Migration:

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

    • The stained cells are visualized and counted under a microscope. The number of migrated cells is a measure of the migratory capacity.

Visualizations

Signaling_Pathway_Inflammation cluster_cell Endothelial Cell TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1) Nucleus->Adhesion_Molecules induces transcription EET_11_12 11,12-EET EET_11_12->IKK inhibits

Caption: Signaling pathway of TNF-α-induced inflammation and the inhibitory effect of 11,12-EET.

Experimental_Workflow_Migration cluster_prep Cell Preparation cluster_assay Transwell Assay cluster_analysis Analysis Culture Culture Breast Cancer Cells Starve Serum Starve Cells Culture->Starve Seed Seed Cells in Upper Chamber Starve->Seed Setup Setup Transwell Inserts Add_Chemo Add Chemoattractant ± 14,15-EET to Lower Chamber Setup->Add_Chemo Add_Chemo->Seed Incubate Incubate Seed->Incubate Remove Remove Non-migrated Cells Incubate->Remove Stain Fix and Stain Migrated Cells Remove->Stain Count Count Migrated Cells Stain->Count

Caption: Experimental workflow for a transwell cell migration assay.

Logical_Relationship_Conflicting_Results Conflicting_Results Conflicting Results in 14,15-EET Studies Cell_Context Cell/Tissue Context Conflicting_Results->Cell_Context Experimental_Model Experimental Model (in vivo vs. in vitro) Conflicting_Results->Experimental_Model Metabolism Metabolism (sEH activity) Conflicting_Results->Metabolism Isomer_Purity Isomer Purity & Specificity Conflicting_Results->Isomer_Purity

Caption: Key factors contributing to conflicting results in 14,15-EET research.

References

Technical Support Center: Overcoming the Challenges of 14,15-EET in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic acid (14,15-EET). Here, you will find solutions to common experimental issues, detailed protocols, and insights into the limitations of this potent but unstable signaling molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor in vitro/in vivo efficacy and short half-life of 14,15-EET.

Q1: My 14,15-EET treatment shows inconsistent or no effect in my cell culture/animal model. What could be the reason?

A1: The primary limitation of commercially available 14,15-EET is its rapid metabolic degradation.[1][2][3] The epoxide group is readily hydrolyzed by soluble epoxide hydrolase (sEH) to form 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which is generally less biologically active.[3][4] This conversion dramatically reduces the half-life and potency of 14,15-EET in biological systems.[1][2]

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure your 14,15-EET stock solution is fresh and has been stored correctly (typically at -80°C in an appropriate solvent like ethanol) to prevent degradation.[5] Repeated freeze-thaw cycles should be avoided.[5]

  • Inhibit sEH Activity: Co-administration of a soluble epoxide hydrolase inhibitor (sEHi) can significantly increase the half-life and efficacy of endogenous and exogenous 14,15-EET.[1]

  • Use a Stable Analog: Consider using a chemically and metabolically stable 14,15-EET analog. Several analogs have been developed with modifications to the epoxide ring and the carboxylic acid group to resist sEH-mediated hydrolysis and improve in vivo stability.[1][2][6]

Issue 2: Difficulty in dissolving and handling 14,15-EET.

Q2: I am having trouble dissolving 14,15-EET for my experiments. What is the recommended procedure?

A2: 14,15-EET is a lipid and has limited solubility in aqueous solutions.

Recommended Solvents: For stock solutions, organic solvents such as ethanol (B145695), DMSO, and DMF are recommended.[7] For introduction into aqueous buffers or cell culture media, the stock solution should be diluted serially, ensuring the final concentration of the organic solvent is minimal and does not affect the experimental system. For instance, a stock solution in ethanol can be prepared at 100 µg/ml.[7]

Solubility Data:

Solvent Approximate Solubility
DMF 50 mg/ml
DMSO 50 mg/ml
Ethanol 50 mg/ml
PBS (pH 7.2) 1 mg/ml

(Data sourced from commercial supplier information)[7]

Troubleshooting Tip: To enhance solubility in aqueous solutions, you can prepare a stock solution in a water-miscible organic solvent and then dilute it into your experimental buffer with vigorous vortexing. However, be mindful of the final solvent concentration.

Issue 3: Choosing the right 14,15-EET analog for specific applications.

Q3: There are many 14,15-EET analogs available. How do I select the most appropriate one for my research?

A3: The choice of analog depends on the specific experimental goals, such as whether you need a pure agonist, an antagonist, or an sEH inhibitor. The structural features of the analog determine its activity.[8][9]

Key Considerations:

  • Agonist Activity: For mimicking the effects of 14,15-EET, look for analogs with high vasorelaxant potency. Modifications to the carboxylate group, such as tetrazoles and oxadiazole-5-thiones, have been shown to produce potent vasorelaxants.[2]

  • sEH Inhibition: If the goal is to increase endogenous EET levels, select a potent sEH inhibitor. Some analogs, particularly those with a 1,3-disubstituted urea (B33335) moiety, exhibit potent sEH inhibitory activity.[1]

  • Antagonist Activity: To block the effects of 14,15-EET, specific antagonists like 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) can be used.[10]

Comparative Data of 14,15-EET and Analogs:

CompoundED₅₀ (Vasorelaxation, µM)IC₅₀ (sEH Inhibition, nM)Reference
14,15-EET2.2-[1]
Tetrazole 190.1811[2]
Oxadiazole-5-thione 250.36>500[2]
Unsubstituted urea 123.516[1]

Experimental Protocols

Protocol 1: Assessment of Vasorelaxant Activity of 14,15-EET and its Analogs

This protocol is adapted from studies on bovine coronary artery rings.[2][8]

1. Preparation of Arterial Rings: a. Obtain fresh bovine hearts and dissect the left anterior descending coronary artery. b. Clean the artery of connective tissue and cut it into rings of approximately 3 mm width. c. Store the rings in Krebs buffer (in mM: 119 NaCl, 4.8 KCl, 24 NaHCO₃, 1.2 KH₂PO₄, 1.2 MgSO₄, 11 glucose, 0.02 EDTA, and 3.2 CaCl₂).

2. Isometric Tension Measurement: a. Suspend the arterial rings in a water-jacketed organ chamber filled with Krebs buffer, bubbled with 95% O₂-5% CO₂ at 37°C. b. Set the basal tension to 3.5 g and allow it to equilibrate for 1.5 hours. c. Induce reproducible maximal contractions with 40 mM KCl. d. Pre-contract the vessels with a thromboxane (B8750289) receptor agonist like U-46619 (10–20 nM) to 50-90% of the maximal KCl contraction.

3. Data Acquisition: a. Add cumulative concentrations of 14,15-EET or its analogs to the chamber. b. Record the changes in isometric tension. c. Express the tension as a percentage of relaxation, where 100% relaxation is the basal pre-U-46619 tension. d. To test antagonists, pre-incubate the rings with the antagonist (e.g., 14,15-EEZE) before adding the agonist.[10]

Protocol 2: In Vitro sEH Inhibition Assay

This is a fluorescent-based assay to determine the inhibitory potency (IC₅₀) of compounds against soluble epoxide hydrolase.[1][2]

1. Reagents and Materials: a. Recombinant human sEH. b. Fluorescent substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). c. Assay buffer: 25 mM bis-tris/HCl, pH 7.0. d. Test compounds (potential sEH inhibitors).

2. Assay Procedure: a. Incubate recombinant human sEH (approximately 1 nM) with varying concentrations of the test inhibitor for 5 minutes at 30°C in the assay buffer. b. Initiate the reaction by adding the fluorescent substrate CMNPC (final concentration of 5 µM). c. Monitor the increase in fluorescence resulting from the hydrolysis of the substrate over time using a fluorescence plate reader.

3. Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Plot the reaction rate against the inhibitor concentration. c. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the sEH activity.

Protocol 3: Quantification of 14,15-EET and 14,15-DHET in Biological Samples

This protocol outlines the general steps for sample preparation and analysis using an ELISA kit or LC/MS/MS.[11][12][13]

1. Sample Collection and Preparation: a. For blood samples, collect in tubes containing an antioxidant like triphenylphosphine (B44618) (TPP) to a final concentration of 0.1 mM to prevent degradation.[13] b. For cell culture or tissue samples, homogenize and extract lipids.

2. Solid Phase or Liquid-Liquid Extraction: a. Acidify the sample to pH ~3-4. b. Extract the lipids using a suitable organic solvent like ethyl acetate.[11][13] c. Evaporate the organic solvent under a stream of nitrogen or argon gas.

3. Hydrolysis of EET to DHET (for total EET measurement): a. Dissolve the dried lipid extract in ethanol. b. Add acetic acid to acidify the solution (pH ~3-4). c. Incubate at 45°C for 12 hours or at room temperature overnight to hydrolyze EETs to their corresponding DHETs.[12][13]

4. Quantification: a. ELISA: i. Reconstitute the dried extract in the assay buffer provided with the ELISA kit. ii. Follow the manufacturer's instructions for the competitive ELISA procedure. The signal intensity is inversely proportional to the amount of 14,15-DHET.[12][13] iii. To determine the original 14,15-EET concentration, measure the total 14,15-DHET after hydrolysis and subtract the amount of 14,15-DHET measured in a non-hydrolyzed sample.[12][13] b. LC/MS/MS: i. Reconstitute the sample in a suitable solvent for injection. ii. Use a liquid chromatography system coupled with a tandem mass spectrometer to separate and quantify 14,15-EET and 14,15-DHET based on their specific mass-to-charge ratios.[11]

Signaling Pathways and Experimental Workflows

EET_Metabolism_and_Action AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EET 14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Bio_Effect Biological Effects (e.g., Vasodilation) EET->Bio_Effect DHET 14,15-DHET (Less Active) sEH->DHET sEHi sEH Inhibitors sEHi->sEH Analogs Stable Analogs Analogs->Bio_Effect

Caption: Metabolic pathway of 14,15-EET and points of intervention.

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EET 14,15-EET GPCR G-Protein Coupled Receptor (putative) EET->GPCR EGFR EGFR EET->EGFR PPARg PPARγ EET->PPARg G_alpha_s Gαs GPCR->G_alpha_s PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Cell_Response Cellular Responses (Proliferation, Anti-apoptosis, Vasodilation) G_alpha_s->Cell_Response AKT Akt PI3K->AKT AKT->Cell_Response ERK->Cell_Response PPARg->Cell_Response

Caption: Simplified signaling pathways of 14,15-EET.

Vasorelaxation_Workflow A Isolate Bovine Coronary Artery Rings B Mount in Organ Bath with Krebs Buffer A->B C Equilibrate and Set Basal Tension B->C D Pre-contract with U-46619 C->D E Cumulative Addition of 14,15-EET or Analog D->E F Record Isometric Tension Changes E->F G Calculate % Relaxation F->G

Caption: Experimental workflow for vasorelaxation assay.

References

Validation & Comparative

A Comparative Analysis of the Vasodilatory Potency of 14,15-EET and 11,12-EET

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] They are recognized as key endothelium-derived hyperpolarizing factors (EDHFs) that play a critical role in regulating vascular tone.[1][3] Among the four regioisomers, 14,15-EET and 11,12-EET are prominent vasodilators, acting primarily on the vascular smooth muscle to induce relaxation.[4] This guide provides an objective comparison of their vasodilatory potency, supported by experimental data, and details the underlying signaling mechanisms and common experimental protocols.

Comparative Vasodilatory Potency

The vasodilatory potency of 14,15-EET and 11,12-EET can vary significantly depending on the species and the specific vascular bed being studied.[1] While some studies report equipotent relaxation between the regioisomers in certain arteries, others demonstrate clear differences in efficacy.[1][2] For instance, in canine coronary arterioles, all EET regioisomers induce potent, concentration-dependent vasodilation with EC50 values in the picomolar to nanomolar range.[5] In these microvessels, 14,15-EET has been shown to be more potent than 11,12-EET.[5] Conversely, studies on porcine coronary arterioles have shown comparable potencies between different stereoisomers of 14,15-EET and 11,12-EET, also in the picomolar range.[6] In contrast, the potency observed in larger conduit arteries, such as bovine coronary arteries, is often lower, with EC50 values in the micromolar range.[5][7][8]

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) or half-maximal effective dose (ED50) values for 14,15-EET and 11,12-EET from various studies.

EET RegioisomerVascular BedSpeciesPotency (EC50/ED50)Reference
14,15-EET Coronary ArteriolesCanine10⁻¹²·⁷ M (0.2 pM)[5][9]
11,12-EET Coronary ArteriolesCanine10⁻¹⁰·¹ M (79.4 pM)[5][9]
14,15-EET Coronary ArteriolesPorcine3 - 7 pM[6]
11,12-EET Coronary ArteriolesPorcine6 - 30 pM[6]
14,15-EET Coronary ArteriesBovine10⁻⁶ M (1 µM)[7][8][10]
11,12-EET Mesenteric VasculatureRatDose-dependent vasodilation[11]
14,15-EET Mesenteric ArteriesRatGreater response in smaller secondary branches[12]

Signaling Pathways in EET-Mediated Vasodilation

The primary mechanism for vasodilation by both 14,15-EET and 11,12-EET involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[1][3][5][13] This action is typically not direct but is mediated through a G-protein-coupled receptor, specifically involving the Gαs subunit.[3][4] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][14] PKA then phosphorylates and opens BKCa channels, causing potassium ion (K+) efflux, membrane hyperpolarization, and ultimately, vascular smooth muscle relaxation and vasodilation.[1][7][8]

While this core pathway is shared, some studies suggest regioisomer-specific ancillary pathways.

  • 14,15-EET: Its vasodilatory effect in rat mesenteric arteries has been linked to the activation of prostaglandin (B15479496) EP2 receptors.[12]

  • 11,12-EET: In the renal vasculature, its dilatory effects may involve Protein Phosphatase 2A (PP2A) dependent pathways.[14] There is also evidence suggesting that 11,12-EET can directly activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[15]

Caption: Generalized signaling pathway for EET-mediated vasodilation.

Experimental Protocols

The assessment of vasodilatory properties of compounds like 14,15-EET and 11,12-EET is commonly performed ex vivo using pressure myography.[16][17] This technique allows for the study of isolated resistance arteries under near-physiological conditions of pressure and flow.[18][19]

Protocol: Vasodilator Response Assessment by Pressure Myography

This protocol provides a generalized procedure for evaluating the dose-response relationship of EETs in isolated rodent mesenteric arteries.

1. Solutions and Reagents:

  • Dissection Solution: An ice-cold, buffered physiological salt solution (PSS), such as a MOPS-based buffer, is used for artery dissection.[16]

  • Physiological Salt Solution (PSS): A standard Krebs-Henseleit or HEPES-buffered solution, aerated with 95% O₂ / 5% CO₂, maintained at 37°C.[16][20]

  • Pre-constrictor Agent: Phenylephrine, U46619, or high-potassium PSS to induce a stable submaximal constriction (myogenic tone).

  • EET Solutions: Stock solutions of 14,15-EET and 11,12-EET are prepared in an appropriate solvent (e.g., ethanol) and diluted to final concentrations in PSS immediately before use.[21]

2. Artery Isolation and Mounting:

  • A mouse or rat is euthanized according to approved institutional protocols.[20] The mesenteric arcade is excised and placed in ice-cold dissection solution.

  • A second or third-order mesenteric artery segment (approx. 2 mm in length) is carefully dissected free from surrounding adipose and connective tissue.[16][20]

  • The isolated artery is transferred to the chamber of the pressure myograph and mounted onto two opposing glass microcannulas. It is secured with fine sutures.[20]

3. Pressurization and Equilibration:

  • The vessel is gently flushed to remove any blood and then pressurized to a physiological level (e.g., 60-80 mmHg) under no-flow conditions.[16][18]

  • The myograph chamber is superfused with warm (37°C), aerated PSS. The vessel is allowed to equilibrate for 30-60 minutes until a stable myogenic tone develops.[16]

4. Experimental Procedure:

  • Viability Test: The artery's health is confirmed by challenging it with a high-potassium solution to ensure a robust constrictor response.

  • Pre-constriction: The vessel is pre-constricted to approximately 50-70% of its maximal diameter using a titrated concentration of a vasoconstrictor like phenylephrine.

  • Dose-Response Curve: Once a stable constriction plateau is reached, cumulative concentrations of the EET regioisomer (e.g., 10⁻¹² M to 10⁻⁶ M) are added to the superfusing PSS at regular intervals (e.g., every 3-5 minutes).

  • Data Acquisition: Changes in the internal diameter of the artery are continuously recorded using a video-micrometer system connected to data acquisition software.[17][19]

5. Data Analysis:

  • The vasodilator response at each EET concentration is expressed as a percentage reversal of the pre-induced constriction.

  • Dose-response curves are generated by plotting the percentage of relaxation against the log concentration of the EET.

  • The EC50 value and maximal relaxation (Emax) are calculated from these curves using non-linear regression analysis.

Myography_Workflow cluster_prep Vessel Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis A Euthanasia & Tissue Collection (Mesentery) B Isolation of Resistance Artery in Cold PSS A->B C Mounting Artery on Pressure Myograph Cannulas B->C D Pressurization (e.g., 70 mmHg) & Equilibration (~45 min) C->D E Induce Submaximal Pre-constriction D->E F Cumulative Addition of EET Regioisomer E->F G Record Changes in Vessel Diameter F->G H Calculate % Relaxation vs. Pre-constriction G->H I Plot Dose-Response Curve H->I J Determine EC50 & Emax I->J

Caption: Workflow for assessing EET vasoactivity using pressure myography.

References

Differential Effects of 14,15-EET versus 14,15-DHET on Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential effects of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), on key cell signaling pathways. The conversion of 14,15-EET to 14,15-DHET is catalyzed by the enzyme soluble epoxide hydrolase (sEH), a critical regulatory point in eicosanoid signaling. While often considered an inactivation step, the conversion to 14,15-DHET can result in a molecule with distinct biological activities. Understanding these differences is crucial for the development of therapeutics targeting the sEH pathway for various diseases, including cardiovascular disorders and cancer.

Quantitative Comparison of Cellular Responses

The following tables summarize the available quantitative data comparing the effects of 14,15-EET and 14,15-DHET on major cellular signaling pathways.

Table 1: Activation of Peroxisome Proliferator-Activated Receptor α (PPARα)

CompoundCell TypeAssayFold Activation (vs. Control)Kd (µM)Reference
14,15-EETCOS-7Luciferase Reporter Assay~3-fold at 10 µMNot Reported[1]
14,15-DHETCOS-7Luciferase Reporter Assay~12-fold at 10 µM1.4[1]
14,15-DHETHepG2Luciferase Reporter Assay~3-fold at 10 µMNot Reported

Table 2: Vasodilation of Coronary Arteries

CompoundArtery TypeSpeciesEffectEC50Reference
14,15-EETCoronary ArteriolesHumanDilationLess potent than 8,9- and 11,12-EET[2]
14,15-DHETCoronary ArteriolesHumanDilation (less potent than 14,15-EET)Not Reported[2]
14,15-EETCoronary ArteryBovineRelaxation1 µM

Table 3: Inhibition of Prostaglandin (B15479496) E2 (PGE2) Synthesis

CompoundCell TypeEffectInhibitionReference
14,15-EETPorcine Aortic Smooth Muscle CellsInhibition40-75% reduction[3]
14,15-DHETPorcine Aortic Smooth Muscle CellsNo InhibitionIneffective[3]

Table 4: FAK/PI3K/AKT Signaling Pathway

CompoundCell TypeEffectObservationReference
14,15-EETBreast Cancer CellsActivationIncreased phosphorylation of FAK and Akt[4][5]
14,15-DHETNot ReportedNot ReportedData not available

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways modulated by 14,15-EET and 14,15-DHET.

EET_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Integrin_avB3 Integrin αvβ3 FAK FAK Integrin_avB3->FAK Activates 14,15-EET 14,15-EET 14,15-EET->Integrin_avB3 Upregulates sEH sEH 14,15-EET->sEH Metabolized by PGHS PGH Synthase 14,15-EET->PGHS Inhibits p-FAK p-FAK FAK->p-FAK Phosphorylation PI3K PI3K p-FAK->PI3K Activates Akt Akt PI3K->Akt Activates p-Akt p-Akt Akt->p-Akt Phosphorylation Cell_Proliferation Cell Proliferation, Invasion, Drug Resistance p-Akt->Cell_Proliferation 14,15-DHET 14,15-DHET sEH->14,15-DHET PGE2 PGE2 PGHS->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGHS Substrate

Caption: 14,15-EET Signaling Pathways. (Within 100 characters)

DHET_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus 14,15-DHET 14,15-DHET PPARa_LBD PPARα (Ligand Binding Domain) 14,15-DHET->PPARa_LBD Binds to PPARa PPARα PPARa_LBD->PPARa RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1A) PPRE->Gene_Expression Regulates

Caption: 14,15-DHET Signaling Pathway. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Experimental Protocol 1: PPARα Activation via Luciferase Reporter Assay

This protocol is adapted from studies investigating the activation of PPARα by eicosanoids.

1. Cell Culture and Transfection:

  • Culture COS-7 or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • For transfection, seed cells in 24-well plates.

  • Transfect cells with a PPARα expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid, and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent (e.g., Lipofectamine).

2. Treatment:

  • 24 hours post-transfection, replace the medium with fresh DMEM containing the test compounds (14,15-EET, 14,15-DHET, or vehicle control) at the desired concentrations.

  • Incubate the cells for an additional 24 hours.

3. Luciferase and β-Galactosidase Assays:

  • Lyse the cells using a reporter lysis buffer.

  • Measure luciferase activity in the cell lysates using a luciferase assay substrate and a luminometer.

  • Measure β-galactosidase activity in the same lysates using a colorimetric substrate (e.g., ONPG) and a spectrophotometer.

4. Data Analysis:

  • Normalize the luciferase activity to the β-galactosidase activity for each sample to control for transfection efficiency.

  • Express the results as fold activation relative to the vehicle-treated control.

Experimental Protocol 2: Western Blot for FAK/PI3K/AKT Signaling

This protocol outlines the general steps to assess the phosphorylation status of FAK and Akt.

1. Cell Culture and Treatment:

  • Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media.

  • Seed cells and allow them to adhere overnight.

  • Treat cells with 14,15-EET, 14,15-DHET, or vehicle control for the desired time points.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated FAK (e.g., p-FAK Tyr397), total FAK, phosphorylated Akt (e.g., p-Akt Ser473), and total Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Experimental Protocol 3: Vascular Reactivity Assay

This protocol describes the methodology for assessing the vasodilatory effects of 14,15-EET and 14,15-DHET on isolated arteries.

1. Vessel Preparation:

  • Euthanize the experimental animal (e.g., rat, mouse, or use bovine coronary arteries from a slaughterhouse) and dissect the desired artery (e.g., coronary, mesenteric).

  • Place the artery in ice-cold Krebs-Henseleit buffer.

  • Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

2. Mounting in a Wire Myograph:

  • Mount the arterial rings on two stainless steel wires in the jaws of a wire myograph.

  • Place the myograph chambers in a water bath maintained at 37°C and aerate with 95% O2 and 5% CO2.

  • Equilibrate the rings under a resting tension for 60-90 minutes, with buffer changes every 15-20 minutes.

3. Viability and Pre-constriction:

  • Test the viability of the arterial rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

  • Wash out the KCl and allow the rings to return to baseline tension.

  • Pre-constrict the rings to approximately 50-70% of their maximal response with a vasoconstrictor (e.g., U46619, phenylephrine, or endothelin-1).

4. Cumulative Concentration-Response Curves:

  • Once a stable contraction is achieved, add cumulative concentrations of 14,15-EET or 14,15-DHET to the myograph chambers.

  • Record the changes in isometric tension after each addition until a maximal relaxation is achieved or the highest concentration is tested.

5. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-constriction tension.

  • Plot the concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of its maximal effect).

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Assays Experimental Assays cluster_Analysis Data Analysis Cell_Culture Cell Culture / Vessel Isolation Treatment Treatment with 14,15-EET / 14,15-DHET Cell_Culture->Treatment Luciferase_Assay Luciferase Reporter Assay (PPARα Activation) Treatment->Luciferase_Assay Western_Blot Western Blot (FAK/PI3K/AKT Signaling) Treatment->Western_Blot Myograph Vascular Reactivity Assay (Vasodilation) Treatment->Myograph Data_Quant Data Quantification (Luminometry, Densitometry, Tension Measurement) Luciferase_Assay->Data_Quant Western_Blot->Data_Quant Myograph->Data_Quant Stat_Analysis Statistical Analysis (Fold Change, EC50) Data_Quant->Stat_Analysis

Caption: General Experimental Workflow. (Within 100 characters)

Conclusion

The available evidence demonstrates clear differential effects of 14,15-EET and its sEH-derived metabolite, 14,15-DHET, on various cell signaling pathways. 14,15-DHET is a significantly more potent activator of PPARα compared to 14,15-EET, suggesting that the conversion by sEH is a critical step for this particular signaling cascade. Conversely, 14,15-EET is a more potent vasodilator in some vascular beds and uniquely inhibits prostaglandin E2 synthesis, an effect not observed with 14,15-DHET. Furthermore, 14,15-EET has been shown to activate the pro-survival and pro-migratory FAK/PI3K/AKT pathway, while the role of 14,15-DHET in this pathway remains to be fully elucidated.

These findings highlight the complexity of the sEH-EET-DHET axis and underscore the importance of considering the distinct biological activities of both the parent epoxide and its diol metabolite when developing therapeutic strategies targeting this pathway. Further quantitative comparative studies are warranted to fully delineate the signaling profiles of these two important lipid mediators.

References

A Comparative Guide to the Cardioprotective Effects of EET Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, have emerged as promising endogenous mediators of cardioprotection. These lipid molecules, existing as four primary regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), exert a range of beneficial effects on the cardiovascular system, including anti-inflammatory, anti-fibrotic, and anti-apoptotic actions.[1] This guide provides a comparative analysis of the cardioprotective effects of the three most studied EET regioisomers: 8,9-EET, 11,12-EET, and 14,15-EET, with a focus on experimental data supporting their potential as therapeutic targets in cardiovascular disease.

Quantitative Comparison of Cardioprotective Efficacy

Experimental studies, primarily in rodent and canine models of myocardial ischemia/reperfusion (I/R) injury, have demonstrated significant differences in the cardioprotective efficacy of EET regioisomers. The most common endpoint measured is the reduction in myocardial infarct size, a direct indicator of tissue damage.

EET RegioisomerAnimal ModelInfarct Size Reduction (% of Area at Risk) vs. ControlKey Findings & Citations
8,9-EET RatNo significant effect (55.2 ± 1.4% vs. 61.5 ± 1.6% in control)Did not demonstrate a significant reduction in infarct size in a rat model of I/R injury.[2]
11,12-EET RatSignificant reduction (41.9 ± 2.3% vs. 61.5 ± 1.6% in control)Markedly reduced infarct size when administered prior to ischemia.[2]
DogSignificant reduction (6.4 ± 1.9% vs. 22.1 ± 1.8% in control)Effective when given before occlusion or at reperfusion.[3][4]
14,15-EET RatSignificant reduction (40.9 ± 1.2% vs. 61.5 ± 1.6% in control)Showed a similar potent reduction in infarct size to 11,12-EET.[2]
DogSignificant reduction (8.4 ± 2.4% vs. 22.1 ± 1.8% in control)Also effective when administered before occlusion or at reperfusion.[3][4]

Table 1: Comparison of the Effects of EET Regioisomers on Myocardial Infarct Size. Data are presented as mean ± SEM.

Attenuation of Apoptosis

Cardiomyocyte apoptosis is a critical contributor to the pathogenesis of myocardial infarction and heart failure.[5] Several studies have indicated that EETs can exert their cardioprotective effects by inhibiting apoptosis.

  • 11,12-EET and 14,15-EET: In a study on rat hearts, both 11,12-EET and 14,15-EET were shown to reduce cardiomyocyte apoptosis following I/R injury. This anti-apoptotic effect is linked to the activation of pro-survival signaling pathways.

  • 8,9-EET, 11,12-EET, and 14,15-EET: A study has shown that all three of these regioisomers can increase the phosphorylation of the pro-survival kinase Akt, leading to a reduction in cardiomyocyte apoptosis.

While direct quantitative comparisons of apoptosis rates between the three regioisomers are limited, the available evidence suggests that 11,12-EET and 14,15-EET are potent inhibitors of cardiomyocyte apoptosis.

Improvement of Cardiac Function

Beyond reducing cell death, the therapeutic potential of EETs also lies in their ability to preserve and improve cardiac function following an ischemic insult.

  • 11,12-EET: Has been shown to improve the recovery of cardiac contractile function after prolonged ischemia.[6]

  • Transgenic Models: Mice with cardiomyocyte-specific overexpression of the human CYP2J2 enzyme, which leads to increased production of EETs (predominantly 11,12-EET and 14,15-EET), exhibit improved fractional shortening and reduced pulmonary edema following myocardial infarction.[1]

Direct comparative studies on the effects of exogenously administered 8,9-EET, 11,12-EET, and 14,15-EET on cardiac function parameters such as ejection fraction and fractional shortening are still needed to fully delineate their respective potencies.

Signaling Pathways in EET-Mediated Cardioprotection

The cardioprotective effects of EETs are mediated through the activation of several pro-survival signaling pathways. While there is overlap in the pathways activated by different regioisomers, some distinctions are emerging.

Key Signaling Pathways:
  • K-ATP Channels: The opening of both sarcolemmal and mitochondrial ATP-sensitive potassium (K-ATP) channels is a crucial mechanism for the cardioprotective effects of 11,12-EET and 14,15-EET.[2][3] Blockade of these channels abolishes the infarct-sparing effects of these regioisomers.[3]

  • Reactive Oxygen Species (ROS): Interestingly, the cardioprotective effects of 11,12-EET and 14,15-EET in rat hearts appear to be triggered by an initial burst of reactive oxygen species (ROS).[2] This paradoxical finding suggests a role for ROS as signaling molecules in this context.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central pro-survival signaling cascade that is activated by 8,9-EET, 11,12-EET, and 14,15-EET, leading to the inhibition of apoptosis.

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a downstream target of 14,15-EET in mediating cardioprotection.

Below are diagrams illustrating the known signaling pathways for each EET regioisomer.

11_12_EET_and_14_15_EET_Signaling_Pathway EET 11,12-EET or 14,15-EET ROS Initial ROS Burst EET->ROS sarcKATP Sarcolemmal K-ATP Channel ROS->sarcKATP mitoKATP Mitochondrial K-ATP Channel ROS->mitoKATP Cardioprotection Cardioprotection (Reduced Infarct Size) sarcKATP->Cardioprotection mitoKATP->Cardioprotection

Signaling pathway for 11,12-EET and 14,15-EET.

EET_PI3K_Akt_Signaling_Pathway EETs 8,9-EET, 11,12-EET, or 14,15-EET PI3K PI3K EETs->PI3K Akt Akt (Phosphorylation) PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cardioprotection Cardioprotection Apoptosis->Cardioprotection

General EET-mediated PI3K/Akt signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

In Vivo Ischemia/Reperfusion Injury in Rats

Objective: To assess the effect of EET regioisomers on myocardial infarct size following a transient coronary artery occlusion.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a period of 30-60 minutes to induce ischemia.

  • Treatment: EET regioisomers (e.g., 2.5 mg/kg) or vehicle are administered intravenously at a specified time, either before the occlusion or just before reperfusion.

  • Reperfusion: The ligature is removed to allow for reperfusion of the myocardium for a period of 2-3 hours.

  • Infarct Size Measurement: At the end of reperfusion, the LAD is re-occluded, and a dye such as Evans blue is injected to delineate the area at risk (AAR) (the area that was not perfused during the second occlusion). The heart is then excised, sliced, and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains pale. The areas of the infarct and the AAR are measured, and the infarct size is expressed as a percentage of the AAR.[2][7]

Cardiomyocyte Apoptosis Assessment (TUNEL Assay)

Objective: To quantify the number of apoptotic cardiomyocytes in response to EET treatment.

Protocol:

  • Cell Culture: Primary neonatal or adult rat ventricular cardiomyocytes are isolated and cultured.

  • Induction of Apoptosis: Apoptosis is induced by simulating ischemia/reperfusion in vitro (e.g., by hypoxia and reoxygenation) or by treatment with a pro-apoptotic agent.

  • Treatment: Cells are pre-treated with different EET regioisomers or vehicle for a specified duration.

  • TUNEL Staining: The cells are fixed and permeabilized. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is then performed. This method labels the fragmented DNA characteristic of apoptotic cells with a fluorescent marker.

  • Microscopy and Quantification: The cells are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) nuclei is counted and expressed as a percentage of the total number of nuclei (often counterstained with a DNA dye like DAPI).

Assessment of Cardiac Function (Echocardiography in Mice)

Objective: To non-invasively measure cardiac function parameters such as ejection fraction and fractional shortening.

Protocol:

  • Animal Preparation: Mice are lightly anesthetized, and their chest hair is removed. They are placed on a heated platform to maintain body temperature.

  • Image Acquisition: A high-frequency ultrasound system with a linear transducer is used. Two-dimensional (B-mode) and M-mode images of the heart are acquired from parasternal long-axis and short-axis views.

  • Measurements:

    • M-mode: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the short-axis view.

    • B-mode: Left ventricular volumes at end-diastole (LV Vol;d) and end-systole (LV Vol;s) can be calculated using methods like the bi-plane Simpson's method.

  • Calculation of Functional Parameters:

    • Fractional Shortening (FS%): ((LVIDd - LVIDs) / LVIDd) * 100

    • Ejection Fraction (EF%): ((LV Vol;d - LV Vol;s) / LV Vol;d) * 100[3]

Conclusion

The available experimental evidence strongly supports the cardioprotective effects of 11,12-EET and 14,15-EET, primarily through the reduction of myocardial infarct size and inhibition of apoptosis in the setting of ischemia/reperfusion injury. In contrast, 8,9-EET appears to be less effective in this context. The signaling mechanisms underlying these effects are complex and involve the activation of K-ATP channels, a controlled burst of ROS, and the PI3K/Akt pathway.

For drug development professionals, these findings highlight 11,12-EET and 14,15-EET as the more promising regioisomers for therapeutic intervention. Further research should focus on direct, head-to-head comparisons of all major EET regioisomers on a broader range of cardioprotective endpoints, including cardiac function and long-term remodeling. Elucidating the precise molecular targets and differential signaling pathways of each regioisomer will be crucial for the rational design of novel and effective therapies for cardiovascular diseases.

References

Confirming 14,15-EET Specific Effects In Vitro: A Comparative Guide to the Use of 14,15-EEZE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro experimental results to demonstrate the use of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) as a tool to confirm the specific effects of its corresponding agonist, 14,15-epoxyeicosatrienoic acid (14,15-EET). 14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a critical lipid signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, inflammation, angiogenesis, and cell proliferation.[1][2][3] Establishing the specificity of these effects is paramount in research and drug development. 14,15-EEZE serves as a valuable antagonist for this purpose.[4][5][6]

Mechanism of Action: Antagonizing 14,15-EET

14,15-EEZE is a structural analog of 14,15-EET designed to act as a competitive antagonist.[5][7] While 14,15-EET elicits its biological effects by binding to putative cell surface receptors or interacting with intracellular signaling components, 14,15-EEZE is thought to compete for these same binding sites without initiating the downstream signaling cascade.[6][8] This competitive inhibition allows researchers to verify that an observed biological response is specifically mediated by 14,15-EET. If a biological effect induced by 14,15-EET is attenuated or completely blocked by pre-treatment with 14,15-EEZE, it provides strong evidence for the specificity of the 14,15-EET-mediated pathway. However, it is noteworthy that some studies have reported that 14,15-EEZE may exhibit partial agonist activity at high concentrations.[9]

Comparative Data: 14,15-EET vs. 14,15-EET + 14,15-EEZE

The following tables summarize quantitative data from various in vitro studies, highlighting the inhibitory effect of 14,15-EEZE on biological actions induced by 14,15-EET.

Table 1: Effect on Vascular Relaxation

Agonist/AntagonistVessel TypePre-constrictorMaximal Relaxation (%)Reference
14,15-EET (10 µM)Bovine Coronary ArteryU46619~80-90%[5]
14,15-EET (10 µM) + 14,15-EEZE (10 µM)Bovine Coronary ArteryU46619~18%[5]
14,15-EET-PISA (10 µM)Bovine Coronary ArteryU4661984.5 ± 7.5%[10]
14,15-EET-PISA (10 µM) + 14,15-EEZE-mSA (10 µM)Bovine Coronary ArteryU4661923.5 ± 9.1%[10]
14,15-EET (100 nM)Mouse Mesenteric ArteryU46619Activates BKCa channels[11]
14,15-EET (100 nM) + 14,15-EEZE-mSI (100 nM)Mouse Mesenteric ArteryU46619Fails to activate BKCa channels[11]

Table 2: Effect on Cell Proliferation and Apoptosis

Cell LineTreatmentEndpointResultReference
Beas-2B (Lung Epithelial)CSE (5%)Apoptosis (Annexin V)Increased[12]
Beas-2B (Lung Epithelial)CSE (5%) + 14,15-EET (1 µM)Apoptosis (Annexin V)Decreased[12]
Beas-2B (Lung Epithelial)CSE (5%) + 14,15-EET (1 µM) + 14,15-EEZE (1 µM)Apoptosis (Annexin V)Apoptosis restored (effect blocked)[12]

Table 3: Effect on Gene and Protein Expression

Cell LineTreatmentTargetOutcomeReference
MCF-7 / MDA-MB-231 (Breast Cancer)14,15-EETIntegrin αvβ3 mRNA & proteinIncreased[13]
MCF-7 / MDA-MB-231 (Breast Cancer)14,15-EET + 14,15-EEZEIntegrin αvβ3 mRNA & proteinExpression reduced (effect blocked)[13]

Key Experimental Protocols

1. Vascular Reactivity Assay

  • Objective: To measure the vasodilatory effect of 14,15-EET and the antagonistic effect of 14,15-EEZE on isolated arterial rings.

  • Methodology:

    • Sections of arteries (e.g., bovine coronary artery) are dissected, cleaned, and cut into rings (3 mm length).[5]

    • The arterial rings are suspended in a tissue bath containing Krebs-bicarbonate buffer, equilibrated with 95% O2/5% CO2, and maintained at 37°C.[5]

    • Isometric tension is measured. Rings are stretched to a basal tension (e.g., 3.5 g).[5]

    • The rings are pre-constricted with a thromboxane (B8750289) mimetic like U46619 (e.g., 20 nmol/L) to increase basal tension.[5][8]

    • A cumulative concentration-response curve is generated by adding increasing concentrations of 14,15-EET.

    • For antagonist studies, the vessels are rinsed and then pre-treated with 14,15-EEZE (e.g., 1-10 µmol/L) before repeating the 14,15-EET concentration-response curve.[5]

    • Results are expressed as percent relaxation of the U46619-induced pre-contraction.[5]

2. Cell Proliferation and Apoptosis Assays

  • Objective: To determine if 14,15-EEZE can reverse the anti-apoptotic effects of 14,15-EET.

  • Methodology:

    • Cells (e.g., Beas-2B human lung epithelial cells) are cultured under standard conditions.

    • Apoptosis is induced using a stimulus like Cigarette Smoke Extract (CSE).

    • Experimental groups include: Control, CSE alone, CSE + 14,15-EET, and CSE + 14,15-EET + 14,15-EEZE.[12]

    • Cells are pre-treated with 14,15-EET (e.g., 1 µM) or a combination of 14,15-EET and 14,15-EEZE (e.g., 1 µM each) for 1 hour before exposure to CSE (e.g., 5%) for 24 hours.[12]

    • Apoptosis is quantified using methods like Annexin V staining followed by flow cytometry or by measuring caspase-3 activity.[12]

3. Western Blot Analysis for Protein Expression

  • Objective: To assess the effect of 14,15-EEZE on 14,15-EET-induced changes in protein expression or phosphorylation.

  • Methodology:

    • Cells (e.g., breast cancer cells) are treated with 14,15-EET in the presence or absence of 14,15-EEZE.[13]

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against the protein of interest (e.g., integrin αv, integrin β3, phospho-FAK, phospho-AKT) and a loading control (e.g., β-actin).[13]

    • The membrane is then incubated with a corresponding secondary antibody.

    • Bands are visualized and quantified using an imaging system.

Visualizing Pathways and Workflows

The following diagrams illustrate the signaling pathways affected by 14,15-EET and a typical experimental workflow for using 14,15-EEZE.

G cluster_0 14,15-EET Signaling Pathway 14,15-EET 14,15-EET Receptor Putative Receptor 14,15-EET->Receptor Integrin Integrin αvβ3 Receptor->Integrin Upregulates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT EMT EMT & Cisplatin (B142131) Resistance AKT->EMT 14,15-EEZE 14,15-EEZE 14,15-EEZE->Receptor

Caption: 14,15-EET induced EMT via the Integrin αvβ3/FAK/PI3K/AKT pathway, an effect blocked by 14,15-EEZE.

G cluster_workflow Experimental Workflow cluster_control Specificity Control start In Vitro System (e.g., Cell Culture, Arterial Rings) add_agonist Add 14,15-EET (Agonist) start->add_agonist pretreat Pre-treat with 14,15-EEZE (Antagonist) start->pretreat measure_effect Measure Biological Effect (e.g., Relaxation, Proliferation) add_agonist->measure_effect compare Compare Results measure_effect->compare add_agonist_2 Add 14,15-EET pretreat->add_agonist_2 measure_effect_2 Measure Biological Effect add_agonist_2->measure_effect_2 measure_effect_2->compare conclusion Conclusion: Effect is 14,15-EET specific if blocked by 14,15-EEZE compare->conclusion

Caption: Workflow for confirming 14,15-EET specific effects using 14,15-EEZE as an antagonist.

Alternatives to 14,15-EEZE

While 14,15-EEZE is a widely used tool, researchers can employ other strategies to probe 14,15-EET signaling:

  • Other EET Antagonists: Other structural analogs of EETs have been developed that may show different regioisomer specificity or potency.[7] For example, 14,15-EEZE-mSI has been characterized as a regioisomer-specific antagonist.[11]

  • sEH Inhibitors: Soluble epoxide hydrolase (sEH) metabolizes EETs into their less active diols (DHETs).[3][14] Using sEH inhibitors (e.g., AUDA) can increase endogenous EET levels, providing an alternative way to study their effects. However, this approach is less specific as it elevates all EET regioisomers.

  • Genetic Approaches: In cell culture, siRNA or shRNA knockdown of cytochrome P450 epoxygenases responsible for EET synthesis can be used to ablate endogenous EET production and confirm the role of these lipids in a given process.

  • Receptor Antagonists: As research progresses in identifying specific EET receptors, such as potential cross-reactivity with prostanoid receptors, antagonists for these receptors (e.g., PTGER2 antagonists) could be used.[9][15]

Conclusion

14,15-EEZE is an indispensable pharmacological tool for elucidating the specific in vitro effects of 14,15-EET. Its ability to competitively antagonize 14,15-EET-mediated actions, from vasodilation to complex intracellular signaling cascades, allows for the rigorous validation of experimental findings. By incorporating 14,15-EEZE as a negative control, researchers can confidently attribute observed biological phenomena to the specific actions of 14,15-EET, thereby advancing our understanding of this important signaling molecule and its potential as a therapeutic target.

References

Unlocking Vascular Relaxation: A Comparative Guide to the Structure-Activity Relationship of 14,15-EET Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of 14,15-Epoxyeicosatrienoic acid (14,15-EET) analogs and their vasodilatory effects is paramount for designing novel therapeutics. This guide provides a comprehensive comparison of these analogs, supported by experimental data, to elucidate the key structural features governing their activity in promoting vascular relaxation.

Epoxyeicosatrienoic acids (EETs) are endothelium-derived signaling molecules that play a crucial role in regulating vascular tone.[1][2][3] Among the four regioisomers, 14,15-EET is a potent vasodilator, making its analogs attractive candidates for the development of drugs targeting hypertension and other cardiovascular diseases.[4] The vasodilatory action of EETs is primarily mediated by the activation of calcium-activated potassium (KCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][2][5][6]

Decoding the Structure-Activity Relationship

Systematic structural modifications of the 14,15-EET molecule have revealed critical determinants for its vasodilatory activity. Key regions of the molecule that have been extensively studied include the C-1 carboxyl group, the epoxy ring, the carbon chain, and the positions of the double bonds.

The Essential Role of the Carboxyl Group and Carbon Chain Length

The acidic group at the C-1 position is crucial for the vasodilatory activity of 14,15-EET.[1][2][7] Modification of this carboxyl group to an alcohol completely abolishes its dilator activity.[1][2] However, esterification to a methyl ester or conversion to a methylsulfonimide retains full activity.[1][2] Shortening the carbon chain, and thus the distance between the carboxyl group and the epoxy ring, leads to a reduction in both potency and activity.[1][2] A 20-carbon backbone has been identified as a specific structural feature for full agonist activity.[7]

The Epoxy Ring: Stereochemistry and Composition are Key

The epoxy ring is another critical feature for the vasodilatory action of 14,15-EET. Conversion of the epoxy oxygen to a sulfur (thiirane) or nitrogen (aziridine) results in a loss of activity.[1][2] The stereochemistry of the epoxide is also a significant factor. The 14(S),15(R)-EET enantiomer is more potent than the 14(R),15(S)-EET enantiomer, and the cis-epoxy configuration is more potent than the trans-epoxy configuration.[1][2] While the diol metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), can also induce relaxation, it is generally less potent than 14,15-EET.[1][8]

The Influence of Double Bonds

The presence and position of double bonds in the carbon chain also modulate the vasodilatory potency of 14,15-EET analogs. Removal of all three double bonds results in decreased potency.[1][2] Interestingly, an analog with only a Δ8 double bond retains full activity and potency, suggesting its particular importance.[1][2][7] In contrast, analogs with only a Δ5 or a Δ11 double bond exhibit reduced potency.[1][2]

Comparison of Vasodilatory Potency of 14,15-EET Analogs

The following table summarizes the vasodilatory potency (ED50) of various 14,15-EET analogs in bovine coronary arteries, highlighting the impact of structural modifications.

AnalogStructural ModificationED50 (μM)Relative Potency vs. 14,15-EET
14,15-EET Parent Compound ~1 1.0
14,15-EET-methyl esterCarboxyl group modification~11.0
14,15-EET-methylsulfonimideCarboxyl group modification~11.0
14,15-EE-8-ZEΔ5 and Δ11 double bonds removed~11.0
14(R),15(S)-EETEpoxide stereoisomer>1Lower
14,15-(trans)-EETEpoxide stereoisomer>1Lower
14,15-DHETEpoxide hydrolyzed to diol~50.2
14,15-EE-5-ZEΔ8 and Δ11 double bonds removed>10<0.1
14,15-EE-11-ZEΔ5 and Δ8 double bonds removed>10<0.1
Tetranor-14,15-EETShortened carbon chain>10<0.1
14,15-EET alcoholCarboxyl group reduced to alcoholInactive0
14,15-EET-thiiraneEpoxide oxygen replaced with sulfurInactive0
14,15-EET-aziridineEpoxide oxygen replaced with nitrogenInactive0

Data compiled from studies on bovine coronary arteries.[1][2][9]

Signaling Pathways in 14,15-EET-Induced Vascular Relaxation

The vasodilatory effect of 14,15-EET is initiated by its interaction with the vascular smooth muscle cell membrane. This triggers a signaling cascade that culminates in the opening of large-conductance calcium-activated potassium (BKCa) channels. The subsequent efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through voltage-gated calcium channels, ultimately causing smooth muscle relaxation and vasodilation. Evidence suggests the involvement of a G-protein-coupled mechanism in this process.[5][6]

cluster_EC Extracellular Space cluster_VSMC Vascular Smooth Muscle Cell cluster_Membrane Cell Membrane 14_15_EET 14,15-EET Analog GPCR Putative G-Protein Coupled Receptor 14_15_EET->GPCR Binds G_Protein G-Protein (Gsα) GPCR->G_Protein Activates BKCa BKCa Channel (Closed) G_Protein->BKCa Activates BKCa_Open BKCa Channel (Open) K_efflux K+ Efflux BKCa_Open->K_efflux Hyperpolarization Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Inhibited) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Intracellular Ca2+ VGCC->Ca_Influx Leads to Relaxation Vascular Relaxation Ca_Influx->Relaxation Causes K_efflux->Hyperpolarization

Figure 1: Signaling pathway of 14,15-EET-induced vascular relaxation.

Experimental Methodologies

The evaluation of the vasodilatory properties of 14,15-EET analogs is primarily conducted using ex vivo techniques such as organ bath and wire myography studies.[10][11]

Organ Bath/Wire Myograph Protocol for Vascular Reactivity
  • Tissue Preparation: Small arteries, such as coronary or mesenteric arteries, are dissected from animal models (e.g., bovine, rat) and cleaned of surrounding connective tissue.[8][11] The vessels are then cut into small rings (2-3 mm in length).[8]

  • Mounting: The arterial rings are mounted on two stainless steel wires or hooks in an organ bath or wire myograph chamber.[10][11] One wire is attached to a force transducer to measure isometric tension, while the other is fixed.

  • Equilibration: The chambers are filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.[11] The tissues are allowed to equilibrate for a period of time (e.g., 40-60 minutes) under a set resting tension.

  • Viability and Endothelium Integrity Check: The viability of the arterial rings is assessed by inducing contraction with a high potassium solution.[11] Endothelial integrity is confirmed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) or bradykinin (B550075) after pre-constriction.[11]

  • Pre-constriction: To study vasodilation, the arterial rings are pre-constricted with a vasoconstrictor agent (e.g., U46619, phenylephrine) to achieve a stable level of submaximal contraction.[8][12]

  • Cumulative Concentration-Response Curve: The 14,15-EET analog is added to the bath in a cumulative manner, with increasing concentrations.[11] The relaxation response is recorded after the tension has stabilized at each concentration.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. A concentration-response curve is then plotted, and the ED50 (the concentration of the analog that produces 50% of the maximal relaxation) is calculated to determine the potency of the compound.[11]

Experimental Workflow for a Vascular Reactivity Study

The following diagram illustrates the typical workflow for assessing the vasodilatory effects of 14,15-EET analogs.

Start Start Dissection Vessel Dissection & Preparation Start->Dissection Mounting Mounting in Myograph Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Viability_Test Viability & Endothelium Integrity Test Equilibration->Viability_Test Pre_constriction Pre-constriction (e.g., U46619) Viability_Test->Pre_constriction Viable End End Viability_Test->End Not Viable CRC Cumulative Concentration- Response Curve Pre_constriction->CRC Data_Analysis Data Analysis (ED50 Calculation) CRC->Data_Analysis Data_Analysis->End

Figure 2: Experimental workflow for assessing vascular reactivity.

References

Unveiling the Potency of sEH Inhibitors: A Comparative Analysis of 14,15-EET Elevation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy of prominent soluble epoxide hydrolase (sEH) inhibitors in augmenting the levels of the crucial anti-inflammatory and vasodilatory lipid mediator, 14,15-epoxyeicosatrienoic acid (14,15-EET).

In the landscape of therapeutic development, particularly for inflammatory and cardiovascular diseases, the modulation of the arachidonic acid cascade presents a promising avenue. A key target within this pathway is the soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of beneficial epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the endogenous levels of EETs, including the prominent 14,15-EET, can be stabilized and elevated, thereby harnessing their therapeutic potential. This guide offers a comparative overview of the efficacy of various sEH inhibitors in elevating 14,15-EET levels, supported by experimental data from preclinical studies.

Mechanism of Action: The Role of sEH Inhibition

The metabolic pathway of arachidonic acid is complex, with one branch leading to the formation of EETs via cytochrome P450 (CYP) epoxygenases.[3] These EETs, including 14,15-EET, exert various beneficial effects. However, their biological activity is short-lived due to rapid hydrolysis by sEH into 14,15-DHET.[1][4] sEH inhibitors function by binding to the active site of the sEH enzyme, preventing the degradation of 14,15-EET and consequently increasing its concentration and bioavailability.[2]

sEH_Inhibition_Pathway AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP EET 14,15-EET (Anti-inflammatory, Vasodilatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Effects Therapeutic Effects EET->Effects DHET 14,15-DHET (Less Active) sEH->DHET Inhibitor sEH Inhibitor Inhibitor->sEH

Figure 1: Mechanism of sEH inhibitors in elevating 14,15-EET levels.

Comparative Efficacy of sEH Inhibitors

The following table summarizes the performance of several notable sEH inhibitors in elevating 14,15-EET levels or affecting the 14,15-EET/14,15-DHET ratio, based on data from various preclinical studies. It is crucial to consider the different experimental models and conditions when comparing these results.

sEH InhibitorAnimal ModelDisease Model/ConditionKey Findings on 14,15-EET Levels or EET/DHET RatioReference
TPPU MiceAβ-induced Alzheimer's DiseaseSignificantly increased 14,15-EET levels to 7.97 ± 0.72 pmol/g in the hippocampus.[5]
MiceHippocampal SlicesIncreased the level of 14,15-EET in hippocampal slices.[1]
AUDA MiceLPS-induced Inflammation14,15-EET concentrations were two- to four-fold greater in AUDA-treated mice compared to LPS vehicle-treated mice.[6]
AUDA-PEG MiceLPS-induced Inflammation14,15-EET concentrations were three- to six-fold greater in AUDA-PEG-treated mice compared to LPS vehicle-treated mice.[6]
AEPU MiceLPS-induced InflammationSlightly greater 14,15-EET concentrations compared to mice treated only with LPS.[6]
NCND RatsAngiotensin II-induced HypertensionIncreased urinary 14,15-EET levels and decreased urinary 14,15-DHET excretion.[7]
DCU RatsSpontaneously HypertensiveSignificantly inhibited the conversion of 14,15-EET to 14,15-DHET.[2]
GSK2256294 HumansHealthy VolunteersSignificantly decreased sEH activity in plasma, adipose tissue, and muscle as measured by the conversion of 14,15-EET to 14,15-DHET.[8]

Experimental Protocols

A generalized workflow for evaluating the in vivo efficacy of sEH inhibitors is outlined below. Specific details from the cited studies are provided to illustrate the methodologies employed.

Experimental_Workflow Model Animal Model Selection (e.g., Mice, Rats) Disease Induction of Disease State (e.g., LPS, Angiotensin II) Model->Disease Treatment sEH Inhibitor Administration (Route, Dose, Duration) Disease->Treatment Sampling Sample Collection (Plasma, Tissue, Urine) Treatment->Sampling Analysis Lipid Metabolite Analysis (LC-MS/MS) Sampling->Analysis Endpoint Data Analysis (EET/DHET Ratio, Concentrations) Analysis->Endpoint

Figure 2: Generalized workflow for in vivo evaluation of sEH inhibitors.
Study Example 1: TPPU in a Mouse Model of Alzheimer's Disease[5]

  • Animal Model: C57BL/6J mice.

  • Disease Induction: Intracerebroventricular injection of Aβ1-42 to induce Alzheimer's-like pathology.

  • sEH Inhibitor Administration: TPPU administered orally.

  • Sample Collection: Hippocampal tissue was collected.

  • Lipid Analysis: Levels of 14,15-EET and 14,15-DHET were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Study Example 2: AUDA, AUDA-PEG, and AEPU in a Mouse Model of Inflammation[6]
  • Animal Model: Male C57BL/6 mice.

  • Disease Induction: Intraperitoneal injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response.

  • sEH Inhibitor Administration: Continuous administration of AUDA, AUDA-PEG, or AEPU for six days.

  • Sample Collection: Plasma samples were collected at the end of the study.

  • Lipid Analysis: Plasma oxylipins, including 14,15-EET and 14,15-DHET, were quantified by LC-MS/MS.

Study Example 3: NCND in a Rat Model of Hypertension[7]
  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction: Implantation of an osmotic minipump containing Angiotensin II to induce hypertension.

  • sEH Inhibitor Administration: Daily intraperitoneal injection of N-cyclohexyl-N-dodecyl urea (B33335) (NCND).

  • Sample Collection: 24-hour urine samples were collected.

  • Lipid Analysis: Urinary levels of 14,15-DHET were measured.

Discussion and Future Directions

The presented data demonstrates that a variety of sEH inhibitors are effective at increasing the levels of 14,15-EET or shifting the EET/DHET ratio in favor of the active epoxide. The magnitude of this effect varies depending on the specific inhibitor, the dose administered, and the experimental context. For instance, in the LPS-induced inflammation model, AUDA-PEG appeared to be more potent than AUDA in elevating 14,15-EET levels.[6]

It is important to note that direct comparisons between studies are challenging due to the lack of standardized protocols. Future research should aim for head-to-head comparisons of leading sEH inhibitors under identical experimental conditions to provide a more definitive ranking of their efficacy. Furthermore, the translation of these preclinical findings to clinical settings is ongoing, with inhibitors like GSK2256294 and EC5026 having entered clinical trials.[2][8][9] The development of potent and specific sEH inhibitors holds significant promise for the treatment of a range of human diseases characterized by inflammation and vascular dysfunction.

References

Validating the Cardioprotective Role of 14,15-EET in a Canine Myocardial Infarction Model Using the Antagonist 14,15-EEZE

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the role of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 metabolite of arachidonic acid, in cardioprotection. Utilizing a well-established canine model of myocardial infarction, this document details the validation of 14,15-EET's effects through the use of its selective antagonist, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). The data presented herein is crucial for researchers investigating novel therapeutic strategies for ischemic heart disease.

Comparative Efficacy of Cardioprotective Agents

The following table summarizes the quantitative data on the effects of various agents on myocardial infarct size in a canine model of ischemia-reperfusion injury. The data is derived from a study by Gross et al., which systematically evaluated the cardioprotective effects of 14,15-EET and the antagonistic action of 14,15-EEZE.[1][2][3][4][[“]]

Treatment GroupNArea at Risk (AAR) (% of left ventricle)Infarct Size (IS) (% of AAR)
Vehicle (Control)828.1 ± 1.521.8 ± 1.6
14,15-EET827.5 ± 1.89.4 ± 1.3
14,15-EEZE829.0 ± 2.121.0 ± 3.6
14,15-EET + 14,15-EEZE828.3 ± 1.919.2 ± 2.4
Diazoxide (B193173)827.9 ± 2.010.2 ± 1.9
Diazoxide + 14,15-EEZE828.5 ± 2.210.4 ± 1.4
AUDA (sEH inhibitor) - Low Dose827.6 ± 1.714.4 ± 1.2
AUDA (sEH inhibitor) - High Dose828.0 ± 1.99.4 ± 1.8
AUDA (Low Dose) + 14,15-EET827.8 ± 1.65.8 ± 1.6†
AUDA + 14,15-EEZE828.1 ± 2.019.3 ± 1.6

*p < 0.05 vs. Vehicle †p < 0.05 vs. 14,15-EET alone and AUDA (Low Dose) alone Data adapted from Gross et al. [1][2][3][4][[“]]

Key Findings:

  • Exogenous administration of 14,15-EET significantly reduced myocardial infarct size compared to the vehicle control group.[1][2][3][4][[“]]

  • The selective 14,15-EET antagonist, 14,15-EEZE, when administered alone, had no effect on infarct size.[1][2][3][4][[“]]

  • Crucially, 14,15-EEZE completely abolished the cardioprotective effects of 14,15-EET, providing strong evidence for a specific receptor-mediated mechanism of action.[1][2][3][4][[“]]

  • The soluble epoxide hydrolase (sEH) inhibitor, AUDA, which increases endogenous EET levels, also demonstrated a dose-dependent reduction in infarct size, an effect that was blocked by 14,15-EEZE.[1][2][3][4][[“]]

  • The mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, diazoxide, also reduced infarct size; however, this effect was not blocked by 14,15-EEZE, suggesting that 14,15-EET and diazoxide confer cardioprotection through distinct pathways.[1][2][3][4][[“]]

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the interpretation of the presented data and for the design of future studies. The following protocol is based on the canine model of myocardial ischemia and reperfusion as described by Gross et al.[1][2][3][4][[“]]

Canine Model of Myocardial Infarction
  • Animal Preparation: Adult mongrel dogs of either sex were anesthetized with sodium pentobarbital, intubated, and ventilated with room air. Body temperature was maintained, and lead II of the ECG was monitored. Catheters were placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Surgical Procedure: A left thoracotomy was performed in the fifth intercostal space, and the heart was suspended in a pericardial cradle. The left anterior descending (LAD) coronary artery was isolated, and a silk ligature was passed around it for later occlusion.

  • Ischemia-Reperfusion Protocol: Following a stabilization period, the LAD was occluded for 60 minutes, followed by 3 hours of reperfusion.

  • Drug Administration:

    • 14,15-EET, 14,15-EEZE, AUDA, and diazoxide were administered intravenously at specified doses before the onset of ischemia.

    • In the antagonist studies, 14,15-EEZE was administered prior to the administration of the cardioprotective agent.

  • Measurement of Area at Risk and Infarct Size:

    • At the end of the reperfusion period, the LAD was re-occluded, and the area at risk (AAR) was delineated by the infusion of Patent Blue V dye.

    • The heart was then excised, and the left ventricle was sliced into transverse sections.

    • The slices were incubated in 1% triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

    • The AAR and infarct size (IS) were determined by planimetry and expressed as a percentage of the left ventricle and the AAR, respectively.[6][7][8]

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of 14,15-EET in cardioprotection and the experimental workflow of the canine myocardial infarction model.

G cluster_membrane Cardiomyocyte cluster_downstream Downstream Signaling 14,15-EET 14,15-EET Putative EET Receptor Putative EET Receptor 14,15-EET->Putative EET Receptor Activates Signal Transduction Cascade Signal Transduction Cascade Putative EET Receptor->Signal Transduction Cascade 14,15-EEZE 14,15-EEZE 14,15-EEZE->Putative EET Receptor Blocks mitoKATP Channel Opening mitoKATP Channel Opening Signal Transduction Cascade->mitoKATP Channel Opening Cardioprotection Cardioprotection mitoKATP Channel Opening->Cardioprotection G Animal Preparation Animal Preparation Surgical Procedure (Thoracotomy, LAD isolation) Surgical Procedure (Thoracotomy, LAD isolation) Animal Preparation->Surgical Procedure (Thoracotomy, LAD isolation) Drug Administration (e.g., 14,15-EET, 14,15-EEZE) Drug Administration (e.g., 14,15-EET, 14,15-EEZE) Surgical Procedure (Thoracotomy, LAD isolation)->Drug Administration (e.g., 14,15-EET, 14,15-EEZE) Ischemia (60 min LAD Occlusion) Ischemia (60 min LAD Occlusion) Drug Administration (e.g., 14,15-EET, 14,15-EEZE)->Ischemia (60 min LAD Occlusion) Reperfusion (3 hours) Reperfusion (3 hours) Ischemia (60 min LAD Occlusion)->Reperfusion (3 hours) Delineation of AAR (Patent Blue Dye) Delineation of AAR (Patent Blue Dye) Reperfusion (3 hours)->Delineation of AAR (Patent Blue Dye) Infarct Size Measurement (TTC Staining) Infarct Size Measurement (TTC Staining) Delineation of AAR (Patent Blue Dye)->Infarct Size Measurement (TTC Staining) Data Analysis Data Analysis Infarct Size Measurement (TTC Staining)->Data Analysis

References

A Cross-Species Examination of 14,15-EET: Metabolism and Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the metabolism and function of 14,15-epoxyeicosatrienoic acid (14,15-EET), a key signaling lipid, reveals notable differences across various species. This guide provides researchers, scientists, and drug development professionals with a comparative overview of 14,15-EET's metabolic pathways and physiological roles in humans, mice, rats, and dogs, supported by experimental data and detailed methodologies.

14,15-EET, a product of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases, is a potent signaling molecule involved in a myriad of physiological processes, including vasodilation, inflammation, and angiogenesis.[1][2][3] Its biological activity is tightly regulated by its synthesis and degradation. The primary route of inactivation is hydrolysis to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH).[4][5][6] Understanding the species-specific nuances in these metabolic pathways and the resulting functional consequences is critical for the translation of preclinical research to human applications.

Cross-Species Comparison of 14,15-EET Metabolism

The metabolism of 14,15-EET is governed by the interplay between its synthesis by CYP epoxygenases and its degradation by sEH. The kinetic parameters of these enzymes can vary significantly across species, leading to differences in the bioavailability and biological effects of 14,15-EET.

Soluble Epoxide Hydrolase (sEH) Kinetics

The efficiency of 14,15-EET hydrolysis by sEH differs among species. While direct comparative kinetic data for 14,15-EET hydrolysis by sEH across all species is limited, available studies using other substrates suggest species-specific variations in enzyme activity. For instance, studies on rat liver cytosolic sEH have determined kinetic parameters using model substrates, and research on human fetal liver sEH has also been conducted.[7][8]

SpeciesEnzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Citation(s)
Rat Liver Cytosoltrans-Stilbene oxide1.70.205[7]
Human (Fetal) Liver MicrosomesStyrene oxide250-5407.2-16.7[8]

Note: The provided kinetic parameters are for model substrates and not 14,15-EET, highlighting a gap in the current literature for direct cross-species comparison of 14,15-EET hydrolysis.

Cytochrome P450 (CYP) Epoxygenase Kinetics

The production of 14,15-EET is catalyzed by various CYP isoforms, with CYP2C and CYP2J families being the most prominent.[9][10] The specific isoforms and their kinetic efficiencies in metabolizing arachidonic acid to 14,15-EET show species-dependent differences. Human liver microsomes, for example, exhibit substantial epoxygenase activity, with CYP2C8 and CYP2C9 playing significant roles in EET formation.[1][9][11][12] In rats, the predominant epoxygenases in the heart are suggested to be CYP2C11, CYP2B1, and CYP2C23.[13]

SpeciesPrimary CYP IsoformsTissueKey FindingsCitation(s)
Human CYP2C8, CYP2C9, CYP2J2Liver, HeartCYP2C8 and CYP2C9 are major epoxygenases in the liver. CYP2J2 is the predominant epoxygenase in the heart.[1][11][12][14]
Rat CYP2C11, CYP2B1, CYP2C23Heart, LiverThese isoforms are considered the predominant epoxygenases in the heart. Rat liver microsomes actively metabolize arachidonic acid.[2][13][15]
Mouse Cyp2c isoformsLiverCytosolic epoxide hydrolase activity is present, suggesting active EET metabolism.[5]

Cross-Species Comparison of 14,15-EET Function

The physiological functions of 14,15-EET, particularly its effects on vasodilation, inflammation, and angiogenesis, can also exhibit species-specific differences.

Vasodilator Potency

14,15-EET is generally recognized as a potent vasodilator.[11][16] However, its potency can vary depending on the vascular bed and the species.

SpeciesVascular BedEC50Citation(s)
Bovine Coronary Artery~1 µM[9][16]
Canine Coronary ArteriolespM range[13][17]
Porcine Coronary ArteriolespM range[13]
Rat Mesenteric ArteryNot explicitly stated, but vasorelaxation was observed.[12]
Anti-Inflammatory and Pro-Angiogenic Effects

14,15-EET has demonstrated anti-inflammatory and pro-angiogenic properties in various models.[11][18] However, quantitative comparisons of these effects across species are limited. In murine and porcine smooth muscle cells, 14,15-EET has been shown to inhibit prostaglandin (B15479496) E2 production, suggesting an anti-inflammatory action.[19][20] In terms of angiogenesis, while some studies suggest 14,15-EET can be pro-angiogenic, others indicate that other EET regioisomers may be more potent in this regard.[11]

FunctionSpecies/Cell TypeEffectQuantitative Data (IC50/EC50)Citation(s)
Anti-inflammatory Murine MacrophagesInhibition of NF-κB activation is a key mechanism for anti-inflammatory effects.Data not available for 14,15-EET.[21]
Anti-inflammatory Human Monocytes14,15-EET can promote adhesion to endothelial cells, a pro-inflammatory response.Data not available.[22]
Pro-angiogenic Human Endothelial Cells (HUVEC)14,15-EET can contribute to tube formation.Data not available.[11][23]
Pro-angiogenic Mouse Endothelial CellsOther EET regioisomers (5,6-EET and 8,9-EET) showed more potent pro-angiogenic effects.Data not available for 14,15-EET.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further research.

Measurement of 14,15-EET and 14,15-DHET by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.[7][14][24][25][26]

Sample Preparation:

  • Biological samples (e.g., plasma, tissue homogenates, cell lysates) are spiked with a deuterated internal standard (e.g., 14,15-EET-d8).

  • Lipids are extracted using a solvent system such as ethyl acetate (B1210297) or a modified Bligh and Dyer method.

  • The organic phase is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Separation is typically achieved on a C18 reversed-phase column with a gradient elution.

  • Mass spectrometric detection is performed in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 14,15-EET, 14,15-DHET, and the internal standard.

In Vitro Vasodilation Assay

The effect of 14,15-EET on vascular tone can be assessed using isolated artery segments.[9][16][27][28][29][30]

Protocol:

  • Arterial rings (e.g., from coronary or mesenteric arteries) are dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • The rings are pre-constricted with an agonist such as phenylephrine (B352888) or U46619.

  • Cumulative concentration-response curves to 14,15-EET are then generated to determine its vasodilator potency (EC50).

In Vitro Angiogenesis (Tube Formation) Assay

The pro-angiogenic potential of 14,15-EET can be evaluated by its ability to induce endothelial cell tube formation.[4][8][23][31][32]

Protocol:

  • A layer of basement membrane matrix (e.g., Matrigel®) is allowed to solidify in a 96-well plate.

  • Endothelial cells (e.g., HUVECs or mouse endothelial cells) are seeded onto the matrix in the presence of various concentrations of 14,15-EET.

  • After a suitable incubation period (typically 4-18 hours), the formation of capillary-like structures (tubes) is visualized and quantified by measuring parameters such as tube length and the number of branch points.

Signaling Pathways and Experimental Workflows

The biological effects of 14,15-EET are mediated through complex signaling pathways. The following diagrams illustrate the metabolic pathway of 14,15-EET and a general workflow for studying its effects.

metabolic_pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase (e.g., CYP2C, CYP2J) Arachidonic_Acid->CYP_Epoxygenase Metabolism EET_14_15 14,15-EET CYP_Epoxygenase->EET_14_15 sEH Soluble Epoxide Hydrolase (sEH) EET_14_15->sEH Hydrolysis Biological_Effects Biological Effects (e.g., Vasodilation) EET_14_15->Biological_Effects DHET_14_15 14,15-DHET (less active) sEH->DHET_14_15

Caption: Metabolic pathway of 14,15-EET.

experimental_workflow cluster_metabolism Metabolism Studies cluster_function Functional Studies Metabolism_Sample Prepare tissue/cell lysates (e.g., liver microsomes) Incubate_AA Incubate with Arachidonic Acid Metabolism_Sample->Incubate_AA LCMS_Metabolism Quantify 14,15-EET by LC-MS/MS Incubate_AA->LCMS_Metabolism Data_Analysis Data Analysis and Cross-Species Comparison LCMS_Metabolism->Data_Analysis Functional_Assay Prepare assay system (e.g., isolated arteries, cell culture) Treat_EET Treat with 14,15-EET Functional_Assay->Treat_EET Measure_Response Measure biological response (e.g., vasodilation, gene expression) Treat_EET->Measure_Response Measure_Response->Data_Analysis

Caption: General experimental workflow.

References

A Comparative Guide to the Biological Effects of 14,15-EET and its Precursor, Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its metabolic precursor, arachidonic acid (AA). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for understanding the divergent roles of these two lipid signaling molecules.

Introduction

Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as a crucial precursor for a wide array of bioactive lipid mediators.[1] Its metabolism via three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase—gives rise to eicosanoids with diverse and often opposing physiological and pathological functions.[2] While the COX and LOX pathways predominantly produce pro-inflammatory prostaglandins (B1171923) and leukotrienes, the CYP epoxygenase pathway generates epoxyeicosatrienoic acids (EETs), including 14,15-EET, which are generally recognized for their anti-inflammatory, vasodilatory, and protective effects.[3] This guide will delve into a detailed comparison of the effects of 14,15-EET and its precursor, arachidonic acid, with a focus on their roles in inflammation, cardiovascular function, and cancer.

Data Presentation: A Comparative Overview

The following tables summarize the key differential effects of arachidonic acid and 14,15-EET, based on available quantitative data from in vitro and in vivo studies.

Table 1: Comparative Effects on Inflammation

ParameterArachidonic Acid (AA)14,15-EETKey Findings & References
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Increases production in a dose-dependent manner.[4]Generally decreases or has no effect on production.[3]AA promotes inflammation, while 14,15-EET exhibits anti-inflammatory properties.
Prostaglandin (B15479496) E2 (PGE2) Production Serves as the direct precursor, leading to increased PGE2 synthesis.[5][6]Inhibits PGE2 formation, potentially through competitive inhibition of PGH synthase.[7]This highlights a key mechanistic difference in their inflammatory roles.
Leukotriene B4 (LTB4) Production Precursor for LTB4, a potent chemoattractant.[8]Can inhibit LTB4 synthesis.[8]Further supports the pro- vs. anti-inflammatory actions of AA and 14,15-EET.
NF-κB Activation Stimulates nuclear translocation and activation.[9]Can inhibit NF-κB activation.[3]A central mechanism underlying their opposing effects on inflammation.

Table 2: Comparative Effects on Cardiovascular Function

ParameterArachidonic Acid (AA)14,15-EETKey Findings & References
Vasodilation Can cause vasodilation, but effects are complex and can be mediated by various metabolites.Potent vasodilator, with an ED50 of approximately 1 µM in bovine coronary arteries.[1]14,15-EET is a more direct and potent vasodilator.
Endothelial Cell Adhesion Can promote monocyte adhesion to endothelial cells through its metabolites.Enhances U937 cell attachment to endothelial cells at concentrations of 2.5 to 5 x 10-7 M.[10]Both can influence endothelial cell interactions with immune cells.
Apoptosis of Endothelial Cells Can induce apoptosis.[11]Inhibits TNF-α induced apoptosis of endothelial cells.[11]Demonstrates a protective role for 14,15-EET in the vasculature.

Table 3: Comparative Effects on Cancer

ParameterArachidonic Acid (AA)14,15-EETKey Findings & References
Cell Proliferation High concentrations (25-50 µM) can reduce myoblast viability.[5] Can induce apoptosis in HT-29 colon cancer cells.[12][13]Can stimulate proliferation in some cancer cell lines, such as Tca-8113.[14]Effects are cell-type dependent and can be opposing.
Apoptosis Can induce apoptosis in certain cancer cells.[12][13]Can have anti-apoptotic effects in carcinoma cells.[14][15]Highlights the complex role of these lipids in cancer biology.
Signaling Pathways Can induce ER stress.[12][13]Can activate EGFR, ERK, and PI3K/AKT pathways.[14]Different signaling cascades are triggered, leading to varied cellular outcomes.

Signaling Pathways

The distinct biological activities of arachidonic acid and 14,15-EET stem from their engagement with different enzymatic and signaling pathways.

Arachidonic Acid Signaling

Arachidonic acid, when released from the cell membrane by phospholipase A2, is metabolized by COX and LOX enzymes. This leads to the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes, which in turn activate various signaling cascades, often culminating in the activation of the transcription factor NF-κB, a key regulator of inflammation.

Arachidonic Acid Signaling Pathway AA Arachidonic Acid COX COX-1/2 AA->COX LOX LOX AA->LOX PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimulus Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation NFkB NF-κB Activation Prostaglandins->NFkB Leukotrienes->Inflammation Leukotrienes->NFkB

Figure 1. Simplified Arachidonic Acid Signaling Pathway.

14,15-EET Signaling

14,15-EET is synthesized from arachidonic acid by CYP epoxygenases. Its signaling often involves the activation of pro-survival and anti-inflammatory pathways. For instance, it can activate the PI3K/Akt pathway, leading to cell survival and proliferation, and the STAT3 pathway, which can also contribute to these effects.[3][14] Importantly, 14,15-EET can inhibit the pro-inflammatory NF-κB pathway.[3]

14,15-EET Signaling Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EET 14,15-EET CYP->EET PI3K PI3K/Akt Pathway EET->PI3K STAT3 STAT3 Pathway EET->STAT3 NFkB NF-κB Pathway EET->NFkB Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT3->Proliferation AntiInflammation Anti-inflammatory Effects NFkB->AntiInflammation

Figure 2. Simplified 14,15-EET Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Cytokine Production (ELISA)

This protocol describes a sandwich ELISA for the quantification of cytokines in cell culture supernatants.

ELISA Protocol Workflow Start Start Coat Coat plate with capture antibody Start->Coat Block Block with BSA or non-fat milk Coat->Block AddSample Add standards and samples Block->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddDetection Add biotinylated detection antibody Wash1->AddDetection Incubate2 Incubate AddDetection->Incubate2 Wash2 Wash Incubate2->Wash2 AddEnzyme Add streptavidin-HRP Wash2->AddEnzyme Incubate3 Incubate AddEnzyme->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add TMB substrate Wash3->AddSubstrate Incubate4 Incubate in dark AddSubstrate->Incubate4 Stop Add stop solution Incubate4->Stop Read Read absorbance at 450 nm Stop->Read

Figure 3. ELISA Experimental Workflow.

Protocol:

  • Coating: Dilute the capture antibody to the recommended concentration in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate three times. Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. A standard curve is generated to determine the concentration of the cytokine in the samples.[14]

Western Blotting for Signaling Protein Analysis

This protocol outlines the general steps for analyzing the expression and phosphorylation status of signaling proteins.

Protocol:

  • Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Mix protein lysates with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel. Separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of arachidonic acid or 14,15-EET for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[5][14]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]

Vasodilation Assay (Pressure Myography)

This technique assesses the direct effect of compounds on the tone of isolated small arteries.

Protocol:

  • Vessel Isolation and Mounting: Isolate a segment of a small artery (e.g., mesenteric or coronary) and mount it on two glass cannulas in a pressure myograph chamber filled with physiological salt solution (PSS) at 37°C.

  • Pressurization and Equilibration: Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and allow it to equilibrate.

  • Pre-constriction: Constrict the vessel with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to a stable submaximal tone.

  • Dose-Response Curve: Add increasing concentrations of arachidonic acid or 14,15-EET to the bath and record the changes in vessel diameter.

  • Data Analysis: Calculate the percentage of vasodilation relative to the pre-constricted tone. Plot the concentration-response curve to determine the potency (EC50) and efficacy of the compounds.

Conclusion

Arachidonic acid and its metabolite, 14,15-EET, exhibit distinct and often opposing biological effects. While arachidonic acid is a key initiator of pro-inflammatory cascades, 14,15-EET generally acts as a protective molecule with anti-inflammatory, vasodilatory, and pro-survival properties. Understanding these differences is critical for researchers and drug development professionals seeking to modulate eicosanoid signaling for therapeutic benefit. The experimental protocols provided in this guide offer a foundation for further investigation into the nuanced roles of these important lipid mediators. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects across various physiological and pathological contexts.

References

14,15-EET: A Potential New Frontier in Cardiovascular Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Established Cardiovascular Biomarkers

The quest for novel biomarkers to improve the diagnosis, prognosis, and risk stratification of cardiovascular diseases (CVD) is a relentless pursuit in clinical and research settings. While established biomarkers such as high-sensitivity C-reactive protein (hs-CRP), troponins, and B-type natriuretic peptide (BNP) have revolutionized cardiovascular care, they each have limitations. Emerging from the field of lipidomics, 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid, is gaining significant attention as a potential biomarker with unique pathophysiological relevance to cardiovascular health. This guide provides a comprehensive comparison of 14,15-EET with currently used biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential.

The Promise of 14,15-EET in Cardiovascular Health

14,15-EET is an endothelium-derived hyperpolarizing factor produced by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms.[1] It exerts a range of protective effects on the cardiovascular system, including vasodilation, anti-inflammatory actions, and inhibition of platelet aggregation.[2] The biological activity of 14,15-EET is terminated by its conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH).[3] The ratio of 14,15-EET to 14,15-DHET is therefore considered a reliable indicator of sEH activity and the overall bioavailability of cardioprotective EETs.

Head-to-Head: 14,15-EET vs. Established Biomarkers

A direct comparison with established biomarkers is crucial for validating the clinical utility of 14,15-EET. The following tables summarize the key characteristics and performance of 14,15-EET in relation to hs-CRP, troponins, and BNP.

Table 1: 14,15-EET/DHET vs. High-Sensitivity C-Reactive Protein (hs-CRP)

Feature14,15-EET / 14,15-DHETHigh-Sensitivity C-Reactive Protein (hs-CRP)
Biological Role Involved in endothelial function, vasodilation, and resolution of inflammation.Acute-phase reactant, marker of systemic inflammation.
Pathophysiological Relevance in CVD Decreased 14,15-EET or increased 14,15-DHET levels are associated with endothelial dysfunction and atherosclerosis. A study on patients with coronary heart disease (CHD) showed significantly higher plasma 14,15-DHET levels compared to healthy controls (2.53 ± 1.60 ng/mL vs. 1.65 ± 1.54 ng/mL, P < 0.05).[3]Elevated hs-CRP is a well-established independent predictor of future cardiovascular events and mortality.[4][5]
Clinical Utility Potential early marker of endothelial dysfunction and vascular inflammation. The ratio of 14,15-EET to 14,15-DHET can indicate sEH activity, a potential therapeutic target.[6]Risk stratification for primary and secondary prevention of CVD.[4]
Measurement LC-MS/MS, ELISA.[7][8]Standardized immunoassays.[4]
Limitations Less established in clinical practice; requires specialized analytical methods.Non-specific marker of inflammation, can be elevated in various non-cardiac conditions.[9]

Table 2: 14,15-EET/DHET vs. Cardiac Troponins (cTnI, cTnT)

Feature14,15-EET / 14,15-DHETCardiac Troponins (cTnI, cTnT)
Biological Role Signaling lipid with pleiotropic cardiovascular effects.[2]Structural proteins of the cardiac muscle contractile apparatus.[10]
Pathophysiological Relevance in CVD Altered levels may reflect ongoing vascular inflammation and endothelial injury preceding myocyte necrosis.Released into the circulation upon myocardial injury and necrosis.[11]
Clinical Utility Potential for risk stratification in stable coronary artery disease and for monitoring endothelial health.Gold standard for the diagnosis of acute myocardial infarction (AMI).[11][12]
Measurement LC-MS/MS, ELISA.[7][8]High-sensitivity immunoassays.[10]
Limitations Not a direct marker of myocyte death.Levels can be elevated in other conditions causing myocardial injury, such as myocarditis and pulmonary embolism.[13]

Table 3: 14,15-EET/DHET vs. B-type Natriuretic Peptide (BNP/NT-proBNP)

Feature14,15-EET / 14,15-DHETB-type Natriuretic Peptide (BNP/NT-proBNP)
Biological Role Modulator of vascular tone and inflammation.[2]Neurohormone released from the ventricles in response to increased wall stress and volume overload.[14]
Pathophysiological Relevance in CVD May be involved in the pathophysiology of heart failure through effects on cardiac remodeling and vascular function. A study on doxorubicin-induced cardiotoxicity showed that increased plasma levels of 14,15-DHET were detected before a decrease in left ventricular ejection fraction.[15]Key regulator of volume and pressure homeostasis; elevated levels are a hallmark of heart failure.[14]
Clinical Utility Potential to identify early cardiac dysfunction and monitor therapeutic responses targeting endothelial function in heart failure.Diagnosis, prognosis, and management of heart failure.[16][17]
Measurement LC-MS/MS, ELISA.[7][8]Immunoassays.[17]
Limitations Role in heart failure diagnosis is still under investigation.Levels can be affected by age, renal function, and obesity.[18][19]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular mechanisms and analytical processes, the following diagrams illustrate the 14,15-EET signaling pathway and a typical experimental workflow for its measurement.

14_15_EET_Signaling_Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase (CYP2C, CYP2J) AA->CYP_Epoxygenase Metabolism EET_14_15 14,15-EET CYP_Epoxygenase->EET_14_15 sEH Soluble Epoxide Hydrolase (sEH) EET_14_15->sEH Hydrolysis Cardioprotective_Effects Cardioprotective Effects: - Vasodilation - Anti-inflammation - Anti-platelet aggregation EET_14_15->Cardioprotective_Effects DHET_14_15 14,15-DHET (Less Active) sEH->DHET_14_15

Caption: Biosynthesis and metabolism of 14,15-EET.

Experimental_Workflow_LC_MS_MS Start Plasma Sample Collection LLE Liquid-Liquid Extraction (e.g., with ethyl acetate) Start->LLE Separation Liquid Chromatography (LC) (Separation of analytes) LLE->Separation Detection Tandem Mass Spectrometry (MS/MS) (Quantification) Separation->Detection Data_Analysis Data Analysis (Concentration determination) Detection->Data_Analysis

Caption: Workflow for 14,15-EET/DHET measurement by LC-MS/MS.

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable measurement of 14,15-EET and its comparison with other biomarkers.

Protocol 1: Measurement of 14,15-EET and 14,15-DHET in Human Plasma by LC-MS/MS

This method is adapted from published protocols for the sensitive and specific quantification of eicosanoids.[2][7][20]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard mix containing deuterated 14,15-EET-d8 and 14,15-DHET-d11.

    • Perform a liquid-liquid extraction with 3 volumes of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 14,15-EET, 14,15-DHET, and their deuterated internal standards.

  • Quantification:

    • Generate a standard curve using known concentrations of 14,15-EET and 14,15-DHET.

    • Calculate the concentration of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the standard curve.

Protocol 2: Measurement of 14,15-DHET in Human Plasma by ELISA

Commercial ELISA kits are available for the quantification of 14,15-DHET. The following is a general protocol.[8][21][22][23]

  • Principle: This is a competitive immunoassay where 14,15-DHET in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled 14,15-DHET for binding to a limited number of anti-14,15-DHET antibody-coated microplate wells.

  • Procedure:

    • Prepare standards and samples. Plasma samples may require extraction and purification.

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the 14,15-DHET-HRP conjugate to all wells except the blank.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours).

    • Wash the plate to remove unbound reagents.

    • Add a TMB substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 14,15-DHET in the sample.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 14,15-DHET in the samples from the standard curve.

Protocol 3: Measurement of Soluble Epoxide Hydrolase (sEH) Activity

sEH activity can be assessed using fluorometric or radiometric assays.[24][25][26][27]

  • Principle (Fluorometric Assay): A non-fluorescent substrate is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.

  • Procedure:

    • Prepare cell lysates or purified sEH enzyme.

    • Add the sample to a microplate well containing assay buffer.

    • Initiate the reaction by adding the fluorogenic sEH substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculation:

    • Calculate the rate of the reaction (change in fluorescence per unit time).

    • Determine the sEH activity relative to a standard or expressed as units per milligram of protein.

Conclusion and Future Directions

14,15-EET and its metabolite 14,15-DHET represent a promising new class of biomarkers for cardiovascular disease. Their direct involvement in endothelial function and inflammation provides a unique window into the early stages of vascular pathology, potentially offering complementary information to established markers of myocardial injury and hemodynamic stress. While further large-scale clinical validation studies are needed to firmly establish their diagnostic and prognostic utility, the available data strongly support their continued investigation. The development of standardized, high-throughput assays will be critical for the translation of 14,15-EET and related eicosanoids into routine clinical practice, ultimately paving the way for more personalized and effective management of cardiovascular diseases.

References

Comparative Analysis of 14,15-EET and 20-HETE Signaling Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of two potent, arachidonic acid-derived lipid signaling molecules, 14,15-epoxyeicosatrienoic acid (14,15-EET) and 20-hydroxyeicosatetraenoic acid (20-HETE), reveals distinct and often opposing roles in cellular signaling and pathophysiology. This guide provides a detailed comparative analysis of their signaling pathways, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Both 14,15-EET and 20-HETE are metabolites of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, and play critical roles in regulating vascular tone, inflammation, and angiogenesis.[1][2] However, their downstream signaling cascades and ultimate physiological effects diverge significantly, making them attractive but distinct targets for therapeutic intervention.

Biosynthesis and Metabolism: A Tale of Two Pathways

14,15-EET is synthesized by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[2][3] Its biological activity is terminated by soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5] Conversely, 20-HETE is produced through ω-hydroxylation of arachidonic acid by CYP4A and CYP4F family enzymes.[1][6]

Signaling Pathways: Divergent Mechanisms of Action

The signaling pathways initiated by 14,15-EET and 20-HETE are distinct, leading to their contrasting physiological effects.

14,15-EET Signaling Pathway

14,15-EET is generally considered a beneficial signaling molecule, promoting vasodilation and exhibiting anti-inflammatory properties.[7] Its signaling cascade involves:

  • Receptor Activation: While a specific high-affinity receptor for 14,15-EET is not yet definitively identified, it has been shown to activate peroxisome proliferator-activated receptor-α (PPARα) through its metabolite 14,15-DHET.[8] It can also act as a low-affinity ligand for GPR40.[9]

  • Downstream Effects: Activation of these pathways leads to the upregulation of cAMP and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[4] This cascade can enhance long-term potentiation in the hippocampus and increase the phosphorylation of synaptic receptors like NR2B and GluR1.[4] In other cell types, 14,15-EET can activate the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[10]

G AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase (CYP2C, CYP2J) AA->CYP_Epoxygenase EET 14,15-EET CYP_Epoxygenase->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism GPR40 GPR40 (low affinity) EET->GPR40 EGFR EGFR EET->EGFR Vaso Vasodilation EET->Vaso DHET 14,15-DHET sEH->DHET PPARa PPARα DHET->PPARa Activation AntiInflam Anti-inflammatory Effects PPARa->AntiInflam cAMP_PKA AC-cAMP-PKA GPR40->cAMP_PKA ERK ERK EGFR->ERK PI3K_AKT PI3K/AKT EGFR->PI3K_AKT CaMKII CaMKII cAMP_PKA->CaMKII Neuro Synaptic Potentiation CaMKII->Neuro CellPro Cell Proliferation & Anti-apoptosis ERK->CellPro PI3K_AKT->CellPro

20-HETE Signaling Pathway

In contrast, 20-HETE is often associated with vasoconstriction, inflammation, and pathological angiogenesis.[1][11] Its signaling pathway is characterized by:

  • Receptor Activation: 20-HETE binds to the G protein-coupled receptor GPR75 as a high-affinity ligand and to GPR40 as a low-affinity ligand.[9][12][13]

  • Downstream Effects: The activation of GPR75 triggers distinct signaling cascades in different cell types. In endothelial cells, it leads to Gαq/11- and GIT1-mediated c-Src activation and EGFR phosphorylation, followed by the activation of MAPK (ERK1/2) and IKKβ-NF-κB.[12] This cascade can induce angiotensin-converting enzyme (ACE) expression, uncouple endothelial nitric oxide synthase (eNOS), and promote the production of inflammatory cytokines.[12] In vascular smooth muscle cells (VSMCs), GPR75 activation leads to PKC and c-Src activation, which inhibits the large-conductance calcium-activated potassium (BKCa) channel, causing vasoconstriction.[12]

G AA Arachidonic Acid CYP_Hydroxylase CYP ω-Hydroxylase (CYP4A, CYP4F) AA->CYP_Hydroxylase HETE 20-HETE CYP_Hydroxylase->HETE GPR75_EC GPR75 (Endothelial Cell) HETE->GPR75_EC GPR75_VSMC GPR75 (VSMC) HETE->GPR75_VSMC Angio Angiogenesis HETE->Angio Gaq Gαq/11 GPR75_EC->Gaq GIT1 GIT1 GPR75_EC->GIT1 GPR75_VSMC->GIT1 PKC PKC GPR75_VSMC->PKC cSrc c-Src Gaq->cSrc GIT1->cSrc GIT1->cSrc EGFR_EC EGFR cSrc->EGFR_EC BKCa BKCa Channel cSrc->BKCa Inhibition MAPK MAPK (ERK1/2) EGFR_EC->MAPK IKK_NFkB IKKβ-NF-κB MAPK->IKK_NFkB ACE ACE Induction IKK_NFkB->ACE eNOS eNOS Uncoupling IKK_NFkB->eNOS Cytokines Inflammatory Cytokines IKK_NFkB->Cytokines PKC->BKCa Inhibition Vaso Vasoconstriction BKCa->Vaso

Comparative Data on Biological Effects

The opposing actions of 14,15-EET and 20-HETE are evident across various physiological systems. The following tables summarize key comparative data.

Feature14,15-EET20-HETEReferences
Primary Effect on Vascular Tone VasodilationVasoconstriction[1][7]
Role in Inflammation Anti-inflammatoryPro-inflammatory[2][14]
Effect on Angiogenesis Can promote angiogenesisPotent pro-angiogenic factor[3][15][16]
Receptor(s) PPARα (via 14,15-DHET), GPR40 (low affinity)GPR75 (high affinity), GPR40 (low affinity)[8][9]
Impact on Blood Pressure Generally antihypertensiveGenerally pro-hypertensive, but can have antihypertensive renal effects[6][7]
Key Downstream Mediators cAMP, CaMKII, PI3K/AKT, ERKPKC, c-Src, MAPK, NF-κB[4][10][12]

Table 1: High-Level Comparison of 14,15-EET and 20-HETE

ParameterExperimental ModelEffect of 14,15-EET or sEH InhibitionEffect of 20-HETE or its AgonistsReferences
Systolic Blood Pressure Spontaneously Hypertensive Rats (SHR)EET-A (10 mg/kg/day) in combination with a 20-HETE antagonist prevented hypertension development.-[7]
Systolic Blood Pressure Angiotensin II-induced Hypertensive RatssEH inhibitor (NCND, 3 mg/d) lowered systolic blood pressure by 30 mm Hg.-[17]
Endothelial Progenitor Cell (EPC) Function Human EPCs in vitro-Increased proliferation, migration, and tube formation.[16]
Angiogenesis in vivo Matrigel Plug Assay-EPCs increased angiogenesis by 3.6-fold, which was reduced by local inhibition of the 20-HETE system.[15][18]
Neuronal Synaptic Potentiation Rat Hippocampal Slices14,15-EET enhanced high-frequency stimulation-induced long-term potentiation.-[4]
Tumor Growth Human Breast Cancer TissueLevels of 14,15-EET were 2.5-fold higher in breast cancer tissue compared to noncancerous tissue.-[3]

Table 2: Summary of Quantitative Experimental Data

Experimental Protocols

Measurement of 14,15-EET and 14,15-DHET Levels in Human Breast Cancer Tissue
  • Tissue Preparation: Breast cancer and adjacent noncancerous tissues were obtained from patients.

  • Lipid Extraction: Tissues were homogenized and lipids were extracted.

  • Hydrolysis: To measure total 14,15-EET (free and esterified), samples were subjected to hydrolysis.

  • ELISA: The levels of 14,15-DHET were measured using a 14,15-DHET ELISA kit. The 14,15-EET level was calculated by subtracting the DHET level in non-hydrolyzed samples from the total DHET level in hydrolyzed samples.[3]

In Vivo Angiogenesis Matrigel Plug Assay
  • Cell Preparation: Human endothelial progenitor cells (EPCs) were cultured.

  • Matrigel Injection: Matrigel mixed with EPCs and with or without a 20-HETE synthesis inhibitor was injected subcutaneously into mice.

  • Analysis: After a set period, the Matrigel plugs were harvested, and the extent of angiogenesis was quantified by measuring hemoglobin content or by immunohistochemical analysis of vascular structures.[15][18]

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Young (6 weeks old) spontaneously hypertensive rats were used.

  • Treatment: An EET analog (EET-A, 10 mg/kg/day) and a 20-HETE receptor antagonist (AAA, 10 mg/kg/day) were administered in drinking water for 4 weeks.

  • Measurement: Blood pressure was continuously monitored using telemetry.[7]

Conclusion

The comparative analysis of 14,15-EET and 20-HETE signaling pathways highlights their distinct and often opposing roles in key physiological and pathological processes. While 14,15-EET generally exhibits protective effects, including vasodilation and anti-inflammation, 20-HETE is predominantly associated with vasoconstriction, inflammation, and pathological angiogenesis. This dichotomy presents a compelling case for the selective modulation of these pathways for therapeutic benefit. The development of sEH inhibitors to elevate endogenous EET levels and 20-HETE antagonists or synthesis inhibitors represents promising strategies for treating a range of cardiovascular and other diseases. Further research into the intricate crosstalk between these pathways will undoubtedly unveil new therapeutic opportunities.

References

Assessing the Specificity of 14,15-EET Antagonists in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commonly used 14,15-epoxyeicosatrienoic acid (14,15-EET) antagonists, focusing on their specificity in cellular assays. The information presented is supported by experimental data from peer-reviewed studies.

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules that play crucial roles in regulating vascular tone, inflammation, and cell growth.[1][2] Among the four regioisomers, 14,15-EET is a primary product of cytochrome P450 epoxygenases and a key mediator of endothelium-dependent hyperpolarization.[1][3] The development of specific antagonists for 14,15-EET is essential for elucidating its physiological functions and for therapeutic targeting. This guide compares the specificity of two notable 14,15-EET antagonists, 14,15-EEZE and 14,15-EEZE-mSI, based on available data from cellular and tissue-based assays.

Comparative Analysis of 14,15-EET Antagonists

The following table summarizes the key characteristics and experimental findings for 14,15-EEZE and 14,15-EEZE-mSI. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and the data is compiled from various studies.

AntagonistChemical NameCore MechanismAgonist ActivityAntagonist SpecificityOff-Target Effects/Other ObservationsReference
14,15-EEZE 14,15-epoxyeicosa-5(Z)-enoic acidCompetitive antagonist of 14,15-EET at its putative receptor(s).Minimal agonist activity. Induces only ~21% of the maximal relaxation caused by 14,15-EET in bovine coronary arteries.Inhibits vascular relaxation induced by all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET).[3] Blocks the endothelium-dependent hyperpolarizing factor (EDHF) component of bradykinin- and methacholine-induced relaxation.[3]Does not alter the synthesis of EETs or 20-HETE in rat renal microsomes.[3] Does not block the effects of the mitochondrial ATP-sensitive potassium channel opener diazoxide.[4] In some systems, it has been shown to be an agonist or partial agonist for the prostaglandin (B15479496) E2 receptor subtype 2 (PTGER2).[5][3][4][5]
14,15-EEZE-mSI 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimideCompetitive antagonist of specific EET regioisomers.Minimal agonist activity, inducing only ~7% of maximal relaxation in bovine coronary arteries.More selective than 14,15-EEZE. Inhibits relaxation induced by 14,15-EET and 5,6-EET, but not 11,12- or 8,9-EET in bovine coronary arteries.[6] Blocks 14,15-EET-induced activation of large-conductance, calcium-activated K+ (BKCa) channels.[6]Does not affect relaxation induced by sodium nitroprusside, iloprost, or other K+ channel openers (bimakalim, NS1619).[6] Appears to inhibit soluble epoxide hydrolase (sEH), leading to an increase in EET concentrations.[6][6]

Signaling Pathways and Experimental Workflows

To understand the context in which these antagonists are evaluated, the following diagrams illustrate a key signaling pathway for 14,15-EET and a typical experimental workflow for assessing antagonist activity.

EET_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolism EET 14,15-EET CYP450->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Metabolism Receptor Putative EET Receptor (e.g., GPCR) EET->Receptor Binds DHET 14,15-DHET (less active) sEH->DHET G_Protein G-Protein Activation Receptor->G_Protein Antagonist 14,15-EET Antagonist (e.g., 14,15-EEZE) Antagonist->Receptor Blocks PLC Downstream Effectors G_Protein->PLC BKCa BKCa Channel Activation PLC->BKCa Hyperpol Hyperpolarization BKCa->Hyperpol Relaxation Vasorelaxation Hyperpol->Relaxation

Caption: Simplified signaling pathway of 14,15-EET leading to vasorelaxation.

Vasorelaxation_Assay_Workflow A Isolate Bovine Coronary Artery Rings B Pre-constrict with Thromboxane (B8750289) Mimetic (U46619) A->B C Incubate with Vehicle or 14,15-EET Antagonist B->C D Add Cumulative Concentrations of 14,15-EET C->D E Measure Isometric Tension (Relaxation) D->E F Construct Concentration- Response Curves E->F

Caption: Experimental workflow for assessing 14,15-EET antagonist activity in vascular rings.

Detailed Experimental Protocols

The following are summaries of common experimental protocols used to assess the specificity of 14,15-EET antagonists.

Vascular Reactivity Assay

This assay is widely used to determine the agonist and antagonist activity of compounds on vascular tone.[1][6][7][8]

  • Tissue Preparation: Bovine coronary arteries are isolated, cleaned of connective tissue, and cut into rings (2-3 mm in length).

  • Mounting: The arterial rings are mounted in organ chambers filled with a physiological salt solution (e.g., Krebs buffer), maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate under a resting tension. Subsequently, they are pre-constricted with a thromboxane mimetic like U46619 to induce a stable contraction.

  • Antagonist Incubation: The tissues are pre-incubated with the 14,15-EET antagonist (e.g., 14,15-EEZE or 14,15-EEZE-mSI) or its vehicle for a defined period.

  • Agonist Challenge: Cumulative concentration-response curves are generated by adding increasing concentrations of 14,15-EET or other vasoactive agents.

  • Data Analysis: Changes in isometric tension are recorded. The relaxation is typically expressed as a percentage of the pre-constriction induced by U46619. The potency of the antagonist can be determined by the rightward shift of the agonist's concentration-response curve.

Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of antagonists on ion channel activity, a key downstream target of 14,15-EET signaling.[6]

  • Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from bovine coronary arteries.

  • Patch-Clamp Recording: The cell-attached configuration of the patch-clamp technique is used to record the activity of single large-conductance, calcium-activated K+ (BKCa) channels.

  • Experimental Conditions: The cell is bathed in a high K+ solution to zero the membrane potential. The patch pipette contains a physiological salt solution.

  • Compound Application: 14,15-EET is added to the bath to activate the BKCa channels within the patched membrane. Subsequently, the antagonist (e.g., 14,15-EEZE-mSI) is added to the bath to determine its ability to block the 14,15-EET-induced channel activation.

  • Data Analysis: The open probability (NPo) of the channel is calculated to quantify channel activity before and after the application of the agonist and antagonist.

Conclusion

The selection of an appropriate 14,15-EET antagonist is critical for accurately interpreting experimental results. 14,15-EEZE serves as a broad-spectrum EET antagonist, while 14,15-EEZE-mSI offers greater selectivity for the 14,15- and 5,6-EET regioisomers.[3][6] However, researchers should be aware of potential off-target effects, such as the partial agonist activity of 14,15-EEZE on PTGER2 and the sEH inhibitory action of 14,15-EEZE-mSI.[5][6] The choice of antagonist should be guided by the specific experimental question and validated with appropriate controls to ensure the observed effects are indeed due to the blockade of 14,15-EET signaling pathways. Further studies employing head-to-head comparisons in various cellular assays are needed to build a more comprehensive specificity profile for these and other emerging 14,15-EET antagonists.

References

Safety Operating Guide

Navigating the Safe Disposal of (±)14,15-Epoxyeicosatrienoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (±)14,15-Epoxyeicosatrienoic acid ((±)14,15-EET), a bioactive lipid metabolite, is crucial for maintaining laboratory safety and ensuring environmental protection. As a researcher, scientist, or drug development professional, adherence to strict disposal protocols is paramount. This guide provides a detailed operational and disposal plan, grounded in established safety procedures for hazardous chemical waste.

This compound is a metabolite of arachidonic acid and is often supplied in a solution, typically ethanol.[1][2] Consequently, the immediate hazards are frequently associated with the solvent.[3] The toxicological properties of (±)14,15-EET itself are not fully characterized, necessitating that it be handled as a hazardous substance.[3] All waste materials contaminated with this compound, including stock solutions, solvents, and disposable labware, must be treated as hazardous chemical waste.[3]

Immediate Safety and Handling

Before beginning any procedure, it is critical to consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for the solvent in which the (±)14,15-EET is supplied.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat or chemical-resistant apron

All handling of (±)14,15-EET should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step. Waste containing (±)14,15-EET should be collected in designated, clearly labeled, and sealed containers.[4]

  • Liquid Waste: Unused stock solutions, contaminated solvents from procedures like HPLC, and the initial rinses of empty containers should be collected in a dedicated hazardous waste container.[3][5] This container should be made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE), and must be kept closed except when adding waste.[4][6] Never mix incompatible waste streams.[5]

  • Solid Waste: Contaminated items such as pipette tips, microfuge tubes, gloves, and empty vials are to be disposed of in a designated solid hazardous waste container.[3]

Disposal Procedures

The primary route for the disposal of (±)14,15-EET is through your institution's hazardous waste management program.

Step-by-Step Disposal Plan:

  • Identify and Segregate: Classify all materials that have come into contact with (±)14,15-EET as hazardous waste. Separate liquid and solid waste into their respective designated containers.[7]

  • Labeling: All waste containers must be accurately labeled with their contents, including the full chemical names and approximate concentrations or volumes.[3] For example: "Ethanol (95%), this compound (5%)". The label should also indicate the associated hazards (e.g., Flammable, Toxic).[3]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[3][6] Ensure secondary containment for all liquid hazardous waste to prevent spills.[5]

  • Arrange for Pickup: Once a waste container is full, or if you are approaching the storage time limit set by your institution, contact your EHS department to schedule a waste pickup.[5]

For empty containers of the original stock solution, the first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]

Quantitative Data for Disposal Considerations
ParameterGuidelineCitation
pH Range for Neutralization 6.0 - 8.0[4][8]
Solvent Concentration for Drain Disposal Not permitted for organic solvents.[5]
Aqueous Solution Concentration for Drain Disposal Dilute aqueous acid/base solutions (<10% v/v) may be permissible after neutralization, provided they contain no other hazardous materials (e.g., solvents, metals).[5]
Satellite Accumulation Area (SAA) Volume Limit Should not exceed 55 gallons total, with no more than 10 gallons stored in the lab at any time.[5][6]
Experimental Protocol: Spill Management

In the event of a spill involving (±)14,15-EET, the following protocol should be followed:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[4]

  • Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[4]

  • Clean-up: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.[4]

  • Dispose: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.

start Generation of (±)14,15-EET Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Stock solutions, solvents, aueous media) waste_type->liquid_waste Liquid solid_waste Solid Waste (Pipette tips, vials, contaminated PPE) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid storage Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) collect_liquid->storage collect_solid->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup end Proper Disposal by EHS pickup->end

Caption: Decision workflow for segregating and disposing of (±)14,15-EET waste.

spill Spill of (±)14,15-EET Occurs evacuate Evacuate and Alert Personnel spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Absorbed Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of All Cleanup Materials as Hazardous Waste decontaminate->dispose end Spill Managed Safely dispose->end

Caption: Step-by-step workflow for the safe management of a (±)14,15-EET spill.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (±)14,15-Epoxyeicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (±)14,15-Epoxyeicosatrienoic acid (14,15-EET). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a metabolite of arachidonic acid involved in various biological signaling pathways.[1][2][3][4] While specific toxicity data is limited, it should be handled with care, assuming potential hazards based on its chemical nature and the solvents it is typically dissolved in. The following procedures outline the necessary personal protective equipment (PPE), operational handling steps, and disposal protocols.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE for handling (±)14,15-EET.

Protection Area Required PPE Specifications and Use Cases
Eyes & Face Safety Goggles / Face ShieldANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a high risk of splashing, such as preparing stock solutions or transferring large volumes.
Hands Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact. For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for damage before use and replace them immediately after contamination.
Body Laboratory CoatA flame-resistant lab coat is recommended, particularly when working with flammable solvents like ethanol. The coat should be fully buttoned.
Respiratory Chemical Fume Hood or RespiratorAll handling of the neat compound or volatile solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a thorough risk assessment.
Feet Closed-Toe ShoesClosed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

This section details a standardized workflow for handling (±)14,15-EET from receipt to experimental use.

1. Receiving and Inspection:

  • Upon receipt, carefully inspect the package for any signs of damage or leakage.

  • Verify that the container is correctly labeled and securely sealed.

  • Log the compound into your chemical inventory system.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5]

  • Adhere to the manufacturer's recommended storage temperature, which is typically -20°C or -80°C for eicosanoids to prevent degradation.[3][5][6][7]

  • Keep the compound in its original, tightly sealed container.

3. Preparation of Stock Solutions:

  • All work with the neat compound or concentrated solutions must be performed in a chemical fume hood.

  • Use appropriate solvents as recommended by the supplier. This compound is often soluble in organic solvents like ethanol, DMSO, and DMF.[5]

  • To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Use calibrated pipettes and volumetric flasks for accurate measurements.

4. Experimental Use:

  • Continue to work in a chemical fume hood when diluting stock solutions to working concentrations.

  • Ensure all glassware and equipment are clean and dry.

  • Keep containers sealed when not in use to minimize evaporation and potential exposure.

Disposal Plan: Managing (±)14,15-EET Waste

Proper disposal of (±)14,15-EET and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Contaminated Solid Waste: Dispose of all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.

  • Liquid Waste: Collect all unused solutions and liquid waste containing (±)14,15-EET in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

2. Disposal Procedure:

  • All waste must be disposed of as hazardous chemical waste.

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Ensure waste containers are properly labeled with the chemical name and associated hazards.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Ensure the area is well-ventilated.

  • Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent or detergent and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)14,15-Epoxyeicosatrienoic acid
Reactant of Route 2
(±)14,15-Epoxyeicosatrienoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.